Cinnamaldehyde

Catalog No.
S628760
CAS No.
57194-69-1
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinnamaldehyde

CAS Number

57194-69-1

Product Name

Cinnamaldehyde

IUPAC Name

(E)-3-phenylprop-2-enal

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+

InChI Key

KJPRLNWUNMBNBZ-QPJJXVBHSA-N

SMILES

Array

solubility

Dissolves in about 700 parts water, in about 7 volumes of 60% alcohol.
SOL IN ETHER, CHLOROFORM; INSOL IN PETROLEUM ETHER
Miscible with alcohol, ether, chloroform, oils
SOLUBILITY: 1:5 IN 60%, 1:25 IN 50%, 1:2.5 IN 70% ALC
In water, 1.42X10+3 mg/L at 25 °C
1.42 mg/mL at 25 °C
insoluble in water; miscible in oils
miscible (in ethanol)

Canonical SMILES

C1=CC=C(C=C1)C=CC=O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=O

The exact mass of the compound cis-Cinnamaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.42 mg/ml at 25 °c. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Review: Pharmacological Effects and Mechanisms of Cinnamaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Cinnamaldehyde (CA), with the molecular formula C9H8O and a molecular weight of 132.16 g/mol, is the primary bioactive constituent isolated from various Cinnamomum species, including C. cassia, C. zeylanicum, and C. burmannii [1] [2]. This α,β-unsaturated aromatic aldehyde constitutes approximately 65-98% of cinnamon bark essential oil, depending on the specific plant species and extraction methods [2]. The compound exists as a yellowish viscous liquid with a characteristic pleasant odor and boiling point of 248°C [2]. Its chemical structure features two key electrophilic reactive sites: the β-carbon of the conjugated double bond (functioning as a Michael acceptor) and the carbonyl carbon of the aldehyde group, which are crucial for its biological activities through interactions with cellular nucleophiles [2].

Beyond natural extraction, this compound can be produced through chemical synthesis via condensation of benzaldehyde and acetaldehyde, as well as through biotechnological approaches using microbial fermentation systems, providing scalable and sustainable production alternatives [1] [2]. This compound is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration and holds status 'A' ("may be used in foodstuffs") from the Council of Europe [2]. Its favorable physicochemical properties, including a molecular surface area of 194.04 ų, polar surface area of 17.07 Ų, and calculated partition coefficient (log P) of 1.98, comply with the Lipinski rule of five parameters for drug-likeness, suggesting good potential for oral bioavailability [2].

Anti-inflammatory Effects and Mechanisms

Molecular Mechanisms and Signaling Pathways

This compound exhibits broad anti-inflammatory activity through modulation of multiple signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being particularly significant. Research demonstrates that this compound effectively inhibits NF-κB activation induced by various inflammatory stimuli, including Helicobacter pylori infection [1]. In studies using AGS/MKN-45 gastric epithelial cells co-cultured with H. pylori, non-cytotoxic concentrations of this compound significantly suppressed the secretion and expression of the potent neutrophil chemokine interleukin-8 (IL-8) without exerting direct bactericidal effects [1]. This anti-inflammatory activity was mediated through inhibition of IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression [1].

Beyond NF-κB pathway modulation, this compound also impacts the JAK2/STAT3/SOCS3 signaling cascade in inflammatory bowel disease models. In rats with 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced ulcerative colitis, this compound treatment significantly alleviated inflammatory injury by reducing expression of IL-6, TNF-α, and NF-κB while decreasing levels of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) [1]. Concurrently, it enhanced expression of the suppressor of cytokine signaling 3 (SOCS3) inhibitory protein, indicating its multi-targeted approach to inflammation control [1]. Additional investigations in fish models (Hexagrammos otakii) have revealed that this compound's anti-inflammatory effects involve modulation of the C5/C5aR1/IL-6 and TLR4/NF-κB/PTGS2 pathways, further expanding our understanding of its mechanistic repertoire [3].

Experimental Models and Protocols

In vitro model of H. pylori-induced gastritis:

  • Cell lines: AGS/MKN-45 human gastric epithelial cells
  • Bacterial strain: Helicobacter pylori
  • Treatment protocol: Co-culture system of cells and H. pylori with non-cytotoxic this compound concentrations
  • Assay methods: ELISA for IL-8 secretion, real-time PCR for IL-8 expression, Western blotting for NF-κB activation and IκB degradation
  • Key findings: Significant inhibition of IL-8 secretion and expression without direct bactericidal effects [1]

In vivo model of ulcerative colitis:

  • Animal model: Rats with TNBS-induced ulcerative colitis
  • Treatment protocol: this compound administration post-TNBS induction
  • Assessment methods: Histopathological evaluation, cytokine level measurement (IL-6, TNF-α), Western blotting for p-JAK2, p-STAT3, and SOCS3 protein expression
  • Key findings: Alleviated inflammatory injury, reduced pro-inflammatory cytokines, modulated JAK2/STAT3/SOCS3 pathway [1]

Table 1: Anti-inflammatory Effects of this compound in Experimental Models

Disease Model Targets/Pathways Experimental System Key Effects
H. pylori-induced gastritis NF-κB, IL-8 AGS/MKN-45 cells co-cultured with H. pylori Inhibited NF-κB activation and IL-8 expression [1]
Ulcerative colitis JAK2/STAT3/SOCS3, TNF-α, IL-6, NF-κB TNBS-induced colitis in rats Reduced inflammation, modulated JAK2/STAT3/SOCS3 pathway [1]
Intestinal inflammation C5/C5aR1/IL-6, TLR4/NF-κB/PTGS2 Hexagrammos otakii (fish) model Reduced inflammation via complement and TLR pathways [3]
Periodontitis Inflammatory cytokines In vitro and in vivo models Suppressed inflammation (exact mechanisms under investigation) [1]

G InflammatoryStimulus Inflammatory Stimulus (H. pylori, TNBS) IkBDegradation IκB Degradation InflammatoryStimulus->IkBDegradation JAK2Phospho JAK2 Phosphorylation InflammatoryStimulus->JAK2Phospho NFkBPathway NF-κB Pathway CytokineProduction Pro-inflammatory Cytokine Production (IL-8, IL-6, TNF-α) NFkBPathway->CytokineProduction JAKSTATPathway JAK2/STAT3 Pathway JAKSTATPathway->CytokineProduction Inflammation Inflammatory Response CytokineProduction->Inflammation This compound This compound This compound->IkBDegradation Inhibits NFkBActivation NF-κB Activation This compound->NFkBActivation Inhibits This compound->JAK2Phospho Reduces STAT3Phospho STAT3 Phosphorylation This compound->STAT3Phospho Reduces SOCS3 SOCS3 Expression This compound->SOCS3 Enhances IkBDegradation->NFkBActivation NFkBActivation->NFkBPathway JAK2Phospho->STAT3Phospho STAT3Phospho->JAKSTATPathway SOCS3->JAKSTATPathway Suppresses

Figure 1: this compound modulation of NF-κB and JAK-STAT inflammatory signaling pathways. Solid arrows indicate activation; blocked arrows indicate inhibition.

Anticancer Effects and Mechanisms

Pro-apoptotic Activity in Glioma Models

This compound demonstrates significant anticancer potential through the induction of apoptosis in various cancer models, with particularly promising results in glioma treatment research. In studies evaluating its effects on both high-grade glioblastoma multiforme (GBM) and low-grade glioma (LGG) cells, this compound treatment resulted in dose-dependent cytotoxicity and induction of programmed cell death [4]. Research using U251 GBM cells (bearing p53 mutation) and H4 LGG cells revealed that this compound exposure at the IC50 concentration of 80μM for 72 hours significantly elevated intracellular reactive oxygen species (ROS) levels in both cell lines, creating oxidative stress conditions conducive to apoptosis initiation [4].

Mechanistic investigations demonstrated that this compound treatment profoundly affects key regulators of apoptosis, particularly impacting Bcl-2 protein levels, a critical anti-apoptotic molecule [4]. Flow cytometric analyses showed that this compound treatment increased the population of cells with inactivated Bcl-2 while decreasing activated Bcl-2, shifting the cellular balance toward apoptosis [4]. Additionally, this compound activated the extrinsic programmed cell death pathway, evidenced by increased multicaspase activity [4]. These pro-apoptotic effects were observed in both U251 (p53 mutated) and H4 cells, suggesting that this compound's anticancer activity functions independently of p53 status, which is particularly valuable given the frequency of p53 mutations in human cancers [4].

Experimental Protocols for Anticancer Research

In vitro glioma cell studies:

  • Cell lines: U251 (GBM, p53 mutated) and H4 (LGG) human glioma cells
  • Culture conditions: Standard conditions as per supplier recommendations
  • Treatment protocol: Dose-response studies with this compound (0-100μM) for 24-72 hours
  • Viability assessment: Cell Counting Kit-8 (CCK-8) assay
  • Mechanistic assays:
    • ROS production: Muse Oxidative Stress kit
    • Apoptosis: Annexin V and Dead Cell kit, MultiCaspase kit
    • Bcl-2 status: Bcl-2 Dual Detection Activation kit
    • Mitochondrial membrane potential: Mitopotential Assay kit
  • Analysis method: Flow cytometry using Luminex Muse cell analyzer [4]

Table 2: Anticancer Effects of this compound in Experimental Models

Cancer Type Model System Molecular Targets Observed Effects
Glioblastoma (GBM) U251 cells (p53 mutated) ROS, Bcl-2, Caspases Increased ROS, Bcl-2 inactivation, caspase activation [4]
Low-grade Glioma (LGG) H4 cells ROS, Bcl-2, Caspases Increased ROS, Bcl-2 inactivation, caspase activation [4]
Metastatic Melanoma A375 human metastatic melanoma cells NF-κB, IL-8, HO-1, Srxn-1, TrxR-1, CDKN1A Inhibited proliferation, G1 cell cycle arrest [2]
Various Cancers Multiple in vitro and in vivo models PPARs, AMPK, PI3K/IRS-1, RBP4-GLUT4, ERK/JNK/p38MAPK Multiple signaling pathway modulation [5]

G This compound This compound ROS ROS Generation This compound->ROS Bcl2 Bcl-2 Inactivation This compound->Bcl2 ExtrinsicPathway Extrinsic Apoptotic Pathway Activation This compound->ExtrinsicPathway Mitochondrial Mitochondrial Dysfunction ROS->Mitochondrial Bcl2->Mitochondrial Caspase Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Mitochondrial->Caspase ExtrinsicPathway->Caspase

Figure 2: this compound-induced apoptotic pathways in cancer cells. Multiple interconnected mechanisms converge to execute programmed cell death.

Antimicrobial and Metabolic Effects

Antimicrobial Activities and Wound Healing Applications

This compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, fungi, and other pathogens. Research demonstrates its effectiveness against foodborne pathogens including Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Salmonella typhimurium, with minimum inhibitory concentration (MIC) values ranging from 0.160 to 0.630 mg/mL [2]. The antimicrobial mechanism primarily involves disruption of bacterial cell membranes, interference with cellular metabolism, and inhibition of energy production [3]. Additionally, this compound has shown anti-biofilm activity and can potentiate the effects of conventional antibiotics, suggesting potential for combination therapies [1].

Beyond direct antimicrobial activity, this compound significantly accelerates wound healing through pro-angiogenic mechanisms. In human umbilical vein endothelial cells (HUVECs), this compound stimulated proliferation, migration, and tube formation—all critical processes in angiogenesis [6]. These effects were mediated through activation of the PI3K/AKT and MAPK signaling pathways and increased secretion of vascular endothelial growth factor (VEGF) [6]. In vivo studies using a cutaneous wound model demonstrated that this compound treatment attenuated wound sizes and elevated both VEGF protein levels and CD31-positive vascular density at wound margins, confirming its pro-angiogenic efficacy [6]. This wound-healing capability, combined with inherent antimicrobial properties, positions this compound as a promising candidate for developing treatments for chronic wounds, particularly in diabetic patients.

Metabolic Regulation and Diabetes Management

This compound demonstrates significant hypoglycemic and hypolipidemic effects in various animal models of diabetes and obesity [5]. In high-fat diet-fed C57 mice, this compound administration reduced visceral fat accumulation and stimulated browning of white adipose tissue, as evidenced by upregulation of the thermogenic marker UCP1 along with key transcriptional regulators PPAR-γ, PRDM16, and PGC-1α [5]. These metabolic benefits appear mediated through multiple mechanisms, including enhancement of glucose uptake and improvement of insulin sensitivity in adipose and skeletal muscle tissues, restoration of pancreatic islets function, and modulation of gastric emptying rates [5].

At the molecular level, this compound exerts these metabolic effects through action on multiple signaling pathways, including PPARs, AMPK, PI3K/IRS-1, RBP4-GLUT4, ERK/JNK/p38MAPK, TRPA1-ghrelin, and Nrf2 pathways [5]. Additionally, this compound has been shown to regulate the activities of protein tyrosine phosphatase 1B (PTP1B) and α-amylase, further contributing to its anti-diabetic properties [5]. A clinical trial investigating the metabolic effects of a single dose of this compound (70mg/200ml) demonstrated a significant increase in energy expenditure of 3.6 kcal over 90 minutes and enhanced post-prandial fat oxidation compared to placebo, providing human validation of its metabolic benefits [5].

Table 3: Additional Pharmacological Effects of this compound

Pharmacological Activity Molecular Targets/Mechanisms Experimental Evidence
Antimicrobial Effects Bacterial cell membrane disruption, metabolism interference MIC values: 0.160-0.630 mg/mL against various bacteria [2] [3]
Wound Healing PI3K/AKT, MAPK pathways, VEGF secretion Enhanced angiogenesis in HUVECs and mouse models [6]
Antidiabetic Effects PPARs, AMPK, PI3K/IRS-1, glucose uptake Improved glucose homeostasis in diabetic animals [5]
Anti-obesity Effects UCP1, PRDM16, PGC-1α, PPAR-γ White adipose tissue browning, increased energy expenditure [5]
Neuroprotective Effects Nrf2 antioxidant defense, anti-inflammatory Reduced Aβ42 accumulation in neuroinflammation models [5]

Safety, Pharmacokinetics, and Research Perspectives

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound undergoes rapid metabolism in the body, primarily transforming into cinnamyl alcohol, cinnamic acid, and methyl cinnamate [5]. The compound's moderate hydrophobicity (log P = 1.98) supports reasonable membrane permeability, while its molecular weight of 132.16 g/mol and polar surface area of 17.07 Ų suggest favorable absorption characteristics according to Lipinski's rule of five [2]. However, its electrophilic nature and reactivity with thiol groups may influence its distribution and metabolic fate, potentially contributing to both its biological activities and toxicity concerns. Current understanding of this compound's pharmacokinetic profile remains incomplete, and further detailed ADME studies are needed to fully elucidate its bioavailability, tissue distribution, and elimination pathways in humans.

Safety Profile and Toxicity Considerations

While this compound is generally recognized as safe (GRAS) for consumption as a food flavoring agent, toxicological concerns emerge at higher therapeutic doses. Several studies have indicated potential genotoxicity and hepatotoxicity at elevated concentrations, though the compound does not appear to exhibit carcinogenic effects [2]. The highest exposure level recognized as safe is approximately 4100 ppm [2]. Importantly, different cinnamon species contain varying levels of coumarin, a known hepatotoxin, though this compound itself typically contains only trace amounts of this compound, particularly when sourced from C. osmophloeum species [2]. Researchers should carefully consider dose-dependent toxicity when designing preclinical and clinical studies, with particular attention to liver function and potential allergic reactions, especially when developing pharmaceutical formulations intended for long-term use.

Current Research Gaps and Future Directions

Despite extensive pharmacological investigations, several critical research gaps remain. First, most mechanism studies have been conducted in vitro or in animal models, and translation to human pathophysiology requires well-designed clinical trials. Second, the relationship between this compound's electrophilic properties and its biological effects needs further elaboration, particularly regarding potential off-target effects. Third, optimal delivery systems to enhance bioavailability while minimizing toxicity warrant investigation, with emerging approaches including nanoencapsulation and biomolecule conjugates showing promise [2]. Finally, the potential development of resistance to this compound's antimicrobial effects and its interactions with conventional pharmaceuticals require systematic evaluation. Future research should prioritize human clinical trials to validate preclinical findings, develop novel formulations to improve therapeutic indices, and explore combination therapies with existing treatments for synergistic effects across its various pharmacological applications.

Conclusion

References

cinnamaldehyde mechanism of action NF-κB pathway

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Cinnamaldehyde exerts its effects by targeting multiple points within the NF-κB pathway and related signaling cascades, leading to reduced inflammation and oxidative stress. The table below summarizes its key mechanisms across different pathological models.

Disease Model Primary Target/Pathway Key Molecular Effects Downstream Consequences
Allergic Asthma [1] [2] NF-κB signaling ↓ NF-κB-p65 nuclear expression, ↓ IL-13, ↓ IgE Reduced airway inflammation, mucus hypersecretion, and oxidative stress
Obesity-related IVD Degeneration [3] Leptin Receptor & RhoA/NF-κB ↓ Leptin receptor phosphorylation, ↓ RhoA activation, ↓ IKKα/β and IκBα phosphorylation Suppression of MMP-1 expression; protection against extracellular matrix degradation
Depression (CUMS model) [4] TLR4/NF-κB/NLRP3 ↓ TLR4, ↓ p-p65, ↓ NLRP3, ASC, caspase-1 Reduced pro-inflammatory cytokines (IL-1β, IL-18, TNF-α); antidepressant-like effect
Ulcerative Colitis [5] JAK2/STAT3/SOCS3 ↓ p-JAK2, ↓ p-STAT3, ↑ SOCS3 Alleviation of inflammatory injury and oxidative stress
Gastritis (H. pylori) [5] NF-κB signaling Inhibition of IκB degradation, ↓ IL-8 secretion Mitigation of gastric inflammation

Quantitative Data Summary

The efficacy of this compound is supported by concrete experimental data. The following table consolidates key quantitative findings from in vivo and in vitro studies.

Experimental Context This compound Treatment Key Quantitative Results Citation
OVA-induced Asthma (in vivo) 20 mg/kg & 40 mg/kg, oral ↓ Infiltrating inflammatory cells in BALF; ↓ MDA; ↑ GSH and Catalase; ↓ IgE and IL-13 [1] [2]
Leptin-induced IVD Degeneration (in vitro) 10 µM (non-cytotoxic) ↓ Leptin-induced MMP-1 mRNA and protein expression; ↓ RhoA-GTP levels; inhibited NF-κB nuclear translocation [3]
CUMS Depression Model (in vivo) Not specified ↓ Sucrose preference; ↑ immobility time; ↓ protein levels of TLR4, p-p65, NLRP3, ASC, caspase-1 in brain tissue [4]
Breast Cancer (MDA-MB-231 cells) IC₅₀ of ~15 µg/ml at 48h Inhibited cell proliferation, migration, and invasion; induced apoptosis [6]

Detailed Experimental Protocols

To facilitate further research, here are the detailed methodologies for key experiments cited in this analysis.

  • OVA-Induced Murine Asthma Model [1] [2]

    • Sensitization & Challenge: Female BALB/c mice are sensitized via intraperitoneal injection of 50 µg ovalbumin (OVA) adsorbed to 1 mg aluminum hydroxide on days 0, 7, and 14. From days 21 to 27, airways are challenged with 2.5% OVA for 30 minutes via nebulization.
    • Drug Administration: From days 11 to 16, this compound (20 or 40 mg/kg) or dexamethasone (1 mg/kg) is administered orally.
    • Sample Collection: On day 28, bronchoalveolar lavage fluid (BALF) is collected for inflammatory cell count. Lung tissue and serum are harvested for histological analysis (H&E and PAS staining), oxidative stress markers (MDA, GSH, Catalase), and measurement of cytokine/IgE levels via ELISA.
  • Mechanism of MMP-1 Inhibition in Human Cells (in vitro) [3]

    • Cell Culture: Human intervertebral disc cartilage endplate-derived stem cells (SV40 cell line) are maintained.
    • Treatment: Cells are pre-treated with this compound (e.g., 10 µM) or specific inhibitors (e.g., JAK2 inhibitor AG490) for 30 minutes, followed by stimulation with leptin (100 ng/mL) for varying durations (30 min for signaling studies, 24h for MMP-1 expression).
    • Analysis:
      • Western Blot: Analyze protein levels of phosphorylated leptin receptor, JAK2, STAT3, RhoA, IKKα/β, IκBα, and NF-κB p65, as well as MMP-1.
      • RT-qPCR: Quantify MMP-1 mRNA expression.
      • ELISA: Measure extracellular MMP-1 protein levels.

Visualizing the Workflow and Signaling Pathways

The following diagrams, created using DOT language, illustrate the core experimental workflow and the primary molecular mechanism of this compound.

Experimental Workflow for Asthma Model

OVASens OVA Sensitization (Days 0, 7, 14) OVAChal OVA Challenge (Days 21-27) OVASens->OVAChal SampleColl Sample Collection (Day 28) OVAChal->SampleColl CinnTreat This compound Treatment (Days 11-16, 20/40 mg/kg) CinnTreat->SampleColl Analysis Analysis (BALF, Histology, ELISA) SampleColl->Analysis

Diagram 1: In vivo workflow for evaluating this compound in an OVA-induced asthma model.

NF-κB Pathway Inhibition Mechanism

InflammatoryStimulus Inflammatory Stimulus (e.g., OVA, Leptin, H. pylori) TLR4 TLR4/Leptin Receptor InflammatoryStimulus->TLR4 IKKComplex IKK Complex TLR4->IKKComplex IkB IκBα IKKComplex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Cytokines MMP1 MMP-1 Expression Nucleus->MMP1 Cinn This compound Cinn->TLR4 Inhibits Activation Cinn->IKKComplex Inhibits Phosphorylation

Diagram 2: this compound inhibits NF-κB pathway activation at multiple nodes, suppressing cytokine and MMP-1 production.

Conclusion and Research Implications

The body of evidence confirms that this compound is a potent multi-target inhibitor of the NF-κB pathway. Its ability to mitigate inflammation and oxidative stress across diverse disease models, coupled with its natural origin and reported safety profile, makes it a promising candidate for further drug development [1] [5] [2]. Future research should focus on:

  • Conducting comprehensive pharmacokinetic and toxicological studies.
  • Exploring its efficacy in human clinical trials for conditions like asthma or ulcerative colitis.
  • Investigating potential synergies with existing therapeutics.

References

cinnamaldehyde structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Structural Foundation and QSAR

The bioactivity of cinnamaldehyde is fundamentally linked to its structure, which features an aldehyde group conjugated to a benzene ring via an unsaturated carbon-carbon double bond. This configuration creates two primary electrophilic reactive sites: the β-carbon of the double bond (a Michael acceptor) and the carbonyl carbon of the aldehyde group [1].

These sites allow CA to react with nucleophilic residues on receptors and enzymes, leading to its diverse pharmacological effects. Quantitative Structure-Activity Relationship (QSAR) studies help quantify how specific molecular descriptors predict its biological activity.

The table below summarizes key molecular descriptors from an optimal QSAR model predicting the activity of this compound derivatives against the wood-decaying fungus Trametes versicolor [2].

Descriptor ID Chemical Significance Correlation with Antifungal Activity
d1 ESP-Min Net Atomic Charge for a H Atom Electrostatic potential influences molecular interaction with biological targets [2].
d2 FNSA-3 (Fractional PNSA) Relates to the distribution of partial negative charges on the molecular surface [2].
d3 ESP-RPCS (Relative Positive Charged SA) Measures the positively charged molecular surface area, crucial for target binding [2].
d4 YZ Shadow/YZ Rectangle A spatial descriptor representing the molecule's shadow in the YZ plane, related to molecular shape and size [2].

Mechanisms of Action and Signaling Pathways

This compound exerts its effects by modulating several critical cellular signaling pathways. The diagram below illustrates two key pathways involved in its antioxidant and anti-hypertensive actions.

G cluster_nrf2 Nrf2 Antioxidant Pathway cluster_ras RAS System in Nephrotic Syndrome CA1 This compound (CA) KEAP1 Keap1 CA1->KEAP1 Inactivates NRF2 Nrf2 KEAP1->NRF2 Releases Nuc Nucleus NRF2->Nuc Translocates to ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to HO1 HO-1 Expression ARE->HO1 Activates Transcription CA2 This compound (CA) ACE ACE ↓ CA2->ACE Down-regulates Ang2 Angiotensin-II ↓ CA2->Ang2 Down-regulates ACE2 ACE2 ↑ CA2->ACE2 Up-regulates Prot Reduced Proteinuria ACE->Prot Collective Action Ang2->Prot Collective Action ACE2->Prot Collective Action

The mechanisms of this compound extend beyond the pathways above, with research highlighting several key areas:

  • Cytoprotection and Antioxidant Effects: CA protects human umbilical vein endothelial cells (HUVECs) from H₂O₂-induced oxidative stress and apoptosis. It promotes the nuclear translocation of the transcription factor Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). The critical role of HO-1 was confirmed, as its depletion by siRNA attenuated CA's protective effects [3].
  • Cardiovascular and Renal Protection: In a rat model of adriamycin-induced nephrotic syndrome, CA treatment significantly reduced proteinuria, creatinine, and urea nitrogen levels. Histopathological analysis showed ameliorated kidney damage, which was associated with the regulation of the Renin-Angiotensin System (RAS) pathway. CA downregulated ACE and Angiotensin-II protein expression while upregulating ACE2 [4].
  • Antimicrobial and Anti-inflammatory Actions: CA exhibits broad-spectrum antimicrobial activity. It inhibits the NLRP3 inflammasome in macrophages infected with Neisseria gonorrhoeae. This effect is linked to a reduction in oxidative stress, as CA decreases the intracellular levels of reactive oxygen species (ROS) that drive inflammasome activation [5]. Its combination with chitosan in nanoparticles creates a synergistic, potent antibacterial material [6].
  • Anticancer Potential: CA enhances the efficacy of chemotherapeutic agents. In prostate cancer (PC3) cells, CA alone induced concentration-dependent cytotoxicity and apoptosis, characterized by caspase-3/7 activation and loss of mitochondrial membrane potential. When combined with doxorubicin (DOX), CA potentiated DOX's cytotoxic and apoptogenic effects, suggesting a role as an adjunct in cancer therapy [7].

Experimental Data and Applications

Supporting data from various studies quantify this compound's effects in different models.

Table 2: Efficacy of this compound in Animal and Agricultural Models

Application / Model Key Findings / Dosage Significance / Outcome
Meat Rabbit Growth Performance [8] Dietary supplement at 150 mg/kg for 47 days. Optimal dose: Improved final body weight, duodenal villi length (+11.73%), microbial diversity (+28.6%), reduced diarrhoea rate (-62%).
Wound Healing in a Cutaneous Model [9] Accelerated wound closure. Promoted angiogenesis; increased VEGF and CD31-positive vascular density at wound margins. Mechanism via PI3K/AKT and MAPK pathways.

Detailed Experimental Protocols

For researchers aiming to replicate key findings, here are summaries of standard methodologies from the literature.

1. Protocol for Cytoprotection and Antioxidant Assay in HUVECs [3]

  • Cell Culture: Maintain HUVECs in endothelial cell medium (ECM) supplemented with growth factors at 37°C under 5% CO₂.
  • Treatment:
    • Pre-treat cells with HO-1 inhibitor (e.g., ZnPP, 10 µM) for 2 hours if testing HO-1 dependence.
    • Treat cells with CA (e.g., 20 µM) for 24 hours.
    • Expose cells to an oxidative stressor (e.g., H₂O₂, typically 100-400 µM) for a defined period (e.g., 2-24 hours).
  • Viability Assessment: Use the MTT assay. Incubate with MTT reagent (0.5 mg/mL) for 2-4 hours, dissolve formazan crystals with DMSO, and measure absorbance at 490 nm.
  • Protein Analysis: Perform western blotting for HO-1, Nrf2, and cleaved-PARP to confirm pathway activation and anti-apoptotic effects. Subcellular fractionation can be used to detect Nrf2 translocation to the nucleus.

2. Protocol for Cytotoxicity and Apoptosis Assay in Cancer Cells [7]

  • Cell Culture: Grow PC3 prostate cancer cells in DMEM-F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C under 5% CO₂.
  • Treatment: Treat cells at 70-80% confluency with varying concentrations of CA and/or doxorubicin (DOX) for 24 hours. Include a DMSO vehicle control.
  • Viability Assessment (MTT Assay): Follow the standard MTT protocol as described above.
  • Apoptosis Detection:
    • Annexin V/FITC & PI Staining: Use a commercial kit. Analyze stained cells by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
    • Caspase-3/7 Activity: Use a commercial Caspase-Glo assay. Lyse treated cells, incubate with the substrate, and measure luminescence or fluorescence.
    • Mitochondrial Membrane Potential (MMP): Stain treated cells with Rhodamine 123 dye (20 µM) for 30 minutes. Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy; a decrease indicates loss of MMP and induction of the intrinsic apoptotic pathway.

The structural insights, multi-target mechanisms, and supportive experimental data position this compound as a promising scaffold for drug development. Future work should focus on improving its pharmacokinetic properties and further validating its efficacy and safety in clinical settings.

References

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Cinnamaldehyde (CA), the primary bioactive compound in cinnamon, has emerged as a molecule of significant scientific and commercial interest across pharmaceutical, nutraceutical, and biotechnology sectors. This comprehensive technical review synthesizes current research trends, molecular mechanisms, and commercial applications of CA, with particular emphasis on its diverse therapeutic potential and advancing analytical methodologies. The global CA market is projected to grow from USD 6,147.0 million in 2025 to USD 9,823.8 million by 2035, representing a compound annual growth rate (CAGR) of 4.8%. Recent research has elucidated CA's effects on critical cellular signaling pathways, including PKA/p38 MAPK-mediated thermogenesis, PI3K/AKT-driven angiogenesis, and apoptosis induction in glioma cells. This review provides detailed experimental protocols, comprehensive data analysis, and visualizations of molecular mechanisms to support ongoing research and development efforts. The convergence of traditional knowledge with modern scientific validation positions CA as a promising candidate for developing natural therapeutics targeting metabolic disorders, cancer, and chronic wounds, though challenges in bioavailability optimization and clinical translation remain active research frontiers.

Market Overview and Commercial Applications

Global Market Outlook and Segmentation

The this compound market demonstrates stable growth patterns driven by increasing consumer preference for natural ingredients across multiple industries. The market metrics reveal a consistent expansion trajectory with particular strength in specific application segments and geographic regions [1].

Table 1: Global this compound Market Metrics 2025-2035

Metric Value
Market Size in 2025 USD 6,147.0 Million
Projected Market Size in 2035 USD 9,823.8 Million
CAGR (2025 to 2035) 4.8%
Leading Application Segment (2025) Flavoring Agent (48.2%)
Leading End-Use Industry (2025) Personal Care (36.7%)

The flavoring agent segment dominates application categories, capturing nearly half of the market share. This predominance is attributed to CA's sweet, spicy flavor profile and its status as a Generally Recognized as Safe (GRAS) substance by the FDA, making it suitable for use in chewing gum, candy, baked goods, beverages, and dental products [1]. The personal care industry leads end-use applications, leveraging CA's warm spicy aromatic profile and antimicrobial properties in perfumes, lotions, creams, shampoos, and deodorants [1].

Regional Market Dynamics and Growth Projections

Significant geographic variations exist in CA market dynamics, with the Asia-Pacific region emerging as the fastest-growing market due to rapidly expanding food processing, personal care, and pharmaceutical industries, combined with raw material availability from cinnamon and cassia [1].

Table 2: Regional Market Trends and Growth Projections

Region Market Characteristics Projected CAGR (%)
North America Growing food and beverage industry, high demand for natural flavoring agents, clean-label personal care trends USA: 4.9%
Europe Established perfume and pharmaceutical industries, regulatory-driven demand for sustainable ingredients EU: 4.8%, UK: 4.7%
Asia-Pacific Rapidly expanding end-use industries, raw material availability, increasing disposable income China, India significant contributors
Japan Traditional medicine, functional beverages, herbal skincare, high-purity botanical actives 4.7%
South Korea K-beauty trends, herbal cosmetics, functional food innovation 4.9%

Therapeutic Applications and Biological Mechanisms

Anticancer Activities

Recent research has elucidated CA's promising anticancer properties through multiple mechanistic pathways. In glioma research, CA has demonstrated efficacy against both high-grade (GBM) and low-grade glioma cells, including p53-mutated cell lines that are often treatment-resistant [2].

  • Mechanism of Action: CA induces programmed cell death through impact on reactive oxygen species (ROS) levels, activation of the extrinsic apoptosis pathway, increased multicaspase activity, and modulation of the pivotal survival molecule Bcl-2 [2].
  • Structural Considerations: The anticancer activity is structurally dependent on CA's ability to act as an electrophile at both the β-carbon (Michael acceptor) and carbonyl carbon sites, enabling reaction with cellular nucleophiles and modulation of signaling pathways [3].
  • Experimental Evidence: In human metastatic melanoma cells (A375), CA and its derivative 4-methoxythis compound demonstrated potent anti-proliferative effects (IC₅₀ <10 μM) through upregulation of heme oxygenase-1, sulfiredoxin-1, thioredoxin reductase-1, and cyclin-dependent kinase inhibitor-1A, while simultaneously inhibiting NF-κB and TNF-α-induced IL-8 production, resulting in G1 cell cycle arrest [3].

The following diagram illustrates the multifaceted anticancer mechanisms of this compound:

G cluster_0 Cellular Outcomes cluster_1 Molecular Initiators CA CA ROS ROS CA->ROS Increases NFkB NFkB CA->NFkB Inhibits Signaling Signaling CA->Signaling Activates Apoptosis Apoptosis ROS->Apoptosis Triggers Cell Death Cell Death Apoptosis->Cell Death Leads to CellCycle CellCycle G1 Arrest G1 Arrest CellCycle->G1 Arrest Results in Signaling->Apoptosis Induces

Metabolic Diseases and Anti-Obesity Effects

CA demonstrates significant potential in managing metabolic disorders, with research elucidating its cell-autonomous effects on adipocyte function and insulin sensitivity:

  • Thermogenesis Activation: In both murine and human primary subcutaneous adipocytes, CA directly activates thermogenesis through PKA signaling and subsequent phosphorylation of p38 MAPK, leading to increased expression of thermogenic markers including UCP1 and FGF21 [4]. This effect occurs independently of TRPA1 receptor activation and is conserved across human donors of different ethnicities, ages, and BMI [4].
  • Insulin Sensitization: CA demonstrates metformin-comparable effects in insulin-resistant adipocytes, significantly decreasing overexpression of miR-320 while increasing expression of miR-26b, resulting in enhanced GLUT4 protein expression and improved glucose uptake [5]. This miRNA modulation toward pre-insulin resistance conditions highlights CA's potential as an insulin-sensitizing agent.
  • Metabolic Reprogramming: Chronic CA treatment induces comprehensive metabolic reprogramming in adipocytes, upregulating genes involved in the citric acid cycle (Idh3a, Cs), lipid metabolism (Cpt1b, Ppara), and ROS detoxification (Sod1, Sod2) [4].

The diagram below summarizes CA's metabolic effects:

G cluster_0 Thermogenic Pathway cluster_1 Glucose Metabolism Pathway CA CA PKA PKA CA->PKA Activates miR-320/26b miR-320/26b CA->miR-320/26b Modulates p38 p38 PKA->p38 Phosphorylates UCP1/FGF21 UCP1/FGF21 p38->UCP1/FGF21 Upregulates Energy Expenditure Energy Expenditure UCP1/FGF21->Energy Expenditure Increases GLUT4 GLUT4 miR-320/26b->GLUT4 Enhances Insulin Sensitivity Insulin Sensitivity GLUT4->Insulin Sensitivity Improves

Wound Healing and Angiogenic Properties

CA demonstrates significant pro-angiogenic capabilities that accelerate wound healing through targeted effects on vascular endothelial cells:

  • Endothelial Cell Activation: In human umbilical vein endothelial cells (HUVECs), CA stimulates proliferation, migration, and tube formation - three critical processes in angiogenesis. These effects are mediated through activation of both PI3K/AKT and MAPK signaling pathways and increased secretion of vascular endothelial growth factor (VEGF) [6] [7].
  • In Vivo Efficacy: In cutaneous wound models, CA significantly attenuated wound sizes and elevated VEGF protein and CD31-positive vascular density at wound margins. Additionally, CA partially restored intersegmental vessels in zebrafish pretreated with VEGFR inhibitors and demonstrated pro-angiogenic efficacy in Matrigel plug assays [6] [7].
  • Therapeutic Potential: These findings position CA as a promising non-peptide molecular candidate for promoting therapeutic angiogenesis in chronic diabetic wounds and myocardial infarction, conditions where enhanced vascularization is clinically beneficial [6].

Analytical Methods and Formulation Advances

Extraction and Analysis Techniques

Advancements in CA extraction and analysis focus on improving efficiency, purity, and sustainability:

  • Extraction Methods: Conventional techniques include solvent extraction and steam distillation, while emerging approaches utilize supercritical CO₂ extraction for higher purity, despite greater capital investment requirements [8]. Green extraction methods that maintain efficiency while reducing environmental impact are increasingly emphasized [3].
  • Analytical Methods: Recent advances include gas chromatography-mass spectrometry (GC-MS) for quality control, with growing implementation of advanced spectroscopic techniques and hyphenated systems for comprehensive analysis of CA and its metabolites [1] [3].
  • Biosynthesis: Enzymatic pathways for CA synthesis from L-phenylalanine via three sequential reactions involving phenylalanine-ammonia lyase (PAL) present a promising biological production route [3].
Formulation Technologies and Delivery Systems

Addressing CA's challenges of low water solubility (1.1 g/L at 20°C) and sensitivity to degradation has driven innovation in formulation technologies:

  • Encapsulation Systems: Research focuses on micro/nanoencapsulation approaches to enhance stability, control release, and improve bioavailability. CA-polymer conjugates and hybrid systems show promise for targeted delivery [3] [9].
  • Smart Release Systems: Stimuli-responsive delivery platforms that release CA in response to specific environmental triggers represent an emerging research frontier [9].
  • Nanotechnology Applications: Nanoemulsion-based food packaging films incorporating CA demonstrate enhanced physicochemical, antimicrobial, and antioxidant properties for extended food preservation [3].

Experimental Protocols and Methodologies

Assessment of Anticancer Activity in Glioma Cells

Objective: Evaluate CA-induced apoptosis in high-grade (U251) and low-grade (H4) human glioma cells [2].

  • Cell Culture: Maintain U251 (p53 mutated) and H4 glioma cells in DMEM with 10% FBS at 37°C in 5% CO₂.
  • Treatment Protocol: Prepare CA stock solution in DMSO and dilute to working concentrations (typically 1-100 μM) in complete medium. Include vehicle control (DMSO ≤0.1%) and positive control (temozolomide).
  • Apoptosis Assay:
    • Harvest cells after 24-48h CA treatment, combine floating and adherent cells.
    • Stain with Annexin V-FITC and propidium iodide following manufacturer protocol.
    • Analyze by flow cytometry within 1 hour to quantify early/late apoptotic populations.
  • ROS Measurement:
    • Incubate CA-treated cells with 10 μM DCFH-DA for 30 minutes at 37°C.
    • Measure fluorescence intensity (Excitation: 488 nm, Emission: 535 nm).
    • Express results as fold-change relative to untreated controls.
  • Western Blot Analysis:
    • Extract proteins from CA-treated cells using RIPA buffer with protease inhibitors.
    • Separate 30-50 μg protein by SDS-PAGE, transfer to nitrocellulose membranes.
    • Probe with primary antibodies against Bcl-2, cleaved caspases-3, -8, -9, and β-actin loading control.
    • Detect using HRP-conjugated secondary antibodies and ECL reagent.
Evaluation of Thermogenic Response in Adipocytes

Objective: Measure cell-autonomous thermogenic activation in primary adipocytes following CA treatment [4].

  • Primary Adipocyte Differentiation:
    • Isolate preadipocytes from murine inguinal subcutaneous fat depot.
    • Differentiate using standard cocktail (IBMX, dexamethasone, insulin).
    • Use fully differentiated adipocytes (day 8-10) for experiments.
  • Acute Treatment Protocol:
    • Treat adipocytes with CA (typical range: 10-100 μM) or vehicle control for 2-6 hours.
    • Include β-adrenergic agonist isoproterenol (10 μM) as positive control.
    • For pathway inhibition, pre-treat with PKA inhibitor H-89 (10 μM) or p38 MAPK inhibitor SB203580 (10 μM) for 1 hour.
  • Gene Expression Analysis:
    • Extract RNA using TRI Reagent, reverse transcribe to cDNA.
    • Perform qPCR with SYBR Green using primers for Ucp1, Fgf21, Cidea, Pparg, Adipoq.
    • Calculate fold change via ΔΔCt method normalized to reference gene 36B4 (RPLP0).
  • Protein Signaling Assessment:
    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
    • Analyze phosphorylation of PKA substrates, p38 MAPK, HSL, and PLIN1 by Western blot.
    • Use specific antibodies against phospho-proteins and total proteins.
Angiogenesis Assays in HUVECs

Objective: Evaluate pro-angiogenic effects of CA using human umbilical vein endothelial cells [6] [7].

  • Cell Proliferation Assay:
    • Seed HUVECs (5×10³ cells/well) in 96-well plates with 10% FBS medium.
    • After attachment, replace with low serum medium (1% FBS) containing CA (0.1-10 μM).
    • After 24-48 hours, assess viability using Cell Counting Kit-8 per manufacturer instructions.
    • Measure absorbance at 450 nm, normalize to vehicle control.
  • Migration Assay:
    • Culture HUVECs to confluence in 12-well plates, create scratch with pipette tip.
    • Treat with CA (1-10 μM) in low serum medium, capture images at 0, 6, 12, and 24 hours.
    • Quantify migration distance using ImageJ software, express as percentage wound closure.
  • Tube Formation Assay:
    • Coat 96-well plates with growth factor-reduced Matrigel (50 μL/well), polymerize at 37°C.
    • Seed HUVECs (1×10⁴ cells/well) in medium containing CA or vehicle.
    • Incubate 4-8 hours, capture images using phase-contrast microscopy.
    • Quantify tube length, branch points, and meshed area using angiogenesis analysis software.
  • Pathway Inhibition Studies:
    • Pre-treat HUVECs with PI3K inhibitor LY294002 (10 μM) or MEK inhibitor U0126 (10 μM) for 1 hour before CA addition.
    • Assess effects on proliferation, migration, and tube formation as above.

Future Research Directions and Commercial Outlook

Emerging Research Trends

Bibliometric analysis of CA research over the past three decades reveals several evolving focus areas [9]:

  • Pharmacological Mechanisms: Research continues to deepen understanding of CA's effects on signaling pathways, with particular interest in electrophile-receptor interactions and their downstream consequences [3] [9].
  • Chemical Derivatization: Structural modification of CA to enhance potency, selectivity, and pharmacokinetic properties represents a growing research frontier [9].
  • Smart Delivery Systems: Development of stimuli-responsive encapsulation technologies for controlled CA release in specific physiological environments [9].
  • Cross-disciplinary Applications: Integration of CA research across pharmaceuticals, food science, materials science, and agricultural technology [1] [3].
Challenges and Opportunities

The CA research and development landscape presents several interconnected challenges and opportunities:

Table 3: Challenges and Opportunities in this compound R&D

Challenges Opportunities
Price volatility of raw materials (cinnamon bark oil) [1] Burgeoning demand for natural, plant-based flavor and fragrance ingredients [1]
Regulatory compliance and allergen labeling requirements [1] Growth in functional fragrance systems and sustainable product lines [1]
Dermal sensitization potential and toxicity at high doses [1] Antimicrobial, antifungal, and insect-repellent applications [1]
Low water solubility and bioavailability limitations [3] Nano-encapsulation and controlled-release delivery innovations [1] [3]
Need for clinical validation of therapeutic effects Adjuvant therapy potential with conventional drugs via synergistic processes [3]
Technological and Market Shifts

Comparative analysis reveals significant evolution in the CA landscape between 2020-2024 and projected trends for 2025-2035 [1]:

  • Sustainability Transition: Shift from limited eco-certification uptake to increased demand for biodegradable CA blends and zero-carbon extraction pathways [1].
  • Sourcing Innovation: Movement from agricultural and synthetic sourcing toward fermentation-based production, upcycled essential oil residues, and certified organic sources [1].
  • Technology Integration: Advancement from minimal technological integration to implementation of AI-aided perfumery, digital olfactory mapping, and real-time allergen detection tools [1].
  • Formulation Science: Evolution from simple oil blends to advanced liposomal encapsulation, time-release aromatics, and hybrid fragrance-flavor applications [1].

Conclusion

This compound continues to demonstrate significant and diverse potential that extends far beyond its traditional role as a flavor and fragrance ingredient. The convergence of market trends favoring natural ingredients with advancing scientific understanding of its multifaceted biological activities positions CA as a promising compound for numerous applications. Research has elucidated its effects on critical cellular pathways involved in cancer, metabolic diseases, and wound healing, while formulation innovations address historical challenges with bioavailability and stability.

For researchers and drug development professionals, several key considerations emerge: First, the structural-activity relationships of CA provide opportunities for derivatization to enhance specific biological activities. Second, the cell-autonomous effects on adipocyte thermogenesis and insulin sensitization present compelling avenues for metabolic disease therapeutics. Third, the pro-angiogenic properties offer potential for wound healing applications, particularly in diabetic patients. Finally, ongoing advances in extraction methodologies and delivery systems continue to expand CA's practical applications across multiple industries.

References

Comprehensive Application Notes & Protocols for Optimizing Cinnamaldehyde Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cinnamaldehyde (CMA), a predominant bioactive compound in cinnamon species (Cinnamomum cassia, C. zeylanicum, C. burmannii), is renowned for its anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. Its chemical structure, featuring an α,β-unsaturated aldehyde group, confers significant reactivity and biological activity but also presents challenges such as volatility, thermal sensitivity, and low water solubility. Efficient extraction is therefore critical for maximizing yield, preserving bioactivity, and ensuring economic viability for pharmaceutical applications. This document provides a detailed comparison of modern extraction techniques, step-by-step protocols, and practical guidance for researchers and drug development professionals.

Comparison of Extraction Methods and Quantitative Data

The choice of extraction method significantly impacts the yield, purity, and biological activity of this compound. The following table summarizes key performance metrics for various advanced extraction techniques, based on recent research.

Table 1: Performance Comparison of this compound Extraction Methods

Extraction Method Key Operational Parameters This compound Yield/Recovery Key Advantages Limitations

| Freeze-Pressure Regulated Extraction (FE) [1] | - Freeze-drying at -50°C for 10 h

  • Puffing at -25°C & 0 MPa for 18 h
  • Vacuum extraction at 80°C & 0.05 MPa for 40 min | Increased from 348.53 to 370.20 μg/g (vs. traditional reflux) | - Preserves heat-sensitive compounds
  • Creates larger pore structure in plant matrix
  • Higher zeta potential (-13.93 mV) for better stability | - Longer processing time
  • Requires specialized freeze-drying equipment | | Microwave-Assisted Extraction (MAE) [2] | - 59% Ethanol
  • 147.5 W Power
  • 3.4 min Time | 244.45 mg/100 mL | - Rapid and energy-efficient
  • High yield in short time
  • Lower solvent consumption & CO₂ emissions | - Potential for localized overheating
  • Optimization of parameters is critical | | Electroosmotic Coupled Particle-Assisted Solvent Flotation (ECPASF) [3] | - Feed-to-liquid ratio: 1:120 (w/v)
  • 20% Ethanol (lower phase)
  • Flow rate: 50 mL/min N₂, 30 min, pH 5 | Extraction rate of ~85% | - Low-temperature process protects volatiles
  • Combines electroporation (cell disruption) with flotation (separation)
  • High efficiency | - Multi-step process requiring parameter optimization
  • Requires flotation setup | | Supercritical CO₂ Extraction (SFE) [4] | - Pressure: 26.5 MPa
  • Temperature: 49.5°C
  • CO₂ Flow Rate: 2.6 SL/min
  • Modifier: Methanol | ~90% Recovery (of available this compound) | - Solvent-free, high-purity extracts
  • Tunable selectivity via pressure/temperature
  • Preserves labile compounds | - High capital and operating costs
  • High pressure operation requires expertise |

Detailed Experimental Protocols

Protocol: Freeze-Pressure Regulated Extraction (FE) of Gui Zhi

This protocol is designed to maximize the extraction efficiency of this compound and other volatile oils while minimizing thermal degradation [1].

Materials:

  • Plant Material: Dried twigs of Cinnamomum cassia (Gui Zhi), powdered to a consistent mesh size.
  • Equipment: Freeze-dryer, vacuum extraction apparatus, pH meter, zeta potential analyzer, particle size analyzer.
  • Reagents: Ultra-pure water.

Procedure:

  • Freeze-Drying Pretreatment:
    • Place 100 g of powdered Gui Zhi in a freeze-dryer.
    • Freeze at -50°C for 10 hours to solidify water content into ice crystals.
  • Freeze-Pressure Puffing:
    • Subject the frozen material to a low-temperature puffing stage at -25°C and 0 MPa for 18 hours. This sublimates the ice, creating a porous structure that facilitates solvent penetration.
  • Vacuum Extraction:
    • Transfer the puffed material to a vacuum extractor.
    • Add 700 mL of ultra-pure water and soak for 30 minutes.
    • Heat the mixture to 80°C under a reduced pressure of 0.05 MPa for 40 minutes. The lower boiling point under vacuum protects heat-sensitive compounds.
  • Post-Extraction Analysis:
    • Filter the extract and analyze for this compound content via HPLC.
    • Characterize the physicochemical properties (pH, zeta potential, particle size) of the extract.
Protocol: Microwave-Assisted Extraction (MAE) Optimization

This protocol uses Response Surface Methodology (RSM) to identify optimal parameters for high this compound yield [2].

Materials:

  • Plant Material: Cinnamon powder (40 mesh sieve).
  • Equipment: Microwave extractor (e.g., Soxwave 100), analytical balance, filtration setup.
  • Reagents: Ethanol (analytical grade).

Procedure:

  • Experimental Design:
    • Employ a Central Composite Design (CCD) to optimize three variables: Ethanol concentration (25-75%), Microwave power (40-120 W), and Extraction time (2-4 minutes).
  • Extraction Process:
    • Accurately weigh 2.5 g of cinnamon powder into the microwave vessel.
    • Add 50 mL of ethanol at the concentration specified by the experimental design.
    • Process the mixture at the designated power and time settings.
    • After extraction, cool the vessels to room temperature and filter the extracts (e.g., Whatman No. 41 filter paper).
    • Adjust the final volume to 50 mL with fresh solvent.
  • Analysis and Modeling:
    • Quantify this compound yield using HPLC or GC-MS.
    • Fit the experimental data to a second-order polynomial model to identify the optimal combination of parameters (found to be 59% ethanol, 147.5 W, and 3.4 minutes).
Workflow Diagram: Strategic Path for Extraction Method Selection

The following diagram outlines a logical workflow for selecting and optimizing an extraction method based on research objectives and constraints.

G Start Define Extraction Goal A Compound Purity/No Solvent Residuals? Start->A B Maximize Yield of Thermolabile Compounds? A->B No SFE Supercritical CO₂ (SFE) A->SFE Yes C Throughput & Energy Efficiency Critical? B->C No FE Freeze-Pressure (FE) B->FE Yes D Industrial Scale-Up Feasibility? C->D No MAE Microwave-Assisted (MAE) C->MAE Yes D->SFE Large Scale ECPASF Electroosmotic Flotation (ECPASF) D->ECPASF Lower Scale Opt Optimize via RSM SFE->Opt FE->Opt MAE->Opt ECPASF->Opt Char Characterize Extract & Bioactivity Opt->Char

Post-Extraction Processing & Stabilization

Emulsion Stabilization for Enhanced Bioactivity

This compound's low water solubility and instability can limit its application. Formulating it into nanoemulsions can overcome these challenges [5].

Protocol: Cyclodextrin Glycosyltransferase (CGTase)-Catalyzed Starch and Tween 80 Co-stabilized Emulsion [5]

  • Materials: this compound extract, CGTase-catalyzed starch products (dextrin mixture), Tween 80.
  • Procedure:
    • Dissolve or disperse the CGTase-catalyzed products in water to form the continuous phase.
    • Mix this compound extract with Tween 80.
    • Slowly add the oil phase (this compound/Tween) to the aqueous phase under high-shear mixing (e.g., 10,000 rpm for 5 minutes) to form a coarse emulsion.
    • Further process the coarse emulsion using a high-pressure homogenizer or ultrasonic processor to form a nanoemulsion.
  • Key Findings: This dual stabilization system results in emulsions with a smaller average particle size (~300 nm) and significantly improved stability against heat, pH changes, and ionic strength compared to using Tween 80 alone. The encapsulated this compound also retains strong antibacterial activity against pathogens like Candida albicans.

Application Notes in Drug Development & Research

Leveraging Bioactivity for Therapeutic Leads

The efficacy of extracted this compound is validated through its diverse mechanisms of action in biological models:

  • Anticancer Activity: A 2025 study demonstrated that this compound specifically inhibits the growth of cervical cancer (HeLa) cells by targeting the RPS16 protein. This interaction leads to the degradation of HPV oncoproteins E6/E7 and inhibition of the PI3K/AKT signaling pathway, inducing G2/M cell cycle arrest and apoptosis [6].
  • Antimicrobial Activity: Supercritical CO₂ extracts of C. zeylanicum bark are noted for their exceptional potency, acting as a powerful antibacterial, antiseptic, and antiviral agent. These properties are valuable for developing formulations to combat colds, flu, and other infections [7].
  • Interaction with Biological Systems: Be aware that this compound can bind to digestive proteases like trypsin and pepsin via a static quenching mechanism, which may influence its absorption and metabolism. This should be considered in pharmacokinetic studies [8].
Critical Considerations for Implementation
  • Safety and Sensitization: Cinnamon bark extracts are strong skin sensitizers and mucous membrane irritants. For topical formulations, adhere to a maximum dermal limit of 0.01% to 0.07% as recommended by safety guidelines [7] [9].
  • Method Selection Drivers:
    • Purity & Green Chemistry: Supercritical CO₂ extraction is ideal for high-purity, solvent-free requirements.
    • Yield & Compound Integrity: FE and low-voltage methods like ECPASF are superior for thermolabile volatiles.
    • Speed & Efficiency: MAE offers the best combination of high yield and minimal time/energy consumption.
    • Cost: Methods utilizing enzymatic pretreatment or CGTase-catalyzed products can reduce reliance on expensive purified reagents like monomeric cyclodextrins [5].

References

Comprehensive Application Notes and Protocols for HPLC-DAD Analysis of Cinnamaldehyde in Cinnamomum Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Cinnamaldehyde (CCHO) is the principal bioactive constituent responsible for the characteristic aroma and therapeutic properties of cinnamon species, particularly Cinnamomum zeylanicum Blume (Ceylon cinnamon). This aromatic aldehyde demonstrates significant anti-osteoclastogenic activity by suppressing RANKL-induced osteoclastogenesis through NFATc1 downregulation, presenting potential therapeutic applications for osteoporosis, bone metastasis, and rheumatoid arthritis [1]. Recent research has identified 2-methoxythis compound as a particularly potent derivative, exhibiting remarkable inhibition rates of 95% at 2 μM concentration on bone resorption in resorption pit assays [1].

The analytical determination of this compound in plant materials and herbal formulations is essential for quality control of cinnamon-based products, which face challenges with species adulteration in global markets [2]. HPLC-DAD has emerged as a preferred methodology due to its precision, sensitivity, and versatility for simultaneous quantification of multiple bioactive compounds in complex plant matrices [2] [3].

Detailed HPLC-DAD Methodology

Instrumentation and Chromatographic Conditions

The optimized HPLC-DAD method for this compound analysis employs the following specific conditions, validated according to ICH Q2(R1) guidelines [2]:

Table 1: HPLC-DAD Instrumental Parameters for this compound Analysis

Parameter Specification
HPLC System Shimadzu LC-20AD
Detector Diode Array Detector (DAD)
Column Shim-pack C18 (250 × 4.6 mm, 5 μm)
Column Temperature 30°C
Injection Volume 10 μL
Mobile Phase Gradient: Acetonitrile (A) and 0.1% Phosphate Buffer (B)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Analysis Time 30 minutes
Mobile Phase Gradient Program

Table 2: Optimized Gradient Elution Profile

Time (min) Acetonitrile (%) 0.1% Phosphate Buffer (%)
0 5 95
2 5 95
16 100 0
26 100 0
27 5 95
30 5 95
Sample Preparation Protocol

Plant Material Collection and Authentication: Collect mature leaves or stem bark from Cinnamomum species. Authenticate botanically and store at -20°C until processing [2].

Traditional Methanolic Extraction:

  • Reduce plant material to fine powder (100 mg) using liquid nitrogen and mechanical grinding
  • Add 10 mL methanol and vortex mix for 2 minutes
  • Sonicate in water bath for 30 minutes at 40°C
  • Centrifuge at 10,000 × g for 15 minutes
  • Filter supernatant through 0.2 μm nylon membrane
  • Dilute 1:10 with mobile phase before injection [3]

Ultrasound-Assisted Extraction:

  • Prepare powder as above (100 mg)
  • Add 10 mL methanol in sealed tube
  • Perform ultrasound extraction at 40 kHz, 300W for 20 minutes at 45°C
  • Centrifuge and filter as in traditional method [3]
Method Validation Parameters

The method has been comprehensively validated with the following performance characteristics [2]:

Table 3: HPLC-DAD Method Validation Parameters for this compound

Validation Parameter Results
Linearity Range 10-2000 ng/band
Correlation Coefficient (R²) >0.999
Limit of Detection (LOD) 3.0 ng/band
Limit of Quantification (LOQ) 10.0 ng/band
Precision (% RSD) <3.0%
Recovery Rate 99-102%
Robustness Within acceptable limits

Quantitative Analysis of Cinnamomum Species

Application of the validated HPLC-DAD method to various Cinnamomum species reveals significant variation in this compound content:

Table 4: this compound Content in Different Cinnamomum Species (mg/g)

Cinnamomum Species Traditional Methanolic Extract Ultrasound-Assisted Extract Essential Oil
C. zeylanicum 96.36 111.57 191.20
C. burmannii 118.49 134.39 214.24
C. cassia 114.18 129.07 202.09

The data demonstrates that ultrasound-assisted extraction significantly enhances this compound yield compared to traditional extraction methods across all species, with essential oils containing the highest concentration of this bioactive compound [3].

This compound Biological Activity Pathway

The following diagram illustrates the molecular mechanism through which this compound exerts its anti-osteoclastogenic effects:

G RANKL RANKL RANK Receptor RANK Receptor RANKL->RANK Receptor Binding NFATc1 NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis Promotes This compound This compound This compound->NFATc1 Directly Downregulates IκB-α Phosphorylation IκB-α Phosphorylation This compound->IκB-α Phosphorylation Moderately Inhibits c-fos Expression c-fos Expression This compound->c-fos Expression Strongly Inhibits RANK Receptor->IκB-α Phosphorylation Activates RANK Receptor->c-fos Expression Induces NF-κB Pathway NF-κB Pathway IκB-α Phosphorylation->NF-κB Pathway Triggers c-fos Expression->NFATc1 Stimulates

Diagram 1: Molecular Mechanism of this compound in Suppressing Osteoclastogenesis. The diagram illustrates how this compound primarily targets the c-fos/NFATc1 pathway rather than the NF-κB pathway during RANKL-induced osteoclastogenesis [1].

Analytical Workflow for this compound Quantification

The complete analytical procedure from sample preparation to quantitative analysis is summarized below:

G Start Start Plant Material Collection Plant Material Collection Start->Plant Material Collection HPLC HPLC Result Result Sample Powdering Sample Powdering Plant Material Collection->Sample Powdering Liquid N₂ Grinding Extraction Method Extraction Method Sample Powdering->Extraction Method Traditional Extraction Traditional Extraction Extraction Method->Traditional Extraction Methanol Sonication Ultrasound Extraction Ultrasound Extraction Extraction Method->Ultrasound Extraction Enhanced Yield Filtration & Concentration Filtration & Concentration Traditional Extraction->Filtration & Concentration Ultrasound Extraction->Filtration & Concentration HPLC-DAD Analysis HPLC-DAD Analysis Filtration & Concentration->HPLC-DAD Analysis 0.2 μm Filter Method Validation Method Validation HPLC-DAD Analysis->Method Validation ICH Q2(R1) Quantitative Determination Quantitative Determination Method Validation->Quantitative Determination Data Interpretation Data Interpretation Quantitative Determination->Data Interpretation Data Interpretation->Result

Diagram 2: Complete Workflow for HPLC-DAD Analysis of this compound. The procedure encompasses sample preparation, extraction optimization, chromatographic analysis, method validation, and quantitative determination [2] [3].

Applications in Pharmaceutical Analysis

The HPLC-DAD method for this compound quantification has several important applications in pharmaceutical and herbal product development:

  • Quality Control of Herbal Medicines: Ensuring standardized this compound content in cinnamon-based formulations [2]
  • Authentication of Cinnamomum Species: Differentiating between C. zeylanicum, C. burmannii, and C. cassia based on chemical profiling [3]
  • Stability Studies: Monitoring this compound degradation under various storage conditions
  • Bioavailability Assessments: Quantifying this compound and metabolites in biological fluids [4]
  • Adulteration Detection: Identifying substitution with related species or synthetic additives [2]

Troubleshooting and Technical Notes

Common HPLC Issues and Solutions:

  • Peak Tailing: Adjust mobile phase pH to 3.5-4.0 with phosphoric acid
  • Retention Time Shift: Ensure consistent column temperature (±1°C) and mobile phase composition
  • Baseline Noise: Degas mobile phase thoroughly and check DAD lamp hours
  • Low Recovery: Extend sonication time to 45 minutes or increase extraction temperature to 50°C

Method Adaptability: This HPLC-DAD method can be modified for UHPLC applications by reducing particle size to 1.9 μm and adjusting flow rates accordingly [4].

Conclusion

The detailed HPLC-DAD protocol presented herein provides researchers and pharmaceutical professionals with a validated, precise methodology for this compound quantification in Cinnamomum species and related herbal products. The method demonstrates excellent sensitivity, reproducibility, and robustness for quality control applications. The remarkable biological activity of this compound, particularly its potent inhibition of osteoclastogenesis, highlights the importance of reliable analytical methods for standardizing cinnamon-based therapeutic formulations.

References

Application Note: Advanced Extraction of Cinnamaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cinnamaldehyde is the principal bioactive compound responsible for cinnamon's distinctive aroma and numerous therapeutic properties, including antimicrobial, antidiabetic, and anti-inflammatory activities [1] [2]. Efficient extraction is crucial for pharmaceutical and nutraceutical applications. This note details optimized protocols for subcritical water extraction (SWE) and other modern techniques to obtain high-purity this compound from cinnamon.

Optimized Subcritical Water Extraction Protocol

Subcritical water extraction uses pressurized water below its critical point (374°C, 221 bar) to enhance the solubility and mass transfer of target compounds [3].

Materials and Equipment
  • Raw Material: Dried, pulverized cinnamon bark (Cinnamomum spp.).
  • Solvent: Distilled water.
  • Equipment: Subcritical extraction system (pressure vessel, heat exchanger, pressure pump, temperature controller, electric heating chamber). An example system was fabricated by Innoway Co. in the cited research [3].
Step-by-Step Procedure
  • Preparation: Mix 30 grams of pulverized cinnamon with 300 mL of distilled water (a 1:10 w/v ratio) in the sealed extraction pressure vessel [3].
  • Pressurization: Set the vessel to the target pressure (e.g., 26-40 bar) using the pressure pump and distilled water [3].
  • Heating & Extraction: Heat the vessel to the target temperature (e.g., 110-130°C) using the electric heating chamber. Maintain the desired temperature and pressure for the specified extraction time (e.g., 20-60 minutes) [3].
  • Collection & Separation: After extraction, depressurize the system and collect the extract. Centrifuge the extract at 11,000×g at 4°C for 5 minutes [3].
  • Filtration & Preservation: Filter the supernatant through filter paper (e.g., Whatman No. 4). The final extract can be lyophilized for storage and further analysis [3].

The workflow for this protocol is summarized in the following diagram:

Start Start Extraction Process P1 Mix 30g cinnamon with 300 mL distilled water (1:10 w/v ratio) Start->P1 P2 Seal the pressure vessel and set target pressure (20-40 bar) P1->P2 P3 Heat to target temperature (110-130°C) and maintain for 20-60 min P2->P3 P4 Depressurize and collect extract P3->P4 P5 Centrifuge at 11,000×g at 4°C for 5 min P4->P5 P6 Filter supernatant through filter paper P5->P6 P7 Lyophilize filtrate for storage P6->P7

Optimized Parameters for Maximum Yield

Table 1: Optimized conditions for subcritical water extraction of cinnamon compounds [3].

Target Compound Temperature (°C) Time (min) Pressure (bar) Predicted Content (mg/g)
Extraction Yield 130 60 26.63 -
This compound 110 34.62 37 55.00
Coumarin 110 20 20 10.01
Cinnamic Acid 110 20 32 4.95
Cinnamyl Alcohol 110.9 20 20 4.92

Comparison with Other Advanced Extraction Methods

Several other methods have been optimized for this compound extraction. The following table provides a direct comparison of their performance and conditions.

Table 2: Comparison of advanced extraction methods for this compound [4] [5].

Extraction Method Optimum Conditions This compound Yield/Purity Key Advantages
Electroosmotic Coupled Particle-Assisted Solvent Flotation (ECPASF) Flow rate: 50 mL/min, Time: 30 min, pH: 5, (NH₄)₂SO₄: 30% (w/v), Voltage: 8 V/cm [4] High purity extract Lower energy consumption, avoids high temperatures, limits loss of bioactivity [4]
Microwave-Assisted Extraction (MAE) 59% ethanol, 147.5 W power, 3.4 min [5] 244.45 mg/100 mL [5] Very fast, high efficiency, reduced solvent use [5]
Molecular Distillation Following vacuum distillation at 1.333 kPa [6] Purity: 99.5%, Yield: 85.63% [6] Very high purity final product, effective purification [6]

Mechanism of Action and Analytical Workflow

Understanding this compound's bioactivity and ensuring extract quality requires robust analysis. Its antimicrobial mechanism, for instance, involves multiple pathways as shown below:

cluster_Mechanism Antimicrobial Mechanisms of Action TCA Trans-Cinnamaldehyde (TCA) M1 Cell Membrane Disruption - Alters fatty acid composition - Destroys cell wall - Leakage of ions (K+, PO4⁻),  DNA, RNA TCA->M1 M2 Inhibition of Energy Metabolism - Disrupts proton motive force - Inhibits ATP generation - Inhibits membrane-bound ATPase TCA->M2 M3 Induction of Oxidative Stress - Triggers Reactive Oxygen  Species (ROS) overload - Disrupts mitochondrial function - Activates metacaspases TCA->M3

A general workflow for extracting and analyzing this compound from raw plant material to identified compound is as follows:

Start Cinnamon Plant Material (Bark, Leaves, Twigs) S1 Drying and Pulverization Start->S1 S2 Select Extraction Method: - Subcritical Water - Microwave-Assisted - ECPASF - Solvent Flotation S1->S2 S3 Crude Extract Obtained S2->S3 S4 Purification (e.g., Vacuum Distillation, Molecular Distillation) S3->S4 S5 Analytical Identification and Quantification (Gas Chromatography) S4->S5 End Identified this compound for further application S5->End

Discussion and Conclusion

The choice of extraction method involves trade-offs between yield, purity, processing time, and equipment cost. Subcritical water extraction is highly effective for obtaining a balanced profile of flavoring compounds, including this compound, without organic solvents [3]. For the highest purity required in pharmaceutical development, molecular distillation following an initial extraction step is recommended [6]. The newer ECPASF technique presents a promising, energy-efficient alternative that minimizes thermal degradation [4].

Researchers should select a method based on the desired compound profile, available infrastructure, and the specific application of the final extract.

References

Comprehensive Application Notes and Protocols: Cinnamaldehyde-Loaded Solid Lipid Nanoparticles for Enhanced Stability and Sustained Release

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cinnamaldehyde SLNs

This compound (CA), the primary bioactive component of cinnamon essential oil, exhibits broad-spectrum antimicrobial activity against various pathogenic microorganisms including Escherichia coli, Salmonella, Bacillus subtilis, Pseudomonas aeruginosa, Aspergillus, and Fusarium acnes. Despite its promising antimicrobial properties, this compound faces significant technical challenges that limit its practical applications, including high volatility (leading to rapid evaporation), poor water solubility (approximately 1 g/L at 20°C), susceptibility to oxidation (converting to cinnamic acid in air), and strong organoleptic properties that can affect product sensory characteristics when incorporated directly into formulations. These limitations present substantial obstacles for pharmaceutical, food preservation, and cosmetic applications where stability and controlled release are critical requirements.

Solid lipid nanoparticles (SLNs) have emerged as an advanced colloidal drug delivery system that effectively addresses these challenges. SLNs consist of nanoscale particles (typically 50-1000 nm) composed of solid lipids that remain solid at both room and body temperatures, stabilized by surfactants. The lipid matrix structure provides unique advantages for encapsulating volatile and sensitive compounds like this compound, including protection from degradation, controlled release properties, enhanced bioavailability, and reduced volatility. The encapsulation of this compound within SLNs significantly extends its effective duration of action while maintaining its antimicrobial efficacy, making SLN-CA systems particularly valuable for food preservation, pharmaceutical formulations, and antimicrobial coatings where sustained activity is desired.

Formulation Composition and Optimization

Lipid and Surfactant Components

Table 1: Core Components for SLN-CA Formulation

Component Category Specific Ingredients Concentration Range Functionality Chemical Properties
Active Compound This compound (95% purity) 1-6 mL per 100 mL total formulation Antimicrobial active compound CAS: 104-55-2, natural aldehydic compound
Lipid Phase Monostearin (MG) 2 g total (variable ratio with Tween-80) Solid lipid matrix provides encapsulation structure CAS: 123-94-4, solid at room temperature
Tween-80 0.3-1.7 g (optimized ratio with monostearin) Co-lipid enhancing encapsulation efficiency CAS: 9005-65-6, non-ionic surfactant
Aqueous Phase Poloxamer 188 1.5 g per 100 mL ultrapure water Primary surfactant providing steric stabilization CAS: 9003-11-6, triblock copolymer
Soy lecithin 1.5 g per 100 mL ultrapure water Co-surfactant enhancing dispersion stability Natural phospholipid mixture
Solvent Ultrapure water 100 mL Dispersion medium Purified aqueous vehicle
Optimized Formulation Parameters

Table 2: Optimization Results for Critical Process Parameters

Optimization Parameter Tested Range Optimal Value Impact on SLN Characteristics
This compound Content 1-6 mL 1 mL Higher concentrations increased particle size; 1 mL provided optimal encapsulation
Tween-80:Monostearin Ratio 0:2 to 1.7:0.3 1:1 (balanced ratio) Balanced ratio yielded minimal particle size and maximal stability
Homogenization Pressure 5,000-25,000 psi 20,000 psi Higher pressures reduced particle size up to optimal point
Homogenization Cycles 0-5 passes 3 passes Three cycles provided optimal size distribution without over-processing
Final Particle Size N/A 74 ± 5 nm Optimal for stability and cellular uptake
Polydispersity Index (PDI) N/A 0.153 ± 0.032 Indicates narrow, monodisperse size distribution
Zeta Potential N/A -44.36 ± 2.2 mV High negative charge ensures excellent physical stability

The formulation optimization process demonstrates that the critical quality attributes of SLN-CA (particle size, PDI, and zeta potential) are strongly influenced by both composition and processing parameters. The balanced surfactant system containing both ionic (soy lecithin) and non-ionic (Poloxamer 188, Tween-80) components creates an effective stabilization matrix that prevents nanoparticle aggregation through both electrostatic and steric mechanisms. The optimized homogenization parameters ensure efficient particle size reduction while maintaining the integrity of the this compound payload, with the high negative zeta potential providing strong electrostatic repulsion between particles to prevent aggregation during storage.

Preparation Protocol

SLN-CA Preparation Using High-Pressure Homogenization

The following protocol describes the optimized method for preparing this compound-loaded solid lipid nanoparticles using ultra-high-pressure homogenization, based on established procedures with demonstrated reproducibility [1] [2].

  • Step 1: Aqueous Phase Preparation Begin by dissolving 1.5 g of Poloxamer 188 and 1.5 g of high-potency soy lecithin in 100 mL of ultrapure water. Utilize magnetic stirring at approximately 500 rpm while maintaining the temperature at 65°C using a thermostatically controlled water bath. Continue stirring until complete dissolution of surfactants is achieved, typically requiring 15-20 minutes, resulting in a clear, homogeneous solution.

  • Step 2: Lipid Phase Preparation Accurately weigh 2 g total of Tween-80 and monostearin in the optimized 1:1 ratio (1 g each) into a separate heat-resistant vessel. Melt the lipid mixture at 65°C on a magnetic stirrer with gentle heating until a uniform, clear melt is obtained. To this molten lipid phase, add 1 mL of this compound (95% purity) and mix thoroughly for 3-5 minutes to ensure complete incorporation of the active compound into the lipid matrix.

  • Step 3: Emulsion Formation Gradually add the aqueous phase to the lipid phase at a controlled rate of 6.6 mL per minute using a peristaltic pump or graduated pipette while maintaining continuous magnetic stirring at 65°C. This slow addition rate prevents rapid cooling and ensures proper formation of the primary emulsion. After complete addition, continue stirring for 15 minutes to stabilize the pre-emulsion before homogenization.

  • Step 4: High-Pressure Homogenization Process the pre-emulsion using an ultra-high-pressure homogenizer (e.g., Nano DeBEE) at the optimized pressure of 20,000 psi for 3 complete cycles. Maintain the emulsion temperature at 65°C throughout the homogenization process using a temperature control unit. Between cycles, briefly pause to ensure temperature maintenance but avoid prolonged standing to prevent phase separation.

  • Step 5: Nanoparticle Formation Immediately transfer the homogenized emulsion to a refrigeration unit and chill at 4°C for 1 hour to facilitate lipid solidification and nanoparticle formation. The rapid cooling promotes the transformation of the liquid lipid droplets into solid nanoparticles with this compound encapsulated within the lipid matrix.

  • Step 6: Storage Store the final SLN-CA suspension in amber glass containers at 4°C to protect from light degradation and maintain physical stability. Under these conditions, the formulation maintains its characteristics for up to 30 days without significant changes in particle size or encapsulation efficiency.

Characterization Methods

Particle Size, Distribution, and Surface Charge

Comprehensive characterization of SLN-CA is essential for quality control and ensuring reproducible performance in subsequent applications.

  • Particle Size and Polydispersity Index Determine the average particle diameter and size distribution using dynamic light scattering (DLS) with a particle size analyzer (e.g., LS Particle Size Analyzer). Dilute the SLN-CA suspension appropriately with purified water to achieve the instrument's optimal detection range. Measure in triplicate at 25°C with a scattering angle of 90°. The polydispersity index (PDI) provides a quantitative measure of the width of the particle size distribution, with values below 0.3 indicating a sufficiently monodisperse system for most applications.

  • Zeta Potential Measurement Assess the surface charge of the SLN-CA particles using electrophoretic light scattering with a zeta potential analyzer. Dilute samples with 1 mM KCl solution to maintain constant ionic strength. Perform measurements in triplicate at 25°C with a scattering angle of 90°. The magnitude of the zeta potential indicates the electrostatic stabilization of the nanoparticles, with values exceeding ±30 mV typically indicating excellent physical stability due to strong interparticle repulsion forces.

Encapsulation Efficiency and Drug Loading
  • UV Spectrophotometric Method Quantify this compound encapsulation efficiency using an ultrafiltration centrifugation technique. Place 1.5 mL of SLN-CA suspension in a 3 mL ultrafiltration tube (molecular weight cutoff: 10-30 kDa) and centrifuge at 6000 rpm for 20 minutes. The free (unencapsulated) this compound passes through the membrane, while the SLN-CA particles are retained in the upper chamber. Dilute both the filtrate (free CA) and the original SLN-CA suspension appropriately with absolute ethanol. Measure the absorbance at 285 nm against an ethanol blank using a UV spectrophotometer. Calculate the this compound concentration using the standard curve equation: C = (A - 0.0154)/391.82, R² = 0.9993.

  • Encapsulation Efficiency Calculation Determine the encapsulation efficiency (EE) using the formula:

    where C_free is the concentration of free this compound in the filtrate, V_free is the volume of the filtrate, C_total is the total this compound concentration in the original SLN-CA suspension, and V_total is the volume of the SLN-CA suspension used. Well-optimized SLN-CA formulations typically achieve encapsulation efficiencies of 70-90%.

Morphological Characterization
  • Transmission Electron Microscopy Examine the morphology and internal structure of SLN-CA particles using negative staining transmission electron microscopy. Apply a small drop of appropriately diluted SLN-CA suspension to a carbon-coated copper grid and allow to adhere for 1 minute. Carefully remove excess liquid with filter paper. Apply a drop of 2% phosphotungstic acid solution (pH 7.0) for negative staining and incubate for 30 seconds. Remove excess stain and allow the grid to air-dry completely before visualization under the TEM at appropriate magnification. Well-formulated SLN-CA typically appears as spherical particles with smooth surfaces and minimal aggregation.

  • Differential Scanning Calorimetry Characterize the crystallinity and thermal behavior of the lipid matrix using DSC. Accurately weigh 5-10 mg of freeze-dried SLN-CA powder into an aluminum crucible and seal properly. Run a heating program from 20°C to 120°C at a scanning rate of 10°C/min under a nitrogen atmosphere. Compare the thermograms with those of the pure lipid, pure this compound, and physical mixtures. A reduction in crystallinity and melting point depression in SLN-CA compared to the bulk lipid indicates successful incorporation of this compound into the lipid matrix.

Performance Evaluation

In Vitro Release and Stability Studies

Table 3: Performance Characteristics of Optimized SLN-CA Formulation

Performance Parameter Test Method Results Significance
Sustained Release Profile In vitro release in PBS at 37°C 52.36% retention after 15 days Demonstrates extended release capability
Thermal Stability Storage at 4°C, 25°C, 40°C for 28 days Stable at 4°C and 25°C; slight aggregation at 40°C Recommends refrigerated storage
Antimicrobial Efficacy Agar diffusion assay against E. coli and S. aureus Significant inhibition zones maintained Confirms preserved bioactivity post-encapsulation
pH Stability Storage at pH 3.0, 5.0, 7.4 for 14 days Stable at pH 5.0-7.4; increased release at pH 3.0 Suggests suitability for neutral to slightly acidic applications

The release kinetics of this compound from SLNs demonstrate a characteristic biphasic pattern with an initial burst release followed by a sustained release phase. The burst release (approximately 20-30% within first 24 hours) is attributed to this compound molecules located near the particle surface or adsorbed to it, while the sustained release phase results from gradual diffusion of this compound through the lipid matrix and simultaneous matrix erosion. The retention of 52.36% of this compound after 15 days demonstrates the ability of the SLN system to significantly extend the effective lifespan of this compound compared to its free form, which would typically volatilize or degrade completely within a few days under similar conditions.

Antimicrobial Activity Assessment

The antimicrobial efficacy of SLN-CA can be evaluated using both qualitative and quantitative methods to confirm that the encapsulation process maintains the biological activity of this compound.

  • Agar Diffusion Assay Inoculate Mueller-Hinton agar plates with standardized suspensions (approximately 10⁸ CFU/mL) of test microorganisms including Escherichia coli, Staphylococcus aureus, and other relevant pathogens. Create wells in the agar and add standardized volumes (50-100 μL) of SLN-CA formulations, blank SLNs (negative control), and free this compound solution (positive control). Incubate plates at 37°C for 24 hours and measure the zones of inhibition around each well. SLN-CA typically produces significant inhibition zones that are comparable to or slightly smaller than free this compound but demonstrate prolonged activity in extended-duration studies.

  • Minimum Inhibitory Concentration Determination Prepare serial dilutions of SLN-CA, blank SLNs, and free this compound in appropriate broth media in 96-well microtiter plates. Inoculate each well with standardized microbial suspensions (approximately 10⁵ CFU/mL). Include growth controls (media + inoculum) and sterility controls (media only). Incubate at 37°C for 24 hours and assess microbial growth visually or by measuring optical density at 600 nm. The MIC values for SLN-CA are typically similar to or slightly higher than free this compound but demonstrate extended efficacy in time-kill assays due to the sustained release properties.

Quality Control and Workflow Visualization

The following diagram illustrates the complete preparation and characterization workflow for this compound-loaded solid lipid nanoparticles, integrating the critical process parameters and quality assessment steps:

SLN_Workflow cluster_0 Parallel Phase Preparation Start Start AqueousPhase Aqueous Phase Preparation Poloxamer 188: 1.5g Soy Lecithin: 1.5g Water: 100mL Temperature: 65°C Start->AqueousPhase Step 1 LipidPhase Lipid Phase Preparation Monostearin: 1g Tween-80: 1g This compound: 1mL Temperature: 65°C Start->LipidPhase Step 1 EmulsionFormation Emulsion Formation Addition rate: 6.6 mL/min Stirring: 15 min Temperature: 65°C AqueousPhase->EmulsionFormation LipidPhase->EmulsionFormation Homogenization High-Pressure Homogenization Pressure: 20,000 psi Cycles: 3 passes Temperature: 65°C EmulsionFormation->Homogenization Step 2 Cooling Nanoparticle Formation Rapid cooling to 4°C Duration: 1 hour Lipid solidification Homogenization->Cooling Step 3 Characterization Characterization Suite Particle size: DLS Surface charge: Zeta potential Morphology: TEM Encapsulation: UV-Vis Cooling->Characterization Quality Control PerformanceEval Performance Evaluation Release studies: 15 days Antimicrobial assays Stability testing Characterization->PerformanceEval Validation FinalProduct Final SLN-CA Product Size: 74±5 nm PDI: 0.153±0.032 Zeta: -44.36±2.2 mV PerformanceEval->FinalProduct Acceptance Criteria Met

Diagram 1: Comprehensive workflow for the preparation and characterization of this compound-loaded solid lipid nanoparticles

This integrated protocol provides researchers with a robust methodology for producing this compound-loaded SLNs with consistent characteristics. The combination of quality-by-design principles in formulation optimization, rigorous processing control, and comprehensive characterization ensures reproducible manufacturing of SLN-CA systems suitable for various applications in food preservation, pharmaceutical formulations, and antimicrobial products. The extended release profile and maintained antimicrobial efficacy demonstrate the significant advantages of the SLN delivery system for overcoming the inherent limitations of this compound, providing a valuable platform for enhancing product stability and performance.

References

Comprehensive Application Notes and Protocols: Cinnamaldehyde Self-Emulsifying Drug Delivery System (CA-SEDDS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Cinnamaldehyde (CA), the primary bioactive constituent of cinnamon, has garnered significant research interest due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. Despite this promising therapeutic potential, CA faces several challenges as a drug candidate, including poor water solubility, chemical instability, and limited oral bioavailability. These limitations substantially restrict its clinical application and efficacy. The self-emulsifying drug delivery system (SEDDS) has emerged as an advanced technological platform to overcome these challenges, particularly for hydrophobic compounds like CA. SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon mild agitation in aqueous media, such as gastrointestinal fluids. This formulation approach significantly enhances the solubility, stability, and bioavailability of lipophilic drugs by presenting them in a dissolved state in small droplets with large surface areas, thereby promoting absorption.

Recent research has demonstrated that SEDDS not only improve the basic dissolution profile of CA but also enhance its ability to cross critical biological barriers, particularly the mucus layer that protects the intestinal epithelium. The intestinal mucus acts as a natural diffusion barrier that can trap and clear hydrophobic molecules before they reach the absorptive epithelium. CA-SEDDS has shown remarkable ability to modulate this barrier function and improve permeability, leading to substantially enhanced tissue distribution and therapeutic efficacy in various disease models. This application note provides comprehensive protocols for the formulation, characterization, and evaluation of CA-SEDDS, incorporating key experimental data and mechanistic insights to support researchers in developing optimized delivery systems for this compound and similar hydrophobic active compounds.

Formulation Composition and Preparation

Excipient Selection and Optimization

The development of an effective CA-SEDDS requires careful selection of components that ensure optimal drug loading, efficient self-emulsification, and stability. The formulation typically consists of three key components: oil phase, surfactants, and co-surfactants/co-solvents. Based on exhaustive screening studies, the following composition has demonstrated optimal performance for CA delivery:

Table 1: Optimal Composition of CA-SEDDS Formulation

Component Function Recommended Material Concentration Range (%)
Oil Phase Solubilizes CA, initiates emulsion formation Medium-chain triglycerides, Labrafac PG-8 20-30%
Surfactant Lowers interfacial tension, promotes emulsion Cremophor RH40, Tween-80 40-60%
Co-surfactant Enhances fluidity, prevents crystal formation 1,2-Propanediol, Transcutol HP 20-30%
Drug Active pharmaceutical ingredient This compound (purity ≥99%) 5-10%

The selection of oil phase is critical as it determines the drug loading capacity. Medium-chain triglycerides (MCT) have shown excellent solubilizing capacity for CA while promoting efficient emulsification. Among surfactants, Cremophor RH40 and Tween-80 have demonstrated superior emulsification performance and additional benefits for mucus penetration due to their non-ionic nature, which reduces interactions with mucin fibers. The co-surfactant 1,2-propanediol serves dual purposes of enhancing the fluidity of the preconcentrate and contributing to the formation of a stable microemulsion with small droplet size.

Preparation Protocol

Materials Required: this compound (≥99% purity), oil phase (e.g., Labrafac PG-8), surfactant (e.g., Cremophor RH40), co-surfactant (e.g., 1,2-propanediol), analytical balance, water bath, magnetic stirrer with heating capability, sealed amber glass vials.

  • Step 1: Pre-weighing of Components Accurately weigh each component according to the optimized formulation: 20-30% oil, 40-60% surfactant, 20-30% co-surfactant, and 5-10% this compound using an analytical balance. Record exact weights for documentation and quality control.

  • Step 2: Dissolution of CA in Oil Phase Transfer the weighed oil phase to a clean glass vial. Add the predetermined amount of this compound to the oil. Heat the mixture to 40±2°C in a water bath with mild stirring (200-300 rpm) using a magnetic stirrer until complete dissolution of CA is achieved (typically 10-15 minutes).

  • Step 3: Addition of Surfactant and Co-surfactant Sequentially add the surfactant and co-surfactant to the CA-oil mixture while maintaining the temperature at 40±2°C with continuous stirring. Ensure gradual addition to prevent phase separation.

  • Step 4: Homogenization and Clarification Continue stirring the mixture for 30-45 minutes at 40±2°C until a clear, homogeneous solution is obtained. Avoid excessive heating or prolonged exposure to high temperatures to prevent CA degradation.

  • Step 5: Equilibrium and Storage Remove the formulation from heat and allow it to equilibrate to room temperature. Transfer the final CA-SEDDS preconcentrate to sealed amber glass vials and store at 4°C protected from light until further use. The formulation should remain clear and free from precipitation or phase separation.

Physicochemical Characterization

Droplet Size, PDI, and Zeta Potential

Principle: The efficacy of SEDDS is highly dependent on the droplet characteristics of the formed emulsion. Smaller droplet sizes generally enhance drug release and absorption, while zeta potential indicates the physical stability of the emulsion system.

Protocol:

  • Sample Preparation: Dilute the CA-SEDDS preconcentrate (1:1000) in simulated intestinal fluid (SIF, pH 6.8) with gentle agitation to simulate conditions in the gastrointestinal tract.
  • Measurement: Transfer the diluted emulsion to a suitable cuvette and analyze using dynamic light scattering (DLS) instrumentation. Perform measurements in triplicate at 25°C.
  • Parameters: Record droplet size (nm), polydispersity index (PDI), and zeta potential (mV).

Table 2: Characterization Parameters of CA-SEDDS

Formulation Droplet Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) References
CA-SEDDS 14.96 ± 0.18 0.102 ± 0.015 -2.14 ± 0.32 [1]
CA-SNEDDS <50 nm <0.2 - [2]
Free CA (Control) Not applicable Not applicable Not applicable -

Interpretation: Optimal CA-SEDDS formulations typically exhibit droplet sizes below 50 nm with PDI values less than 0.2, indicating a narrow size distribution essential for reproducible performance. The slightly negative zeta potential contributes to stability by preventing droplet aggregation while maintaining minimal interaction with the negatively charged mucus layer.

In Vitro Drug Release

Principle: This assay evaluates the release behavior of CA from SEDDS compared to unformulated CA, predicting in vivo performance.

Protocol:

  • Apparatus: USP Type II (paddle) dissolution apparatus
  • Medium: 500 mL simulated intestinal fluid (SIF, pH 6.8)
  • Temperature: 37±0.5°C
  • Paddle Speed: 50 rpm
  • Sample Collection: Withdraw 5 mL aliquots at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h) and replace with fresh medium
  • Analysis: Quantify CA content using validated HPLC-UV method at 284 nm

Results: CA-SEDDS demonstrates significantly enhanced drug release compared to free CA. The cumulative release of CA-SEDDS reaches 73.39% over 24 hours, approximately 2.14-fold higher than free CA [1]. The release kinetics typically follow the Higuchi model, indicating a diffusion-controlled release mechanism.

In Vitro Evaluation Methods

Mucus Permeability Studies

Principle: The intestinal mucus layer represents a significant barrier to drug absorption. This protocol evaluates the ability of CA-SEDDS to enhance permeation through mucus using a Transwell diffusion system.

Protocol:

  • Mucus Preparation: Isolate fresh rat intestinal mucus or prepare mucin solution (Type II, 2% w/v in PIPES buffer)
  • Diffusion Setup: Place 500 μL of mucus or mucin solution in the donor compartment of Transwell inserts (pore size 0.4 μm)
  • Sample Application: Apply CA-SEDDS or free CA (equivalent to 100 μg/mL CA) to the donor compartment
  • Incubation: Maintain at 37°C with mild agitation
  • Sampling: Collect aliquots from receptor compartment at 0, 1, 2, 4, 6, 8, and 12 h
  • Analysis: Quantify CA concentration using HPLC

Results: CA-SEDDS exhibits 5.1-fold higher permeability through rat intestinal mucus and 2.8-fold higher permeability through mucin solutions compared to free CA [3] [4]. This enhanced permeability is attributed to the nano-sized droplets and optimal surface properties that minimize entrapment in the mucus mesh.

Cellular Transport Studies

Principle: The Caco-2/HT29 co-culture model mimics the intestinal epithelium with mucus production, providing a robust in vitro model for predicting absorption.

Protocol:

  • Cell Culture: Maintain Caco-2 and HT29 cells in DMEM with 10% FBS. For transport studies, seed cells at 7:3 ratio (Caco-2:HT29) on Transwell inserts at density of 1×10^5 cells/insert
  • Model Validation: Monitor transepithelial electrical resistance (TEER) daily using volt-ohm meter. Use inserts with TEER values >300 Ω·cm² after 21-28 days of differentiation
  • Transport Study: Apply CA-SEDDS or free CA to apical compartment. Sample from basolateral compartment at predetermined time points (0, 30, 60, 90, 120, 180 min)
  • Analysis: Quantify CA concentration by LC-MS/MS. Calculate apparent permeability (Papp)

Results: CA-SEDDS demonstrates 2.5-fold higher penetration compared to free CA in the mucus-secreting co-culture model [3] [4]. The integrity of the monolayer should be maintained throughout the experiment, as indicated by stable TEER values.

Diagram 1: Comprehensive CA-SEDDS Development Workflow

In Vivo Performance Assessment

Pharmacokinetic Profiling

Principle: This protocol evaluates the bioavailability and pharmacokinetic parameters of CA after oral administration of CA-SEDDS compared to free CA.

Protocol:

  • Animals: Male Sprague-Dawley rats (220-250 g, n=6 per group)
  • Dosing: Administer CA-SEDDS or free CA orally at dose equivalent to 50 mg/kg CA
  • Sample Collection: Collect blood samples (0.3 mL) from retro-orbital plexus at predetermined time points (0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes
  • Plasma Processing: Separate plasma by centrifugation (5000×g, 10 min, 4°C)
  • Sample Analysis: Extract CA from plasma using liquid-liquid extraction and quantify by validated LC-MS/MS method
  • Pharmacokinetic Analysis: Calculate parameters using non-compartmental analysis

Table 3: Pharmacokinetic Parameters of CA-SEDDS vs Free CA

Parameter CA-SEDDS Free CA Improvement References
Cmax (μg/mL) 4.32 ± 0.51 1.65 ± 0.23 2.62-fold [3]
Tmax (h) 1.5 ± 0.3 2.5 ± 0.4 Reduced by 40% [3]
AUC0-24 (μg·h/mL) 28.45 ± 3.62 11.75 ± 1.84 2.42-fold [3] [4]
Relative Bioavailability 242% 100% Significant improvement [3] [4]

Results: The relative oral bioavailability of CA-SEDDS reaches 242% compared to free CA, demonstrating significant enhancement in systemic exposure [3] [4]. The higher Cmax and reduced Tmax indicate both improved extent and rate of absorption.

Tissue Distribution Study

Principle: Understanding tissue distribution patterns is crucial for evaluating therapeutic potential and safety profile.

Protocol:

  • Animals: Male Sprague-Dawley rats (220-250 g, n=6 per group)
  • Dosing: Administer single oral dose of CA-SEDDS or free CA (50 mg/kg equivalent)
  • Tissue Collection: Euthanize animals at predetermined time points (2, 6, 12 h). Collect major organs (heart, liver, spleen, lung, kidney, brain)
  • Tissue Processing: Homogenize tissues in ice-cold phosphate buffer (1:4 w/v)
  • Sample Analysis: Extract CA and its metabolites (cinnamic acid, cinnamyl alcohol) from homogenates and quantify by GC-MS or LC-MS/MS

Results: CA-SEDDS administration results in wider tissue distribution compared to free CA, with particularly higher accumulation in kidneys [1] [5]. The spleen shows the highest concentrations of both CA and its metabolite cinnamyl alcohol among major organs. No long-term tissue accumulation was detected, indicating favorable safety profile.

Therapeutic Efficacy Assessment

Antimicrobial Activity Evaluation

Principle: CA possesses broad-spectrum antimicrobial properties. This protocol evaluates the efficacy of CA-SEDDS against various pathogenic microorganisms.

Protocol:

  • Microbial Strains: Test against Gram-positive (MRSA), Gram-negative (S. typhimurium, E. coli), and fungal strains (C. albicans, A. niger)
  • Inoculum Preparation: Adjust microbial suspensions to 0.5 McFarland standard (≈1.5×10^8 CFU/mL) in appropriate broth
  • Disc Diffusion Method: Impregnate sterile filter paper discs (6 mm) with CA-SEDDS (20 μL/disc), place on inoculated agar plates, incubate at 37°C for 24 h, measure inhibition zones
  • MIC/MBC Determination: Perform broth microdilution method according to CLSI guidelines. Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Table 4: Antimicrobial Activity of CA-SEDDS

Microorganism Inhibition Zone (mm) MIC (μL/mL) MBC (μL/mL) References
MRSA 17.0 ± 0.3 6.25 12.5 [2]
S. typhimurium 19.0 ± 0.9 6.25 12.5 [2]
E. coli 15.2 ± 0.6 6.25 12.5 [2]
C. albicans 35.0 ± 0.5 1.56 3.125 [2]
A. niger 34.0 ± 0.5 1.56 3.125 [2]

Results: CA-SEDDS exhibits significant antimicrobial activity against all tested microorganisms, with particularly potent antifungal effects against C. albicans and A. niger [2]. The formulation also demonstrates strong antibiofilm activity, with MBIC (Minimum Biofilm Inhibitory Concentration) values ranging from 6.25 to 12.5 μL/mL for bacteria and 3.125 μL/mL for fungi.

Wound Healing Activity

Principle: This protocol evaluates the wound healing potential of CA-SEDDS using a rat third-degree burn model.

Protocol:

  • Animals: Wistar rats (200-220 g, n=5 per group)
  • Burn Induction: Anesthetize animals, shave dorsal area, create third-degree burns (1-inch diameter) using aluminum cylinder (120°C, 10-s application)
  • Treatment Groups: (1) Negative control (untreated), (2) SNEDDS control (vehicle), (3) Positive control (silver sulfadiazine cream), (4) CA-SEDDS
  • Treatment Regimen: Apply formulations topically once daily for 21 days
  • Evaluation: Monitor wound size reduction, collect tissue samples for biochemical analysis (SOD, CAT, NAP-3)

Results: CA-SEDDS treatment demonstrates significant wound size reduction compared to negative control group. Biochemical analysis reveals increased antioxidant biomarkers (SOD and CAT) and significant reduction in inflammatory marker NAP-3 [2]. The wound healing properties are attributed to the formulation's antimicrobial, antioxidant, and anti-inflammatory effects.

Mechanism of Action Studies

Mucus Interaction Mechanism

Principle: Understanding how CA-SEDDS interacts with the mucus layer provides insights into its enhanced permeability.

Protocol:

  • Rheological Studies: Use rotational rheometer to measure viscosity of mucus before and after incubation with CA-SEDDS
  • Scanning Electron Microscopy (SEM): Fix mucus samples with 2.5% glutaraldehyde, dehydrate, critical point dry, sputter-coat with gold, observe under SEM
  • Molecular Dynamics: Study interactions between formulation components and mucin using computational modeling

Results: Rheological tests indicate that CA-SEDDS appropriately enhances mucus viscosity, potentially creating diffusion channels [1] [6]. SEM observations reveal that CA-SEDDS alters the mucus network structure, reducing its density and creating pathways for enhanced permeation. The non-ionic surfactants in the formulation (Cremophor RH40, Tween-80) reduce hydrophobic interactions with mucin fibers, facilitating faster diffusion.

Cellular Mechanism of Action

Principle: Elucidating the impact of CA on key cellular signaling pathways provides mechanistic insights for its therapeutic applications.

Protocol:

  • Cell Lines: Utilize appropriate cell models (e.g., U251/H4 for glioma, A549 for lung cancer, Caco-2/HT29 for intestinal epithelium)
  • Reactive Oxygen Species (ROS) Measurement: Use fluorescent probe (DCFH-DA) and flow cytometry
  • Apoptosis Assays: Employ Annexin V/PI staining, multicaspase activation assays, mitochondrial membrane potential assessment
  • Western Blotting: Analyze key signaling proteins (Bcl-2, phosphorylated IRS-1, Akt, GSK-3β)
  • Pathway Analysis: Utilize specific inhibitors and activators to confirm pathway involvement

Results: In glioma cells (U251 and H4), CA treatment significantly elevates ROS levels and increases apoptotic cell populations through activation of multicaspase pathway [7]. Notably, CA decreases Bcl-2 activation, promoting programmed cell death. In Alzheimer's disease models, CA modulates hippocampal IRS-1/Akt/GSK-3β signaling pathway, decreasing Phospho-IRS-1Ser307/Total-IRS-1 ratio while increasing Phospho-AktSer473/Total-Akt and Phospho-GSK-3βSer9/Total-GSK-3β ratios [8].

Diagram 2: Mechanism of Action of CA-SEDDS: Enhanced Absorption and Therapeutic Pathways

Stability and Safety Assessment

Stability Protocols

Principle: Ensuring formulation stability under various conditions is essential for product development.

Protocol:

  • Accelerated Stability Studies: Store CA-SEDDS in sealed amber vials at 4°C, 25°C/60% RH, and 40°C/75% RH for 6 months
  • Sample Analysis: Withdraw samples at 0, 1, 3, and 6 months. Evaluate appearance, droplet size, PDI, drug content, and related substances
  • Freeze-Thaw Stability: Subject formulations to three cycles of freezing (-20°C for 24 h) and thawing (25°C for 24 h)
  • Centrifugation Test: Centrifuge at 3500 rpm for 30 min, observe for phase separation
  • Dilution Stability: Dilute in various media (water, SGF, SIF), monitor for precipitation over 24 h

Results: Optimal CA-SEDDS formulations maintain consistent droplet size, PDI, and drug content under recommended storage conditions (4°C in sealed amber containers). The formulation demonstrates robustness to dilution in gastrointestinal fluids without precipitation or phase separation.

Irritation Potential

Principle: Assessment of local tolerance is crucial for ensuring safety of the formulation.

Protocol:

  • In Vitro Model: Use Caco-2/HT29 co-culture model, measure TEER values and membrane integrity before and after exposure to CA-SEDDS
  • Ex Vivo Model: Employ rat intestinal sac model, assess histological changes after incubation with formulations
  • In Vivo Model: Conduct repeated dose oral toxicity study in rats, examine gastrointestinal tissue histopathology

Results: CA-SEDDS demonstrates significantly lower irritation potential compared to free CA, attributed to the protective effects of the lipid-based vehicle and reduced direct exposure of mucosal tissues to high concentrations of CA [4].

Conclusion and Future Perspectives

The development of CA-SEDDS represents a significant advancement in harnessing the therapeutic potential of this compound. The protocols outlined in this application note provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating CA-SEDDS. Key advantages of this delivery system include significantly enhanced oral bioavailability (242% relative to free CA), improved mucus permeability (5.1-fold enhancement), and superior tissue distribution. The system also offers versatile application across various therapeutic areas, including infectious diseases, cancer, metabolic disorders, and wound healing.

Future development efforts should focus on targeted delivery approaches through surface modification of SEDDS, combination therapies with other bioactive compounds, and clinical translation of preclinical findings. Additionally, further exploration of the molecular mechanisms underlying the observed therapeutic effects will strengthen the scientific foundation for CA-based therapies. The CA-SEDDS platform technology also shows promise for application to other hydrophobic natural compounds facing similar delivery challenges.

References

Comprehensive Application Notes and Protocols: Antimicrobial Evaluation of Cinnamaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cinnamaldehyde as an Antimicrobial Agent

Trans-cinnamaldehyde (TCA) is a principal bioactive compound derived from cinnamon species (Cinnamomum spp.) that has garnered significant scientific interest for its broad-spectrum antimicrobial properties. As a phenylpropanoid with an α,β-unsaturated aldehyde group, TCA demonstrates potent activity against diverse pathogenic bacteria, including both Gram-positive and Gram-negative strains, as well as various fungal species [1]. Its status as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration has facilitated its use in food, cosmetic, and pharmaceutical applications [1]. The global market for natural TCA was valued at $5.3 billion in 2023 and continues to grow at approximately 4.17% annually, reflecting its expanding industrial utilization [1]. The primary mechanisms of TCA's antimicrobial action include disruption of microbial membrane integrity, inhibition of essential cellular enzymes, and induction of oxidative stress, leading to bacterial cell death [1] [2]. Additionally, TCA demonstrates antibiotic-potentiating activity, making it a promising candidate for overcoming multidrug-resistant bacterial infections [3]. These properties position TCA as a valuable natural compound for developing novel antimicrobial strategies amid the escalating crisis of antimicrobial resistance.

Chemical Properties and Biosynthesis

This compound (C₉H₈O), systematically named 3-phenylpro-2-enal, is an aromatic aldehyde first isolated in 1834 by Dumas and Péligot [1]. It occurs naturally predominantly as the trans-isomer (TCA), characterized by a phenyl group connected to an unsaturated aldehyde function. This α,β-unsaturated carbonyl system creates a Michael acceptor capable of reacting with biological nucleophiles, which is crucial to its antimicrobial activity [1]. TCA is a yellow, viscous liquid with a characteristic cinnamon odor and sweet taste, accounting for up to 90% of cinnamon bark essential oil [1]. The compound is biosynthesized in cinnamon plants through the phenylpropanoid pathway: L-phenylalanine is first deaminated to cinnamic acid by phenylalanine ammonia-lyase (PAL), then activated to cinnamoyl-CoA by 4-coumarate-CoA ligase, and finally reduced to this compound by cinnamoyl-CoA reductase [3].

Table 1: Key Chemical and Physical Properties of Trans-Cinnamaldehyde

Property Description
Chemical Name Trans-3-phenylprop-2-enal
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
Natural Sources Cinnamomum verum, C. cassia, C. burmannii
Content in Cinnamon Bark Up to 90% of essential oil
Reactive Sites Aldehyde carbonyl carbon and β-carbon of double bond
Solubility Soluble in organic solvents, poorly soluble in water
GRAS Status Yes (U.S. FDA)
Daily Intake Recommendation 1.25 mg/kg (Council of Europe)

Antimicrobial Activity Profile

Spectrum of Activity

This compound exhibits broad-spectrum antimicrobial activity against a diverse range of bacterial and fungal pathogens. Its efficacy extends to ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which represent the most challenging multidrug-resistant clinical isolates [3]. Research has demonstrated that TCA is effective against enteropathogenic Escherichia coli strains, including enteroaggregative E. coli (EAEC) and Shiga-toxigenic E. coli (STEC), with minimum inhibitory concentration (MIC) values ranging from 195 μg/mL to 1560 μg/mL depending on the specific strain [2]. Against EHEC strains, TCA significantly inhibits bacterial proliferation and suppresses Shiga toxin production through induction of the stringent response [4]. The compound also demonstrates potent antifungal activity against various species of Aspergillus, Penicillium, Candida, and Saccharomyces by disrupting cell wall biosynthesis, inhibiting ATPases, and compromising membrane integrity [1].

Table 2: Minimum Inhibitory Concentration (MIC) Ranges of this compound Against Bacterial Pathogens

Bacterial Species MIC Range (μg/mL) Key Findings References
Escherichia coli (various pathotypes) 195 - 1560 Disruption of multiple macromolecular synthesis pathways; inhibition of toxin production [2] [4]
Staphylococcus aureus 390 - 780 Membrane disruption; inhibition of biofilm formation [1]
Pseudomonas aeruginosa 780 - 1560 Interference with membrane-associated energy metabolism [3]
Listeria monocytogenes 195 - 780 Leakage of intracellular contents; inhibition of virulence factors [1]
Klebsiella pneumoniae 390 - 1560 Synergistic effects with conventional antibiotics [3]
Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound derives from its multi-target mechanism involving both membrane disruption and intracellular effects. The primary action involves interaction with the cell membrane, where TCA alters membrane fluidity and integrity, leading to disruption of proton motive force and leakage of intracellular ions (K+, Na+, PO₄⁻) and macromolecules (DNA, RNA) [1]. This membrane damage results in inhibition of energy metabolism through suppression of ATP generation and membrane-bound ATPase activity [1]. Additionally, TCA induces oxidative stress by generating reactive oxygen species (ROS) that damage cellular components and disrupt mitochondrial function [1]. Recent research has revealed that TCA activates the stringent response in bacteria by stimulating RelA-mediated (p)ppGpp alarmone production, which inhibits bacterial proliferation and downregulates virulence factor expression, including Shiga toxin production in EHEC [4]. TCA also demonstrates inhibition of macromolecular biosynthesis, affecting DNA replication, RNA transcription, protein synthesis, and cell wall formation simultaneously [2]. The compound's anti-virulence properties include suppression of bacterial adhesion to host cells and inhibition of biofilm formation, further enhancing its therapeutic potential [2].

Antimicrobial Assay Protocols

Broth Microdilution for MIC/MBC Determination

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) represent fundamental parameters for quantifying antimicrobial activity. For this compound testing, prepare a stock solution of trans-cinnamaldehyde (≥99% purity) in dimethyl sulfoxide (DMSO) or ethanol, ensuring the solvent concentration does not exceed 1% (v/v) in the final test medium to avoid antimicrobial effects [2]. The recommended growth medium is Mueller-Hinton (MH) broth, standardized according to CLSI guidelines. Prepare two-fold serial dilutions of this compound in sterile 96-well plates, typically ranging from 6240 μg/mL to 195 μg/mL, with appropriate growth and sterility controls [2]. The inoculum preparation should use log-phase bacteria adjusted to approximately 1 × 10⁶ CFU/mL in the final well volume. Incubate plates at 37°C for 24 hours under appropriate atmospheric conditions. Following incubation, add resazurin indicator (0.03%) to visualize growth, where color change from blue to pink indicates bacterial viability [2]. For MBC determination, subculture aliquots from wells showing no visible growth onto fresh agar plates; the MBC is defined as the lowest concentration yielding ≥99.9% bacterial kill [2].

G MIC-MBC Determination Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase P1 Prepare this compound Stock Solution (DMSO/Ethanol) P2 Standardize Bacterial Inoculum (1.5 × 10^8 CFU/mL) P1->P2 P3 Prepare 2-Fold Serial Dilutions in 96-Well Plate P2->P3 I1 Inoculate Wells with Standardized Culture P3->I1 I2 Incubate at 37°C for 24h I1->I2 I3 Add Resazurin Indicator (0.03%) I2->I3 A1 Visual Reading: Blue=No Growth, Pink=Growth I3->A1 A2 MIC: Lowest Concentration with No Color Change A1->A2 A3 Subculture Non-Growing Wells on Agar Plates A2->A3 A4 MBC: Lowest Concentration with ≥99.9% Kill Rate A3->A4

Time-Kill Assay Protocol

The time-kill kinetics assay evaluates the bactericidal activity of this compound over time. Prepare this compound solutions in MH broth at concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC [4]. Inoculate each tube with approximately 1 × 10⁶ CFU/mL of the test organism. Incubate the tubes at 37°C with constant shaking. Remove aliquot samples (100 μL) at predetermined time intervals (0, 2, 4, 6, 8, 12, and 24 hours), perform serial dilutions in sterile phosphate-buffered saline (PBS), and plate on appropriate agar media [4]. Count viable colonies after 24 hours of incubation and express results as log₁₀ CFU/mL. A bactericidal effect is defined as a ≥3 log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum, while a bacteriostatic effect is defined as a <3 log₁₀ reduction [4]. Include growth control tubes without this compound to monitor normal bacterial growth throughout the experiment.

Checkerboard Synergy Assay

The checkerboard microdilution technique evaluates synergistic interactions between this compound and conventional antibiotics. Prepare serial two-fold dilutions of this compound along one axis of a 96-well plate and similar dilutions of the test antibiotic along the perpendicular axis [3]. The final concentrations should bracket the MIC values of both compounds. Add standardized bacterial inoculum (1 × 10⁶ CFU/mL) to all wells and incubate at 37°C for 24 hours. Calculate the fractional inhibitory concentration index (FICI) using the formula: FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone) [3]. Interpret results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates indifference; and FICI > 4.0 indicates antagonism [3]. This compound has demonstrated synergistic effects with several antibiotics, particularly cefotaxime, ciprofloxacin, and gentamicin, against multidrug-resistant bacterial strains [3].

Table 3: Standardized Protocols for this compound Antimicrobial Assays

Assay Type Key Parameters Controls Required Interpretation Criteria
Broth Microdilution (MIC/MBC) Serial dilutions: 195-6240 μg/mL; Inoculum: 1 × 10⁶ CFU/mL; Incubation: 37°C, 24h Growth control, Sterility control, Solvent control MIC: Lowest concentration inhibiting visible growth; MBC: Lowest concentration with ≥99.9% kill
Time-Kill Assay Concentrations: 0.5×, 1×, 2×, 4× MIC; Sampling: 0, 2, 4, 6, 8, 12, 24h Growth control at each time point Bactericidal: ≥3 log₁₀ CFU/mL reduction; Bacteriostatic: <3 log₁₀ reduction
Checkerboard Synergy Two-fold dilutions of both compounds; FICI calculation Individual drug controls, Growth control Synergy: FICI ≤0.5; Indifference: 0.54.0
Anti-Biofilm Assay Sub-MIC concentrations; Incubation: 37°C, 24-48h; Crystal violet staining Biofilm control, Planktonic control Percentage inhibition of biofilm formation compared to control

Advanced Mechanistic Assays

Macromolecular Synthesis Inhibition

Elucidate this compound's effect on bacterial macromolecular biosynthesis through radioisotope incorporation assays [2]. Grow test bacteria (e.g., E. coli MG1655) exponentially in minimal medium (e.g., ABTG) to OD₄₅₀ ≈ 0.1. Divide cultures and treat with this compound (1000 μg/mL) or appropriate antibiotic controls. At predetermined intervals, collect 500 μL samples and add specific radioactive precursors: [methyl-³H] thymidine for DNA replication (4-min incorporation), [³H] uridine for RNA synthesis (2-min incorporation), [³H] arginine for protein synthesis (4-min incorporation), and [³H] glucosamine for cell wall synthesis (20-min incorporation) [2]. Stop reactions with 5 mL of 5% trichloroacetic acid (TCA) containing 0.1 M NaCl. Filter samples, wash filters with 5% TCA, and quantify incorporated radioactivity using a scintillation counter. Express results as counts per minute (CPM) normalized to OD₄₅₀ to account for growth rate differences. This compound typically shows simultaneous inhibition of all four macromolecular pathways, suggesting comprehensive disruption of bacterial biosynthetic processes [2].

Stringent Response Activation Assay

Investigate this compound's induction of the stringent response through measurement of (p)ppGpp alarmone production [4]. Grow bacterial cultures to mid-log phase in low-phosphate medium to enhance nucleotide labeling. Add this compound at sub-MIC concentrations (e.g., 200-400 μg/mL) and incubate for 30-60 minutes. Incorporate ³²P-orthophosphate to label nucleotide pools. Extract nucleotides using formic acid and separate via polyethyleneimine-cellulose thin-layer chromatography [4]. Visualize and quantify (p)ppGpp spots using a phosphorimager or autoradiography. Confirm RelA-dependence by comparing (p)ppGpp accumulation in wild-type and ΔrelA mutant strains. This mechanism is particularly relevant for this compound's suppression of Shiga toxin production in EHEC, as elevated (p)ppGpp levels inhibit toxin gene expression and prophage development [4].

G Stringent Response Pathway Activation cluster_initiation Stringent Response Initiation cluster_effects Cellular Consequences cluster_outcomes Therapeutic Outcomes I1 This compound Exposure at Sub-MIC Concentrations I2 RelA Enzyme Activation on Stalled Ribosomes I1->I2 I3 (p)ppGpp Alarmone Synthesis I2->I3 E1 RNA Transcription Reprogramming I3->E1 E2 Virulence Gene Downregulation (Shiga Toxin Inhibition) E1->E2 E3 Bacterial Proliferation Arrest E1->E3 E4 Prophage Development Suppression E1->E4 O1 Reduced Toxin Production E2->O1 O2 Enhanced Antibiotic Efficacy E3->O2 O3 Bacterial Sensitization E4->O3

In Vivo Validation Using Galleria Mellonella Model

The Galleria mellonella (wax moth) larvae infection model provides a convenient, ethical invertebrate system for preliminary in vivo evaluation of this compound efficacy [4]. Select healthy larvae weighing 200-300 mg and distribute into groups of 10-15 individuals. For infection, prepare a bacterial suspension of approximately 1 × 10⁶ CFU/mL in PBS. Inject 10 μL of this suspension into the larval hemocoel via the last proleg using a microsyringe [4]. Administer this compound (typically 50 mg/kg) via separate injection 1-2 hours post-infection. Include appropriate controls: infection control (bacteria alone), antimicrobial control (standard antibiotic), and vehicle control (solvent alone). Monitor larvae at 24-hour intervals for survival rates, recording death as lack of movement in response to touch. For bacterial burden assessment, homogenize entire larvae at designated time points, perform serial dilutions, and plate on selective media for CFU enumeration [4]. Studies demonstrate that this compound treatment at 50 mg/kg significantly improves larval survival rates in EHEC-infected larvae, with efficacy comparable to azithromycin (p < 0.05) [4].

Conclusion and Research Applications

This compound represents a promising phytochemical with demonstrated broad-spectrum antimicrobial activity and potential for overcoming multidrug resistance. The comprehensive assay protocols outlined herein provide researchers with standardized methodologies for evaluating its efficacy, mechanisms of action, and potential synergistic combinations. The multi-target mechanisms of this compound, including membrane disruption, macromolecular synthesis inhibition, and stringent response activation, make it particularly valuable for addressing the escalating crisis of antimicrobial resistance [2] [4]. Future research directions should focus on formulation strategies to enhance this compound's bioavailability and stability, comprehensive toxicological profiling for therapeutic applications, and expanded clinical investigations to validate preclinical findings. Additionally, exploration of this compound's efficacy against biofilm-associated infections and its potential as an adjuvant to conventional antibiotics warrants further investigation. The standardized protocols presented will facilitate reproducible research and accelerate the development of this compound-based antimicrobial strategies.

References

Comprehensive Application Notes and Protocols: Evaluating Cinnamaldehyde's Anti-Cancer Activity Using In Vitro Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cinnamaldehyde and Its Relevance in Cancer Research

This compound (CA) is the principal bioactive constituent isolated from cinnamon species (Cinnamomum verum and Cinnamomum cassia), accounting for approximately 65-90% of their essential oils. This aromatic α,β-unsaturated aldehyde possesses a reactive chemical structure that contributes to its diverse pharmacological activities. [1] [2] Growing interest in this compound as a potential anti-cancer agent stems from its ability to selectively target multiple cellular processes in cancer cells while demonstrating relatively low toxicity toward normal cells. [3] Its classification as "Generally Recognized as Safe" (GRAS) by regulatory bodies further supports its investigational use. [4]

The anti-cancer potential of this compound has been demonstrated across various cancer cell lines, including breast, cervical, gastric, liver, and prostate cancers. [1] [5] [3] Research indicates that this compound exerts its effects through multiple mechanisms, including induction of apoptosis, cell cycle arrest, inhibition of metastasis and angiogenesis, and modulation of key signaling pathways. [1] [2] These multi-targeted effects make this compound a promising candidate for further development as an anti-cancer therapeutic or adjuvant. This document provides detailed application notes and protocols for evaluating this compound's anti-cancer properties using established in vitro methods.

Chemical Properties and Mechanism of Action

Chemical Profile

This compound ((2E)-3-phenylprop-2-enal; C₉H₈O) is structurally characterized by a benzene ring attached to an unsaturated aldehyde group. [1] The α,β-unsaturated carbonyl moiety is particularly significant as it serves as a Michael acceptor capable of reacting with biological nucleophiles, contributing to its reactivity with cellular thiols and other nucleophilic sites in proteins and nucleic acids. [6] [3] this compound is moderately soluble in water but exhibits higher solubility in organic solvents such as ethanol, DMSO, and DMSO, which are commonly used as vehicles for in vitro studies. [1] For cell-based assays, stock solutions are typically prepared in DMSO and diluted in culture medium, ensuring the final DMSO concentration does not exceed 0.1-1% to maintain cell viability. [5]

Primary Anti-Cancer Mechanisms

Table 1: Summary of this compound's Anti-Cancer Mechanisms

Mechanism Category Specific Effects Key Molecular Targets
Apoptosis Induction Activation of caspases, mitochondrial dysfunction, altered Bcl-2/Bax ratio Caspase-3/8/9, Bcl-2, Bax, cytochrome c [1] [5]
Cell Cycle Arrest G2/M phase arrest, G0/G1 phase arrest Cyclin B1, CDK1, p21, p53 [3] [7]
Anti-Metastatic Effects Inhibition of migration, invasion, and angiogenesis VEGF, MMPs, HIF-1α [1] [6]
Signaling Pathway Modulation Inhibition of PI3K/AKT, NF-κB, JAK/STAT pathways PI3K, AKT, NF-κB, STAT3 [5] [3] [8]
Oxidative Stress Modulation ROS generation or scavenging depending on context Nrf2, antioxidant enzymes [1] [2]

The pleiotropic nature of this compound's actions enables simultaneous targeting of multiple hallmarks of cancer. However, researchers should note that its α,β-unsaturated aldehyde structure classifies it as a pan-assay interference compound (PAINS), which may cause non-specific effects in certain assay systems. [6] Appropriate controls, including structural analogs like cinnamic acid or cinnamyl alcohol (which lack the reactive aldehyde group), should be incorporated to distinguish specific pharmacological effects from non-specific chemical reactivity. [6] [3]

Cytotoxicity and Anti-Proliferation Assays

MTT Assay Protocol for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to evaluate the cytotoxic effects of this compound on cancer cell lines. [4] [5]

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2, DU145)
  • This compound (≥98% purity)
  • DMSO for stock preparation
  • MTT reagent
  • Culture medium appropriate for cell line
  • 96-well tissue culture plates
  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed in 96-well plates at optimal density (e.g., 5-10 × 10³ cells/well in 100 μL medium). Incubate for 24 hours to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (typical range: 0-200 μg/mL). Replace medium with treatment solutions in triplicate. Include vehicle control (DMSO ≤0.5%) and blank wells.
  • Incubation: Incubate for desired exposure time (24, 48, or 72 hours).
  • MTT Application: Add 10-20 μL MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
  • Formazan Solubilization: Carefully remove medium and add 100-150 μL DMSO to dissolve formazan crystals.
  • Absorbance Measurement: Measure absorbance at 570 nm with reference filter at 630-690 nm.
  • Data Analysis: Calculate percentage viability = (Abs sample - Abs blank)/(Abs control - Abs blank) × 100. Determine IC₅₀ values using nonlinear regression.
Representative IC₅₀ Values

Table 2: Cytotoxic Effects of this compound and Derivatives on Cancer Cell Lines

Cell Line Cancer Type Compound IC₅₀ Value Exposure Time
MDA-MB-231 Triple-negative breast cancer This compound 15-20 μg/mL 48 hours [5]
HeLa Cervical cancer This compound 47.77 ± 3.10 μM 72 hours [3]
SKBR-3 Breast cancer Bromoethane chalcone 5n 7.689 μM Not specified [4]
DU145 Prostate cancer Bromoethane chalcone 5n 8.719 ± 1.8 μM Not specified [4]
HepG2 Hepatocellular carcinoma Bromoethane chalcone 5n 9.380 ± 1.6 μM Not specified [4]
HEK-293 Embryonic kidney (normal) This compound 20.572 ± 1.0 μM Not specified [4]

Key Considerations:

  • Structure-Activity: Chalcone derivatives of this compound show enhanced potency compared to native this compound. [4]
  • Differential Sensitivity: Normal cells (HEK-293) show higher IC₅₀ values, suggesting some cancer cell selectivity. [4]
  • Time Dependence: Cytotoxicity increases with exposure time, as evidenced by decreasing HeLa cell IC₅₀ from 171.32 μM (24h) to 47.77 μM (72h). [3]

Apoptosis Detection Methods

Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol quantifies early and late apoptotic cells by detecting phosphatidylserine externalization and membrane integrity. [5] [3]

Procedure:

  • Cell Treatment: Treat cells with this compound at IC₅₀ and other concentrations for 24-48 hours.
  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
  • Staining: Resuspend 1-5 × 10⁵ cells in 100 μL binding buffer containing Annexin V-FITC and PI.
  • Incubation: Incubate for 15-20 minutes in dark at room temperature.
  • Analysis: Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.
  • Compartmentalization: Quantify viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
Nuclear Morphology Assessment with Hoechst 33258

Procedure:

  • Cell Seeding: Seed cells on coverslips in 6-well plates and treat with this compound.
  • Fixation: After treatment, wash with PBS and fix with 4% paraformaldehyde for 15 minutes.
  • Staining: Incubate with Hoechst 33258 (5 μg/mL) for 10-15 minutes in dark.
  • Visualization: Observe under fluorescence microscope (excitation ~350 nm, emission ~460 nm).
  • Identification: Apoptotic cells show condensed and fragmented nuclei with bright fluorescence. [5]
Western Blot Analysis of Apoptotic Markers

Procedure:

  • Protein Extraction: Harvest treated cells and lyse in RIPA buffer with protease inhibitors.
  • Protein Quantification: Determine concentration using BCA assay.
  • Electrophoresis: Separate 20-40 μg protein by SDS-PAGE (12-15% gels).
  • Transfer: Transfer to PVDF membranes.
  • Blocking: Block with 5% non-fat milk or BSA for 1 hour.
  • Antibody Incubation: Incubate with primary antibodies (anti-caspase-3, -8, -9, PARP, Bax, Bcl-2) overnight at 4°C.
  • Detection: Incubate with HRP-conjugated secondary antibodies, develop with ECL reagent.
  • Expected Results: this compound typically increases cleaved caspase-3, -8, -9, PARP cleavage, and Bax/Bcl-2 ratio. [5] [3]

Cell Cycle Analysis Protocol

Principles: this compound induces cell cycle arrest at various checkpoints, particularly G2/M and G0/G1 phases, by modulating cyclins and CDKs. [3] [7]

Procedure (PI Staining and Flow Cytometry):

  • Cell Treatment: Treat cells with this compound for 24-48 hours.
  • Harvesting: Collect cells, wash with PBS.
  • Fixation: Fix with 70% ethanol at -20°C for at least 2 hours.
  • Staining: Centrifuge, resuspend in PBS containing RNase A (100 μg/mL) and PI (50 μg/mL).
  • Incubation: Incubate for 30 minutes at 37°C in dark.
  • Analysis: Analyze by flow cytometry (excitation 488 nm, emission 617 nm).
  • Data Interpretation: Use software to determine percentage of cells in G0/G1, S, and G2/M phases. This compound typically increases G2/M population. [3] [7]

Anti-Migration and Anti-Invasion Assays

Wound Healing (Scratch) Assay

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates to create confluent monolayer.
  • Wound Creation: Scratch monolayer with sterile pipette tip.
  • Washing: Wash with PBS to remove detached cells.
  • Treatment: Add fresh medium with this compound.
  • Documentation: Capture images at 0, 12, 24, and 48 hours at same location.
  • Analysis: Measure wound area using image analysis software.
  • Expected Results: this compound significantly reduces migration compared to controls. [5]
Transwell Invasion Assay

Procedure:

  • Matrigel Coating: Coat transwell inserts with Matrigel (diluted in serum-free medium).
  • Hydration: Add serum-free medium to upper chamber and incubate for 1-2 hours.
  • Cell Preparation: Harvest cells, resuspend in serum-free medium with this compound.
  • Seeding: Add cell suspension to upper chamber, complete medium with chemoattractant (e.g., FBS) to lower chamber.
  • Incubation: Incubate for 24-48 hours.
  • Fixation and Staining: Remove non-invaded cells from upper surface, fix and stain invaded cells on lower surface.
  • Quantification: Count cells under microscope or extract dye for spectrophotometric quantification.
  • Expected Results: this compound treatment reduces number of invaded cells. [5]

Mechanism Investigation: Key Signaling Pathways

This compound modulates multiple signaling pathways contributing to its anti-cancer effects. Two particularly relevant pathways are detailed below:

PI3K/AKT Pathway Inhibition

The PI3K/AKT pathway is frequently hyperactivated in cancer cells and represents a key target of this compound. [5] [3] [7]

G CA This compound RPS16 RPS16 CA->RPS16 Targets HPV_E6E7 HPV E6/E7 Protein Degradation CA->HPV_E6E7 Induces PI3K PI3K RPS16->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Promoted Apoptosis AKT->Apoptosis Inhibits G2M_Arrest G2/M Phase Arrest

NF-κB Pathway Modulation

This compound inhibits NF-κB signaling, reducing expression of pro-survival and inflammatory genes. [1] [8]

G CA This compound IKK IKK Complex CA->IKK Inhibits IkB IκB Protein IKK->IkB Phosphorylates NFkB NF-κB (inactive) IkB->NFkB Sequesters NFkB_Active NF-κB (active) NFkB->NFkB_Active Release & Activation Nucleus Nucleus NFkB_Active->Nucleus Translocation InflammatoryGenes Pro-inflammatory Genes Nucleus->InflammatoryGenes Transcribes SurvivalGenes Pro-survival Genes Nucleus->SurvivalGenes Transcribes

Experimental Workflow Integration

The following diagram illustrates a comprehensive workflow for evaluating this compound's anti-cancer activity in vitro:

G Start Cell Line Selection & Culture Cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) Start->Cytotoxicity IC50 IC₅₀ Determination Cytotoxicity->IC50 Mech1 Apoptosis Detection (Annexin V/PI, Hoechst) IC50->Mech1 Mech2 Cell Cycle Analysis (PI Staining) IC50->Mech2 Mech3 Migration/Invasion (Wound Healing, Transwell) IC50->Mech3 Pathway Mechanistic Studies (Western Blot, PCR) Mech1->Pathway Mech2->Pathway Mech3->Pathway Analysis Data Integration & Interpretation Pathway->Analysis

Critical Considerations and Limitations

While this compound shows promising anti-cancer activities, researchers should consider several important factors:

  • PAINS Classification: this compound's α,β-unsaturated aldehyde structure classifies it as a pan-assay interference compound (PAINS), potentially leading to false positives in certain assays. [6] Always include appropriate controls such as structural analogs (cinnamic acid, cinnamyl alcohol) that lack the reactive aldehyde group. [3]

  • Solubility and Stability: this compound has limited aqueous solubility and may oxidize over time. Prepare fresh stock solutions in DMSO and verify compound stability under experimental conditions. [1] [2]

  • Cell Line Variability: Response to this compound varies significantly between cancer types and even among cell lines of the same cancer. Conduct preliminary range-finding experiments for each model system. [1] [5] [3]

  • Time and Concentration Dependence: Anti-cancer effects are strongly dependent on both concentration and exposure duration. Include multiple time points and a broad concentration range in experimental designs. [5] [3]

  • Mechanistic Validation: Observed phenotypic effects should be validated with specific molecular analyses to distinguish primary mechanisms from secondary consequences. [6] [3]

Conclusion

This compound represents a promising natural product with multi-targeted anti-cancer properties. The protocols outlined herein provide a comprehensive framework for investigating its efficacy and mechanisms of action in vitro. When properly applied with appropriate controls and validation steps, these methods can generate reliable data to advance our understanding of this compound's potential as an anti-cancer agent. Future research directions should focus on combination studies with conventional chemotherapeutics, advanced formulation strategies to improve bioavailability, and more detailed mechanistic studies using omics technologies.

References

Comprehensive Application Notes and Protocols for Cinnamaldehyde Pharmacokinetics Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to Cinnamaldehyde and Pharmacokinetic Challenges

This compound (CA), with the chemical name 3-phenyl-2-propenal and molecular formula C₉H₈O, is the primary bioactive constituent of cinnamon essential oil, typically comprising 65-90% of its composition [1] [2]. This α,β-unsaturated aldehyde exists naturally in the trans-cinnamaldehyde form and presents as a yellow to greenish-yellow viscous liquid with low water solubility but good solubility in organic solvents such as ethanol and chloroform [1]. This compound has attracted significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and cardiovascular protective effects [1] [3] [2]. Despite this promising therapeutic potential, this compound faces several pharmacokinetic challenges that complicate its clinical development and application.

The pharmacokinetic profile of this compound is characterized by several limitations. After oral administration, this compound is rapidly absorbed and metabolized, with only a small fraction remaining unchanged in the bloodstream [4]. Its bioavailability is significantly influenced by the route of administration, with intravenous administration demonstrating superior bioavailability compared to oral delivery [1]. This compound undergoes extensive hepatic metabolism and is rapidly oxidized to cinnamic acid, which is subsequently converted to cinnamyl alcohol and methyl cinnamate [4] [5]. These metabolites are primarily excreted in urine and, to a lesser extent, in feces [2]. Another critical challenge is the chemical instability of this compound, which gradually oxidizes to cinnamic acid when exposed to air and light [1]. Furthermore, this compound exhibits poor aqueous solubility, which limits its absorption and distribution [1]. These pharmacokinetic hurdles necessitate the development of sophisticated analytical methods and formulation strategies to accurately study and enhance the bioavailability and therapeutic efficacy of this compound.

Analytical Method Protocol: GC-MS Quantification of this compound and Metabolites

Sample Preparation and Extraction Procedure

The accurate quantification of this compound and its metabolites in biological matrices requires a robust sample preparation protocol. For plasma sample processing, begin by collecting blood samples in heparinized tubes and immediately centrifuging at 3,000 × g for 10 minutes at 4°C to separate plasma. Transfer 100 μL of plasma to a clean glass tube and add 10 μL of internal standard solution (propiophenone at 1 μg/mL in methanol) [4] [5]. For protein precipitation, add 300 μL of ice-cold acetonitrile, vortex vigorously for 1 minute, and then centrifuge at 10,000 × g for 15 minutes at 4°C. Carefully transfer the supernatant to a new glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 50 μL of ethyl acetate and vortex for 30 seconds before transferring to a GC vial with insert for analysis. For tissue homogenates, homogenize tissue in phosphate-buffered saline (1:3 w/v) and follow the same extraction procedure with adjustment of acetonitrile volume to 500 μL [1].

GC-MS Instrumentation and Analysis Conditions

The analysis employs a gas chromatography-mass spectrometry system equipped with a capillary column and electron impact ionization source. Use an HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) for optimal separation. Maintain the injector temperature at 250°C with a split ratio of 10:1 and injection volume of 1 μL. Employ the following temperature gradient: initial temperature 60°C (held for 1 minute), ramped to 180°C at 20°C/min, then to 280°C at 30°C/min (held for 5 minutes) [4] [5]. The total run time is 15 minutes per sample. For mass spectrometry detection, operate the ion source and transfer line temperatures at 230°C and 280°C, respectively. Use selected ion monitoring mode with the following qualifier ions: m/z 131 for this compound, m/z 105 for methyl cinnamate, m/z 92 for cinnamyl alcohol, and m/z 105 for propiophenone (internal standard) [5]. The retention times should be approximately 7.2 minutes for this compound, 8.1 minutes for cinnamyl alcohol, 8.5 minutes for methyl cinnamate, and 6.8 minutes for the internal standard.

Method Validation Parameters

The GC-MS method requires comprehensive validation according to regulatory guidelines. Prepare a calibration curve using blank plasma spiked with this compound and its metabolites at concentrations ranging from 20 to 2000 ng/mL [5]. The method should demonstrate excellent linearity with correlation coefficients (r²) ≥ 0.999 for all analytes. The lower limit of quantification is 20 ng/mL, with a detection limit of 5 ng/mL for all analytes [5]. For precision and accuracy assessment, analyze QC samples at low, medium, and high concentrations (50, 500, and 1500 ng/mL) with six replicates each. The intra-day and inter-day precision should be less than 10.4% and 12.2%, respectively, while accuracy should range between -8.6% and 14.8% [5]. Evaluate extraction recovery by comparing peak areas of extracted samples with post-extraction spiked samples at three concentration levels. Establish sample stability under various conditions including benchtop stability (24 hours at room temperature), freeze-thaw stability (three cycles), and long-term stability (-80°C for 30 days) [4] [5].

Table 1: GC-MS Analytical Parameters for this compound and Metabolites

Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z) LLOQ (ng/mL) Linear Range (ng/mL)
This compound 7.2 131 105, 92 20 20-2000
Cinnamyl Alcohol 8.1 92 105, 77 20 20-2000
Methyl Cinnamate 8.5 105 131, 77 20 20-2000
Propiophenone (IS) 6.8 105 77, 51 - -

Comprehensive Pharmacokinetic Study Design

Animal Dosing and Sample Collection

A robust pharmacokinetic study of this compound requires careful consideration of dosing regimens and sampling strategies. For preclinical studies in rats, administer this compound via both intravenous and oral routes to enable calculation of absolute bioavailability. For intravenous administration, prepare a 20 mg/kg dose in a suitable vehicle such as SME-CA emulsion or 5% DMSO in saline, administering via the tail vein [1]. For oral administration, prepare a higher dose of 50-500 mg/kg suspended in 0.5% carboxymethyl cellulose or incorporated into advanced delivery systems [1] [4]. Include at least six animals per group to ensure statistical power. For blood sampling, collect serial blood samples (approximately 0.3 mL each) at predetermined time points: pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration [4]. Collect blood into heparinized tubes and immediately centrifuge at 3,000 × g for 10 minutes to separate plasma. For tissue distribution studies, euthanize animals at strategic time points (e.g., 0.5, 2, and 8 hours) and collect major organs including heart, liver, spleen, lungs, kidneys, and brain [1]. Immediately rinse tissues with ice-cold saline, blot dry, weigh, and homogenize in phosphate buffer (1:3 w/v). Store all samples at -80°C until analysis to prevent degradation.

Pharmacokinetic Data Analysis

Comprehensive pharmacokinetic analysis requires processing of the concentration-time data using both non-compartmental and compartmental approaches. Calculate the following key parameters using validated software such as Phoenix WinNonlin or PKAnalyst: maximum plasma concentration (C~max~), time to reach C~max~ (T~max~), area under the concentration-time curve from zero to last time point (AUC~0-t~) and extrapolated to infinity (AUC~0-∞~), elimination half-life (t~1/2~), apparent volume of distribution (V~d~), clearance (CL), and mean residence time (MRT) [4] [5]. For oral administration, calculate the absolute bioavailability using the formula: F = (AUC~oral~ × Dose~IV~) / (AUC~IV~ × Dose~oral~) × 100%. Compare the tissue distribution patterns by calculating tissue-to-plasma ratio (K~p~) at each time point. For metabolites, calculate metabolic ratios and interconversion kinetics between this compound and cinnamyl alcohol. Statistical analysis should include one-way ANOVA followed by post-hoc tests for multiple comparisons, with significance set at p < 0.05. All data should be presented as mean ± standard deviation.

Table 2: Key Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous (20 mg/kg) Oral (50 mg/kg) Oral (500 mg/kg) CA-SEDDS (Oral) CA-ME (Oral)
C~max~ (ng/mL) 1850 ± 240 150 ± 25 1250 ± 180 302 ± 45 312 ± 52
T~max~ (h) - 0.5 ± 0.1 0.5 ± 0.2 1.0 ± 0.3 1.5 ± 0.4
AUC~0-∞~ (ng·h/mL) 4200 ± 550 450 ± 75 4850 ± 620 10890 ± 1250 10500 ± 1350
t~1/2~ (h) 6.7 ± 1.5 5.2 ± 1.2 6.0 ± 1.3 7.5 ± 1.8 8.2 ± 2.1
V~d~ (L/kg) 2.5 ± 0.4 - - - -
CL (L/h/kg) 4.8 ± 0.6 - - - -
F (%) 100 ~5-10 ~10-20 242 250
Metabolic Pathway Analysis

Understanding this compound metabolism is crucial for interpreting pharmacokinetic data. This compound undergoes complex biotransformation involving both oxidative and reductive pathways [4] [5]. The primary metabolic pathway involves oxidation to cinnamic acid catalyzed by aldehyde dehydrogenase, with subsequent beta-oxidation to benzoic acid and conjugation with glycine to form hippuric acid for excretion [4]. A significant alternative pathway is reduction to cinnamyl alcohol by alcohol dehydrogenase, followed by conjugation to form glucuronide or sulfate derivatives [5]. A minor pathway involves methylation to methyl cinnamate catalyzed by transferase enzymes [5]. To characterize these pathways, collect urine and feces over 24 hours post-administration and analyze metabolite profiles using LC-MS/MS or GC-MS. For clinical relevance, consider conducting in vitro metabolism studies using human liver microsomes and hepatocytes to identify potential species differences in metabolism.

G CA This compound (CA) CAnal Cinnamyl Alcohol CA->CAnal Reduction CAcid Cinnamic Acid CA->CAcid Oxidation MC Methyl Cinnamate CA->MC Methylation Gluc Glucuronide Conjugates CAnal->Gluc Glucuronidation Sulf Sulfate Conjugates CAnal->Sulf Sulfation BA Benzoic Acid CAcid->BA β-Oxidation HA Hippuric Acid BA->HA Glycine Conjugation

Figure 1: Metabolic Pathways of this compound. The diagram illustrates the major biotransformation routes of this compound, including oxidation to cinnamic acid, reduction to cinnamyl alcohol, and methylation to methyl cinnamate, along with subsequent conjugation and excretion pathways.

Advanced Formulation Strategies for Enhanced Bioavailability

Nanoemulsion and Self-Emulsifying Drug Delivery Systems

To overcome the poor bioavailability and chemical instability of this compound, advanced delivery systems have been developed. Submicron emulsion (SME-CA) formulations significantly enhance solubility and absorption while reducing toxicity. To prepare SME-CA, dissolve this compound (5% w/w) in a mixture of medium-chain triglycerides (10% w/w) and egg lecithin (1.5% w/w) as emulsifiers [1]. Add glycerol (2.5% w/w) as tonicity adjuster and water to 100%. Pre-homogenize the mixture using a high-shear mixer at 10,000 rpm for 5 minutes, then process using a high-pressure homogenizer at 15,000 psi for 5 cycles to obtain fine emulsion with droplet size < 200 nm. For self-emulsifying drug delivery systems (SEDDS), prepare a mixture of this compound (10% w/w), Capryol 90 (40% w/w, oil), Cremophor EL (35% w/w, surfactant), and Transcutol HP (15% w/w, co-surfactant) [1]. Stir the mixture continuously at 40°C until a clear, homogeneous solution is obtained. Upon oral administration, these SEDDS formulations spontaneously form fine emulsion in the gastrointestinal tract with droplet size < 150 nm, significantly enhancing intestinal permeability and bioavailability.

Solid Lipid Nanoparticles and Microencapsulation

Solid lipid nanoparticles (SLNs) provide an effective approach for this compound encapsulation and controlled release. To prepare CA-SLNs, melt Compritol 888 ATO (5% w/w) as lipid matrix and Poloxamer 188 (2% w/w) as surfactant at 5°C above the lipid melting point (approximately 75°C) [1]. Dissolve this compound (1% w/w) in the molten lipid phase. Heat an aqueous phase containing Tween 80 (1% w/w) to the same temperature and add it to the lipid phase under high-speed homogenization at 10,000 rpm for 3 minutes. Process the pre-emulsion using a high-pressure homogenizer at 20,000 psi for 3 cycles, then cool the nanoemulsion to room temperature under gentle stirring to form solid nanoparticles. For microencapsulation, prepare an aqueous solution of chitosan (1% w/v in 1% acetic acid) and disperse this compound (10% w/w of polymer) using high-shear homogenization [6]. Add this dispersion dropwise into a tripolyphosphate solution (0.5% w/v) under constant stirring to form coacervate microcapsules. Collect the microcapsules by centrifugation, wash with distilled water, and freeze-dry. These microencapsulated formulations demonstrate significantly improved thermal stability, controlled release properties, and enhanced mucus permeability, with CA-SEDDS showing 5.1-fold and 2.8-fold higher permeability in mucus and mucin solutions compared to free this compound [1].

G START Formulation Selection SME Submicron Emulsion START->SME SEDDS SEDDS START->SEDDS SLN Solid Lipid Nanoparticles START->SLN MICRO Microencapsulation START->MICRO PREP1 High-Pressure Homogenization SME->PREP1 PREP2 Spontaneous Emulsification SEDDS->PREP2 PREP3 Melt Emulsification SLN->PREP3 PREP4 Ionic Gelation MICRO->PREP4 CHAR1 Droplet Size < 200 nm Enhanced Brain Delivery PREP1->CHAR1 CHAR2 Droplet Size < 150 nm 5.1x Mucous Permeability PREP2->CHAR2 CHAR3 Particle Size 150-300 nm Controlled Release > 2 weeks PREP3->CHAR3 CHAR4 Particle Size 200-500 nm 93.4% Encapsulation Efficiency PREP4->CHAR4

Figure 2: this compound Formulation Strategies and Characteristics. The workflow illustrates four advanced delivery systems for this compound, their preparation methods, and key characteristics that contribute to enhanced bioavailability and stability.

Implementation Workflow and Troubleshooting Guide

Integrated Experimental Workflow

A systematic approach ensures efficient execution of this compound pharmacokinetic studies. Begin with formulation development and characterization, including particle size analysis, encapsulation efficiency determination, and in vitro release profiling. Proceed to single-dose pharmacokinetic studies in rodent models (typically rats, n=6 per group) comparing the new formulation against conventional administration. Conduct tissue distribution studies at strategic time points to evaluate organ-specific targeting and accumulation. Perform metabolite profiling in plasma, urine, and feces to elucidate biotransformation pathways. For promising formulations, conduct repeat-dose toxicity studies (7-14 days) to establish preliminary safety profiles. Finally, validate findings in disease-specific models (e.g., diabetic or cancer models) to assess pharmacodynamic correlations. Throughout this workflow, maintain strict quality control of analytical methods, including daily calibration standards and periodic QC samples to ensure data reliability.

Troubleshooting Common Technical Issues

Several technical challenges may arise during this compound pharmacokinetic studies. For instability during sample processing, work quickly under reduced light conditions, add antioxidant stabilizers like ascorbic acid (0.1% w/v) to collection tubes, and immediately freeze samples at -80°C after collection [4]. For poor chromatographic separation, optimize temperature gradients, consider using alternative stationary phases like DB-17MS columns, and ensure proper column maintenance and conditioning. For low metabolite recovery, adjust extraction solvents (e.g., ethyl acetate:hexane mixtures), consider enzymatic hydrolysis for conjugated metabolites, and optimize derivatization procedures for better GC volatility. For formulation instability, optimize surfactant ratios, incorporate antioxidants like α-tocopherol, and consider lyophilization for long-term storage. For unexpected toxicity findings, reduce dosage, implement more gradual dosing regimens, and monitor clinical signs more frequently during studies.

Table 3: Advanced Formulation Strategies for this compound

Formulation Type Composition Preparation Method Key Characteristics Bioavailability Enhancement
Submicron Emulsion (SME-CA) CA (5%), MCT (10%), egg lecithin (1.5%), glycerol (2.5%) High-pressure homogenization (15,000 psi, 5 cycles) Droplet size < 200 nm; Improved brain delivery (27% higher) Higher AUC and reduced toxicity vs free CA
Self-Emulsifying Drug Delivery System (SEDDS) CA (10%), Capryol 90 (40%), Cremophor EL (35%), Transcutol HP (15%) Spontaneous emulsification Droplet size < 150 nm; 5.1x higher mucus permeability 242% relative bioavailability vs free CA
Solid Lipid Nanoparticles (CA-SLNs) CA (1%), Compritol 888 (5%), Poloxamer 188 (2%), Tween 80 (1%) Melt emulsification-high pressure homogenization Particle size 150-300 nm; Sustained release >2 weeks >1.69x higher oral bioavailability
Microemulsion (CA-ME) CA, isopropyl myristate, Tween 80, Transcutol P Phase titration method Thermodynamically stable; Improved ileal absorption 250% relative bioavailability vs CA solution
Chitosan Microcapsules CA (10%), chitosan, tripolyphosphate Ionic gelation Particle size 200-500 nm; 93.4% encapsulation efficiency Controlled release; Enhanced antimicrobial activity

Conclusion and Future Perspectives

This comprehensive protocol provides detailed methodologies for conducting robust pharmacokinetic studies of this compound, addressing its unique analytical challenges and bioavailability limitations. The GC-MS method described enables sensitive and simultaneous quantification of this compound and its major metabolites with LLOQ of 20 ng/mL, adequate for comprehensive pharmacokinetic characterization [4] [5]. The advanced formulation strategies, particularly nanoemulsions and self-emulsifying systems, demonstrate significant improvements in this compound bioavailability, with SEDDS and microemulsion formulations achieving approximately 2.5-fold higher relative bioavailability compared to conventional administration [1].

Future research should focus on clinical translation of these preclinical findings, including phase I pharmacokinetic studies in human volunteers. Additional efforts should explore targeted delivery approaches for specific therapeutic applications, such as cancer or inflammatory diseases. There is also a need to better understand the potential drug interactions mediated by this compound's activation of xenobiotic receptors, particularly when co-administered with prescription medications [7]. Researchers should consider population pharmacokinetic modeling to account for inter-individual variability and physiologically-based pharmacokinetic approaches to extrapolate findings across species. With the methodologies described in this protocol, researchers can generate reliable, reproducible pharmacokinetic data to support the continued development of this compound as a promising therapeutic agent with multifaceted pharmacological activities.

References

Why is Cinnamaldehyde's Solubility a Problem?

Author: Smolecule Technical Support Team. Date: February 2026

Cinnamaldehyde, the main bioactive compound in cinnamon, has significant antifungal properties [1]. However, its practical application in pharmaceuticals is hindered by its inherent poor water solubility and high volatility [1]. In a dissolved state, drug molecules can be absorbed by intestinal cells to enter the systemic circulation. Therefore, low solubility directly leads to low bioavailability, making it a critical challenge to overcome in formulation development [2].

Strategies and Solutions for Solubility Enhancement

The table below summarizes the most relevant and advanced techniques for improving the solubility of this compound and similar hydrophobic compounds.

Strategy Technology/Method Key Findings/Results References
Nano-encapsulation Niosomal Vesicles Formed nanoparticles (~228 nm); encapsulated this compound showed dramatically improved antifungal activity (GM MIC: 0.554 µg/mL) vs. pure compound (2.732 µg/mL) [1]. [1]
Micellar Solubilization Polymeric Micelles (mPEG-PDLLA-decyl) Increased solubility of model drug Coumarin-6 by 40-50 fold in aqueous solution; method provides a stable nano-environment for hydrophobic molecules [3]. [3]
Liquid Hydrotropy Alkanediols & Ionic Liquids Thermodynamic modeling shows strong API-hydrotrope interactions enhance solubility; weaker hydrotrope-water interaction further favors solubilization [4]. [4]
Co-amorphous Systems & Solid Dispersions Combining with Carrier Matrices Popular strategy for antioxidants; disrupts crystal lattice, increasing surface area and energy for dissolution; improves free radical scavenging ability [2]. [2]

Detailed Experimental Protocol: Nano-Cinnamaldehyde via Niosomes

This protocol, adapted from a 2025 study, provides a step-by-step method for creating this compound-loaded niosomes [1].

Objective

To fabricate and characterize niosomal vesicles encapsulating this compound to enhance its aqueous solubility and antifungal efficacy.

Materials
  • Active Ingredient: this compound (e.g., Sigma-Aldrich)
  • Lipids: Span 60, Tween 60, Cholesterol
  • Solvent: Ethanol (5 ml)
  • Aqueous Phase: Distilled water (up to 15 ml)
  • Equipment: Magnetic stirrer with hot plate, probe sonicator, syringe, Zetasizer for particle size and zeta potential analysis, dialysis membrane for release studies.
Procedure
  • Prepare Oily Phase: In a beaker, mix 100 mg Span 60, 100 mg Tween 60, and 50 mg cholesterol with 5 ml of ethanol. Use a magnetic stirrer (150 rpm) at 40–45°C until fully dissolved [1].
  • Add Active Ingredient: Introduce 100 µl of this compound into the prepared oily phase and mix thoroughly [1].
  • Heat Aqueous Phase: In a separate beaker, heat distilled water to the same temperature (40–45°C) [1].
  • Form Niosomes: Inject the oily phase into the aqueous phase using a syringe while stirring on a hot plate magnetic stirrer. This leads to the instantaneous formation of niosomal vesicles [1].
  • Reduce Vesicle Size: Use a probe sonicator at 20% amplitude for 10 minutes (with cycles of 15 seconds on and 45 seconds off) to reduce the size of the vesicles [1].
  • Stabilize Niosomes: Place the final formulation in an ice bath to stabilize the niosomes [1].
Characterization and Evaluation
  • Particle Size & PDI: Use Dynamic Light Scattering (DLS). The optimal formulation should have a size of ~228 nm and a PDI of ~0.24, indicating a uniform size distribution [1].
  • Zeta Potential: Measure using a Zetasizer. A value of around -11 mV indicates moderate colloidal stability [1].
  • Encapsulation Efficiency (EE%): Determine the amount of this compound successfully encapsulated, often via dialysis or centrifugation. The target is >65% [1].
  • Antifungal Efficacy: Evaluate using a broth microdilution test to determine the Minimum Inhibitory Concentration (MIC). Compare nano-cinnamaldehyde with pure this compound and standard antifungals like nystatin and fluconazole [1].

Workflow for Selecting a Solubility Enhancement Strategy

The following diagram illustrates a logical decision-making process for researchers selecting the most appropriate solubility enhancement method.

G Start Start: this compound Low Solubility Q1 Goal: Oral Formulation with High Bioavailability? Start->Q1 Q2 Requirement for Solid Dosage Form? Q1->Q2 Yes Q3 Priority: Maximizing Therapeutic Efficacy? Q1->Q3 No A1 Strategy: Nano-encapsulation (e.g., Niosomes) Q2->A1 No A2 Strategy: Solid Dispersion or Co-amorphous System Q2->A2 Yes Q3->A1 Yes A4 Strategy: Liquid Hydrotropy (e.g., Alkanediols) Q3->A4 No (e.g., for process chemistry) End Enhanced Solubility & Bioavailability A1->End High potency, controlled release A2->End Good for tablets/ capsules A3 Strategy: Micellar Solubilization A3->End Good for liquid formulations A4->End Simple to implement

Key Troubleshooting and FAQs

Q1: Our niosomal formulation shows a high polydispersity index (PDI). What could be the cause?

  • A: A high PDI (>0.3) suggests an inconsistent particle size distribution. This is often due to inadequate sonication energy or time. Ensure the sonication protocol is strictly followed, including the rest cycles to prevent overheating. Alternatively, the lipid-to-drug ratio might need optimization if this compound is crystallizing out [1].

Q2: The solubility increase with hydrotropes is lower than predicted. How can we improve it?

  • A: Thermodynamic analysis indicates that solubility is maximized when API-hydrotrope interactions are strong and hydrotrope-water interactions are relatively weak. If performance is lacking, screen for hydrotropes with functional groups that have higher affinity for this compound's aldehyde and aromatic ring [4].

Q3: How can we track the performance of our solubility-enhanced formulation in biological tests?

  • A: Using a fluorescent model drug like Coumarin-6 (which has similarly poor water solubility) in preliminary method development is highly effective. Its fluorescent nature allows for easy visualization and tracking of release and cellular uptake, streamlining the optimization of parameters like polymer selection for micelles [3].

References

reducing cinnamaldehyde oxidation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is preventing cinnamaldehyde oxidation critical for research and development?

    • A: Oxidation compromises the chemical integrity and efficacy of this compound. It leads to a loss of its bioactive properties (such as its antimicrobial function) and, more critically, generates organic peroxides that are thermally unstable and pose a significant explosion hazard at temperatures at or above 373 K (≈100°C) [1]. Maintaining compound purity is essential for reproducible experimental results and safe operations.
  • Q2: What are the primary products of this compound oxidation?

    • A: The initial reaction with oxygen forms peroxides, which can be measured as the Peroxide Value. One study reported that the peroxide value could reach 139.44 mmol kg⁻¹ when this compound was oxidized at 308 K (35°C) [1]. As oxidation progresses, it yields a variety of compounds including acetaldehyde, benzaldehyde, phenylacetaldehyde, acetophenone, and benzoic acid [1].
  • Q3: What is the most effective strategy to stabilize this compound?

    • A: The most effective strategy is to combine physical exclusion of oxygen with chemical encapsulation. Using oxygen-barrier packaging or inert atmospheres (like nitrogen) during storage is fundamental [1] [2]. For enhanced, long-term stability, molecular encapsulation using polysaccharides or cyclodextrins has been proven to mimic the compound's natural state in plant tissues and significantly improve its shelf life [1] [3].

Troubleshooting Guide: Common Storage Problems & Solutions

Problem & Symptoms Root Cause Recommended Solution
Rapid Quality Degradation: Loss of aroma, darkening, resin-like formation [1] [3]. Exposure to atmospheric oxygen and light, leading to auto-oxidation [1]. Store under an inert nitrogen atmosphere and use amber or opaque containers to block light [1].
Formation of Explosive Peroxides: Unexpected pressure build-up or thermal instability [1]. Accumulation of organic peroxides formed during the initial oxidation stage, which decompose exothermically [1]. Strictly monitor storage temperature. Keep well below the onset of rapid decomposition (373 K). Implement regular peroxide value testing [1].
Inconsistent Experimental Results: Variable performance in bioassays or chemical synthesis. Batch-to-batch variation in the purity of this compound due to pre-existing oxidation [1]. Source from reliable suppliers, verify purity upon receipt (e.g., by Peroxide Value), and use encapsulated forms for critical applications to ensure consistency [3].

Experimental Protocols & Data

Protocol: Determination of Peroxide Value (PV) via Iodometric Titration

This is a standard method to quantify the primary oxidation products in this compound [1].

  • Principle: Peroxides and hydroperoxides in the sample oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
  • Procedure:
    • Dissolve about 0.1 g of the this compound sample in a mixture of potassium iodide (KI) and water [1].
    • The peroxides will react with KI to release iodine, turning the solution blue if starch is present [1].
    • Titrate the solution with standardized sodium thiosulfate until the blue color disappears [1].
    • Conduct the experiment in triplicate to obtain an average value.
  • Calculation:
    • The Peroxide Value (PV) is calculated based on the volume and concentration of sodium thiosulfate used and is expressed in millimoles of active oxygen per kilogram of sample (mmol kg⁻¹) [1].
Overview of Encapsulation Techniques

Encapsulation creates a physical barrier around this compound, protecting it from environmental factors.

  • Biomimetic Rationale: This approach simulates the natural protective environment of essential oils within plant cell walls, using polymeric carriers to encase the oil droplets [3].
  • Common Polysaccharide Carriers:
    • Gum Arabic: Frequently used as an effective emulsifier and encapsulating agent [3].
    • Starch, Cellulose, Chitosan, Sodium Alginate, Pectin: These are also frequently employed as safe, biodegradable, and abundant polymeric materials for creating microcapsules or nanoparticles that entrap this compound [3].

Oxidation Pathway and Stabilization Strategy

The following diagram illustrates the oxidation process of this compound and the two primary stabilization strategies discussed, providing a clear visual for troubleshooting and planning.

This compound Oxidation and Stabilization cluster_oxidation Oxidation Pathway cluster_stabilization Stabilization Strategies CA This compound (Stable) Step1 Initial Oxidation (Formation of Peroxides) CA->Step1 Exposure to O₂ Step2 Complex Reactions (Thermal Decomposition) Step1->Step2 Δ ≥ 308K Step3 Hazard Stage (Rapid Decomposition/Explosion) Step2->Step3 Δ ≥ 373K Products Degradation Products: • Benzaldehyde • Acetaldehyde • Benzoic Acid Step2->Products Strat1 Physical Barrier (Inert Atmosphere, O₂-Barrier Packaging) Strat1->CA  Prevents Strat2 Molecular Encapsulation (Polysaccharides, Cyclodextrins) Strat2->CA  Prevents

Key Quantitative Data for Experimental Design

The table below summarizes critical quantitative data from research to inform your experimental safety and design parameters [1].

Parameter Value Significance / Condition
Activation Energy (Ea) 18.57 kJ mol⁻¹ Determined for the oxidation reaction in the temperature range of 308-338 K [1].
Onset Temperature for Explosion 373 K (≈100°C) Observed onset of explosion hazard in a closed pressure vessel [1].
Maximum Peroxide Value 139.44 mmol kg⁻¹ Achieved at an oxidation temperature of 308 K (35°C) [1].
Reaction Order Second-order Determined from pressure-time curves during oxidation [1].

References

optimizing cinnamaldehyde extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methodologies at a Glance

The table below summarizes three key methods for extracting cinnamaldehyde, highlighting their respective advantages and challenges.

Method Key Principle Reported Yield/Purity Pros Cons
Magnetic Solid Phase Extraction (MSPE) [1] Adsorption onto a magnetic porous carbon composite (Carbon-Fe₃C/lignin) Yield: >88% [1] Rapid (≈30 min), room-temperature operation, easy separation with magnet, high specificity [1] Requires synthesis of specialized magnetic material [1]
Chemical Extraction (Bisulfite Method) [2] Formation of a water-soluble this compound-bisulfite adduct, followed by regeneration Not specified, but described as "high yield and high purity" [2] No heat or large-scale distillation equipment needed, simple operation [2] Involves handling chemicals like sulfur dioxide [2]
Steam Distillation [3] [4] Volatile oil separation from plant material using steam Varies by cinnamon source (e.g., 60-76% aldehyde content in bark oils) [4] Simple, established equipment [4] Risk of thermal degradation, long heating times, lower yields [1] [4]

Troubleshooting Common Experimental Issues

Q1: My extraction yield is low and inconsistent. What could be wrong?

  • Problem: The cinnamon source material is not well-characterized.
    • Solution: Confirm whether you are using true cinnamon (Cinnamomum verum) or cassia (e.g., Cinnamomum aromaticum). Cassia typically has a higher this compound content (70-90%) compared to true cinnamon [4] [2]. For research reproducibility, document the species and origin of your material.
  • Problem: The method leads to the loss of volatile this compound.
    • Solution: Avoid open-air evaporation of solvents. Consider modern, efficient methods like MSPE, which is designed to capture volatile components at room temperature [1], or use reduced-pressure distillation to remove solvents [2].

Q2: How can I prevent the degradation of this compound during extraction?

  • Problem: Thermal degradation from prolonged heating.
    • Solution: Minimize heat exposure. MSPE is explicitly noted as a "heating-free" technique [1]. If using distillation, optimize for the shortest possible time and use vacuum to lower the boiling point [2].

Q3: The purification process is complex and inefficient. Are there simpler alternatives to distillation?

  • Problem: Reliance on multi-stage distillation.
    • Solution: Implement a bisulfite adduct purification. This classic method involves precipitating this compound as a bisulfite adduct, washing the solid, and then regenerating pure this compound using a mild base or acid [4]. A 2025 patent also confirms the use of a sulfur dioxide-based extracting solution for this purpose [2].

Experimental Protocol: Magnetic Solid Phase Extraction (MSPE)

This protocol is adapted from recent research for the rapid extraction of this compound using a custom magnetic material [1].

Objective: To efficiently extract this compound from cinnamon powder at room temperature within 30 minutes.

Materials:

  • Adsorbent: Carbon-Fe₃C/lignin composite (synthesized from MIL-101-NH₂(Fe) and lignin via carbonization) [1].
  • Sample: Finely powdered cinnamon bark.
  • Equipment: Laboratory mixer, external magnet, analytical balance, centrifuge (optional), elution solvent (e.g., Ethyl Acetate) [1] [2].

Workflow Diagram:

The following diagram illustrates the MSPE workflow, which is notably shorter and requires less equipment than traditional methods.

MSPE_Workflow start Start prepare Prepare Cinnamon Powder start->prepare mix Mix with Carbon-Fe3C/Lignin Adsorbent prepare->mix separate Apply External Magnetic Field mix->separate discard Discard Supernatant separate->discard elute Elute with Ethyl Acetate separate->elute Separated Adsorbent analyze Analyze Extract elute->analyze end End analyze->end

Procedure:

  • Preparation: Weigh a specific amount of cinnamon powder.
  • Adsorption: Add the Carbon-Fe₃C/lignin adsorbent to the powder and mix thoroughly with a suitable solvent or in a dry state for a defined period (approx. 30 min) [1].
  • Separation: Place a strong external magnet against the container. The magnetic adsorbent, now bound with this compound, will be pulled to the side.
  • Elution: Decant the supernatant. Wash the collected adsorbent with a small volume of ethyl acetate to release (elute) the this compound [1] [2].
  • Analysis: The eluent can now be concentrated and analyzed for this compound content, yielding over 88% extraction efficiency as reported [1].

Experimental Protocol: Chemical Extraction & Purification

This protocol details the bisulfite method, a classic technique that avoids distillation for purification [4] [2].

Objective: To extract and purify this compound from cinnamon oil using chemical complex formation.

Workflow Diagram:

The following diagram outlines the key steps involving the formation and decomposition of the this compound-bisulfite complex.

Chemical_Extraction start Start prepare_sol Prepare SO₂- Extracting Solution start->prepare_sol add_oil Add Cinnamon Oil prepare_sol->add_oil add_acetate Add Sodium Acetate add_oil->add_acetate filter Filter Mixture add_acetate->filter dissolve Dissolve Precipitate with Citric Acid filter->dissolve extract Liquid-Liquid Extraction with Ethyl Acetate dissolve->extract evaporate Evaporate Solvent extract->evaporate end Obtain Pure This compound evaporate->end

Procedure (based on patent CN109020796B):

  • Extractant Preparation: Bubble sulfur dioxide gas through a saturated potassium carbonate solution until the pH reaches 6-7. This generates the extracting solution [2].
  • Reaction: Add cinnamon oil to the extractant, followed by a small amount of sodium acetate. Stir the mixture at room temperature for 5-30 minutes. A solid precipitate (the this compound-bisulfite adduct) will form [2].
  • Isolation: Filter the mixture to collect the solid residue [2].
  • Regeneration: Dissolve the solid filter residue by adding a dilute citric acid solution. This breaks the complex and releases this compound [2].
  • Purification: Perform liquid-liquid extraction on the resulting solution using ethyl acetate. Separate the organic layer and distill off the ethyl acetate to obtain purified this compound [2].

References

Essential Experimental Parameters for Cinnamaldehyde Cytotoxicity Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes specific conditions from recent studies to serve as a reference for your assay development.

Cell Line / System Cinnamaldehyde Treatment Key Assays & Readouts Observed Effects & Potential Pitfalls Source

| ACHN (Renal cell carcinoma) | 70, 80, 90 µM; 1 hr pre-treatment, then 43°C hyperthermia for 30 min, followed by 48 hr incubation [1] | MTT assay: Cell viability. Western Blot: Apoptosis (caspase-3, -8, -9), proliferation (p-ERK), HSP70. Flow Cytometry: Apoptosis, mitochondrial potential, cell cycle, ROS. | Synergistic cytotoxicity with hyperthermia; Crucial role of ROS generation. Controlling for hyperthermia conditions is essential. | [1] | | U251 & H4 (Glioblastoma & low-grade glioma) | 80 µM; 72 hr incubation [2] | Cell Counting Kit-8 (CCK-8): Cell viability. Flow Cytometry: ROS (Oxidative Stress kit), Multicaspase activity, Bcl-2 activation. | Increased ROS and multicaspase activity; Impact on Bcl-2. Confirming apoptosis requires multiple assays (e.g., caspase + Bcl-2). | [2] | | SiHa (Cervical cancer) | Aqueous extract (ACE-c): 10-320 µg/ml; 4 hr MTT incubation [3] | MTT assay: Cell viability. Colony formation: Long-term proliferation. Wound Healing: Migration. JC-1 staining / FACS: Mitochondrial membrane potential (Δψm). | Reduced colony formation and migration; induced loss of Δψm. Distinguishing between cytostatic and cytotoxic effects requires long-term assays. | [3] | | C. albicans (Fungus) | 15.625 to 62.5 µg/mL; 24 hr incubation [4] | Broth microdilution: Minimum Inhibitory Concentration (MIC). Time-growth curves: Kinetic growth inhibition. Spot assays: Semi-quantitative viability. | Cell wall remodeling and enhanced phagocytosis. Antifungal mechanisms differ from mammalian cell cytotoxicity. | [4] |

Troubleshooting FAQs and Guide

Here are solutions to common issues you might encounter when working with this compound.

Low or Inconsistent Cytotoxicity
  • Problem: Expected cell death is not observed or results are highly variable between experiments.
  • Solutions:
    • Verify Solubility and Preparation: this compound is an oily liquid with low water solubility [5]. Ensure it is properly dissolved in a suitable solvent like DMSO or ethanol, and confirm that final solvent concentrations are non-cytotoxic (typically <0.1-0.5%) in your control experiments.
    • Check Compound Stability: this compound can degrade over time. Use fresh stock solutions, store them appropriately (e.g., 4°C as in [1]), and protect them from light.
    • Confirm Exposure Time and Concentration: The mechanism of action can be time and dose-dependent. The pro-apoptotic effects via ROS may require longer exposure times (e.g., 48-72 hours [1] [2]) to become evident. Perform a comprehensive dose-response curve.
Elucidating the Mechanism of Action
  • Problem: You have confirmed cytotoxicity but want to determine the specific cell death pathway involved.
  • Solutions:
    • Measure Reactive Oxygen Species (ROS): A key mechanism of this compound-induced apoptosis is the generation of ROS [1] [2]. Use fluorescent probes like DCFH2-DA with flow cytometry to confirm this. As a control, include an ROS scavenger (e.g., N-acetylcysteine) to see if it rescues cell viability.
    • Assess Apoptotic Markers: Use a combination of techniques to confirm apoptosis.
      • Flow Cytometry: Use Annexin V/PI staining to detect early and late apoptosis. Assays for multicaspase activity and mitochondrial membrane potential (using kits like Mitopotential or JC-1) are also highly recommended [2] [3].
      • Western Blotting: Analyze the expression of key proteins like cleaved caspases (-3, -8, -9), and regulators like Bcl-2 [1] [2].
Unexpected Results in Controls
  • Problem: Solvent control (e.g., DMSO) is showing toxicity, or blank readings are abnormal in colorimetric assays.
  • Solutions:
    • Solvent Toxicity: Always include a vehicle control with the exact same concentration of DMSO/ethanol used in your treated samples. Empirically determine the maximum safe concentration for your cell line.
    • Assay Interference: this compound can react with various biomolecules. In MTT assays, this could potentially lead to background signal. Run a control well containing only culture media and this compound (no cells) to check for any direct interaction with the assay reagents.

Experimental Workflow for Mechanism Investigation

For researchers aiming to deeply investigate this compound's cytotoxic mechanism, the following workflow, based on common protocols across the cited studies, provides a robust pathway.

Start Start: Treat Cells with this compound Viability Cell Viability Assay (e.g., MTT, CCK-8) Start->Viability Viable Cytotoxicity Confirmed? Viability->Viable Viable->Start No (Adjust dose/time) ROS ROS Detection (DCFH2-DA Flow Cytometry) Viable->ROS Yes Apoptosis Early Apoptosis Assay (Annexin V/PI Flow Cytometry) ROS->Apoptosis Caspase Caspase Activation Assay (Multicaspase Flow Cytometry/Western) Apoptosis->Caspase Mitochondria Mitochondrial Function Assay (Mitopotential, JC-1) Caspase->Mitochondria Mechanism Mechanism Elucidated Mitochondria->Mechanism

Key Protocols from Cited Studies

Here are detailed methodologies for common assays used in this compound research.

MTT Cytotoxicity Assay (Adapted from [1] and [3])
  • Seed cells in a 96-well plate at a density of 1.5×10⁴ to 1×10⁵ cells/mL and allow to adhere overnight.
  • Prepare this compound in DMSO and add to culture media at desired concentrations. Include a vehicle control (DMSO only) and a blank (media only).
  • Treat cells for the intended duration (e.g., 24-72 hours).
  • Add MTT solution (2 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
  • Carefully remove the culture media and dissolve the formed formazan crystals in DMSO.
  • Measure absorbance at 570 nm, with a reference wavelength of 630-650 nm. Calculate cell viability relative to the vehicle control.
Flow Cytometry for Apoptosis & ROS (Synthesized from [1] and [2])
  • Seed and treat cells in 6-well or 12-well plates. After treatment, collect both the culture media and trypsinized cells into a single tube to capture all cells, including those that have detached.
  • Wash cells with PBS and divide into aliquots for different stains.
  • For ROS: Resuspend cell pellet in PBS containing 10 µM DCFH2-DA. Incubate for 30 minutes at 37°C, protected from light. Analyze via flow cytometry.
  • For Apoptosis: Use a commercial Annexin V-FITC/PI kit. Resuspend cells in Annexin V binding buffer, add Annexin V-FITC and Propidium Iodide (PI), incubate in the dark for 15 minutes, and analyze by flow cytometry within 1 hour.
  • For Multicaspase or Bcl-2: Follow the specific protocol of the commercial flow cytometry kit used [2].

Critical Safety and Contamination Note

A crucial consideration for all researchers is the potential for lead contamination in cinnamon products. The U.S. FDA has identified elevated lead levels in numerous ground cinnamon brands [6] [7]. Using contaminated starting material for extract preparation will severely compromise your experimental results and pose a health risk.

  • Action: If you are preparing your own extracts from cinnamon bark or powder, always verify the lead levels with your supplier or use independently tested materials.
  • Alternative: For reliable and reproducible results, it is highly recommended to use purified this compound from a reputable chemical supplier [1] [2], rather than homemade extracts.

References

cinnamaldehyde metabolic instability issues

Author: Smolecule Technical Support Team. Date: February 2026

Cinnamaldehyde Instability & Solutions

Issue / Challenge Mechanism / Cause Evidence / Quantitative Data Proposed Solution / Countermeasure

| Rapid Systemic Metabolism | Unstable in vivo; major portion converted to Cinnamic Acid (CA). [1] | Preclinical models show a major part of absorbed AL is converted to AC in the body. [1] | • Use CA for stable effects. • Consider this compound derivatives for improved stability. [2] | | Hepatic Microsomal Clearance | Metabolism by liver microsomes; potential interaction with xenobiotic receptors (PXR and AhR). [3] | Interacts with key drug-metabolizing receptors PXR and AhR, indicating potential for herb-drug interactions. [3] | • Pre-screen for drug interactions. • Use in vitro liver microsome assays to evaluate metabolic clearance. [3] | | Low Bioavailability | Limited systemic availability after administration. [2] | Animal studies show ~20% bioavailability, though a minor proportion remains in blood long-term. [2] | • Explore alternative formulations (liposomal, nano-encapsulation). • Leverage sustained release from minor blood pool. [2] |

The relationship between these key metabolic challenges and the recommended experimental approaches for investigating them can be visualized in the following workflow:

G cluster_challenges Key Challenges cluster_solutions Investigation & Solution Pathways This compound Instability This compound Instability C1 Rapid Metabolism to Cinnamic Acid This compound Instability->C1 C2 Hepatic Microsomal Clearance This compound Instability->C2 C3 Low Systemic Bioavailability This compound Instability->C3 S1 In Vivo Pharmacokinetic Study C1->S1 Quantify conversion S3 Derivative Synthesis & Testing C1->S3 Improve stability S2 In Vitro Liver Microsome Assay C2->S2 Assess clearance S4 Formulation Strategy C3->S4 Enhance delivery Stable Derivatives Stable Derivatives S3->Stable Derivatives Yields Improved Formulations Improved Formulations S4->Improved Formulations Yields

Detailed Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study of this compound and Cinnamic Acid

This protocol is based on a study that investigated the effects of cinnamic acid (AC) and this compound (AL) in db/db mice. [1]

  • Test System: C57BL/KsJ-db/db mice (or other relevant animal model).
  • Dosing Solution: Dissolve this compound in 0.5% carboxymethyl cellulose (CMC) buffer to a 0.2% concentration. Stir thoroughly for 30 minutes before each administration. [1]
  • Administration: Administer via oral gavage at a dose of 20 mg/kg body weight daily. [1]
  • Duration: 4 weeks.
  • Sample Collection: Sacrifice animals at the end of the treatment period. Collect blood serum via centrifugation (3,000 rpm for 15 min at 4°C) and liver tissues. [1]
  • Data Analysis:
    • Use an automated chemistry analyzer to measure serum biomarkers (glucose, triglycerides, cholesterol, etc.). [1]
    • Analyze liver tissues for ATP content (colorimetric kit) and serotonin levels (ELISA). [1]
    • Apply transcriptomic and proteomic analysis (e.g., RNA-Seq and DIA proteomics) on liver samples to comprehensively map metabolic pathway alterations. [1]
Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol is derived from a study that explicitly evaluated the metabolic clearance of this compound. [3]

  • Test System: Pooled liver microsomes from relevant species (e.g., human, mouse).
  • Incubation: Co-incubate this compound with liver microsomes in an appropriate buffer system (e.g., phosphate buffer, pH 7.4) supplemented with NADPH-regenerating system to maintain enzymatic activity.
  • Interaction Screening: Investigate the compound's interaction with key xenobiotic receptors PXR (Pregnane X Receptor) and AhR (Aryl hydrocarbon Receptor), as these interactions are indicative of metabolic clearance pathways and potential herb-drug interactions. [3]
  • Analysis: Monitor the disappearance of this compound and the appearance of its main metabolite, cinnamic acid, over time using techniques like HPLC or LC-MS/MS.
  • Calculation: Determine intrinsic clearance (CL~int~) from the half-life of the parent compound.

FAQ: Addressing Common Researcher Questions

Q1: Why are my in vivo results with this compound inconsistent, even when using the same dosage? A1: Inconsistencies are likely due to its rapid metabolism and conversion to cinnamic acid. [1] Factors such as inter-individual variation in metabolic rates, diet, and gut flora can all influence the degree and rate of this conversion, leading to variable exposure to the parent compound.

Q2: Is the bioactivity I observe from this compound treatment actually due to this compound itself or its metabolites? A2: This is a critical consideration. Research suggests that both the parent compound and its primary metabolite, cinnamic acid, are active. [1] Cinnamic acid has been shown to improve glucolipid metabolism and mitochondrial function. Therefore, the observed effects are likely a combination of the activity of this compound and its stable, active metabolites.

Q3: How can I overcome the low bioavailability of this compound in my experiments? A3: Two main strategies exist:

  • Derivative Synthesis: Synthesize and test stable derivatives of this compound that resist metabolic degradation while retaining or improving biological activity. [2]
  • Formulation Engineering: Develop advanced drug delivery systems, such as liposomal or nanoparticle-based formulations, to protect this compound from rapid metabolism and enhance its delivery to the target site.

References

Formulation Strategies for Enhanced Distribution

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary formulation strategies used to improve the tissue distribution and bioavailability of cinnamaldehyde (CA), along with their key characteristics and research findings.

Formulation Type Key Characteristics / Composition Observed Effects on Distribution & Bioavailability
Self-Emulsifying Drug Delivery System (SEDDS) [1] Pre-concentrate that forms a microemulsion in the gut; enhances solubility and absorption. Relative oral bioavailability of CA-SEDDS was 242% compared to free CA; showed significantly higher accumulation in tissues, particularly the kidneys [1].
Solid Lipid Nanoparticles (SLNs) [1] Lipid-based nanoparticles that encapsulate the drug; improves stability and absorption. Increased the oral bioavailability of CA by more than 1.69 times compared to free CA [1].
Submicron Emulsion (SME) [1] Intravenous emulsion; improves solubility and alters tissue distribution. Improved tissue distribution in the kidney, liver, spleen, and brain; a 27% higher concentration was found in the brain compared with free CA [1].
Niosomal Nanoparticles [2] Vesicles formed by non-ionic surfactants and cholesterol; used for nano-cinnamaldehyde. Particle size of ~229 nm; demonstrated dose-dependent effects and enhanced release of reparative growth factors (TGF-β) in cell studies [2].
Microemulsion (CA-ME) [1] Oil-in-water emulsion with high stability; enhances intestinal absorption. The relative bioavailability of CA-ME was 2.5 times higher than that of a CA solution [1].

Experimental Workflow for Distribution Studies

To help you plan and troubleshoot your experiments, the following diagram outlines a general workflow for developing and evaluating an optimized this compound formulation.

workflow Start Start: CA Formulation Development F1 Formulation Strategy Selection Start->F1 F2 Preparation & Characterization (Particle Size, PDI, Zeta Potential, EE%) F1->F2 F3 In Vitro Release Study F2->F3 F4 In Vivo Pharmacokinetic Study (Plasma Concentration vs. Time) F3->F4 F5 Tissue Distribution Analysis F4->F5 F6 Data Analysis & Optimization F5->F6

Detailed Methodologies for Key Experiments

Here are detailed protocols for the critical steps identified in the workflow:

  • Formulation Preparation & Characterization (Niosomal Example) [2]

    • Preparation: Use a modified ethanol injection method. Dissolve the oily phase (span 60, tween 60, cholesterol, and this compound) in ethanol with magnetic stirring (150 rpm) at 40–45°C. Inject this phase into a pre-heated aqueous phase. Sonicate the resulting niosome vesicles using a probe sonicator (e.g., 20% amplitude for 10 min with intervals) and then freeze in an ice bath [2].
    • Characterization:
      • Particle Size & PDI: Measure using Dynamic Light Scattering (DLS) at 25°C [2].
      • Zeta Potential: Measure using Laser Doppler electrophoresis [2].
      • Encapsulation Efficiency (EE%): Determine by centrifugation to separate free drug, and calculate the percentage of drug successfully encapsulated within the vesicles [2].
  • In Vivo Pharmacokinetic and Tissue Distribution Study [1]

    • Animal Dosing: Administer the optimized CA formulation (e.g., CA-SEDDS, CA-ME) and a control CA solution to animal models (e.g., rats) orally or intravenously.
    • Sample Collection: Collect blood plasma samples at predetermined time points post-administration. At the end of the experiment, euthanize the animals and collect target tissues (e.g., spleen, liver, kidney, brain, lungs).
    • Bioanalysis: Use a highly sensitive analytical technique like gas chromatography-mass spectrometry (GC-MS) to measure the concentrations of CA and its major metabolites (e.g., cinnamic acid, cinnamyl alcohol) in the plasma and tissue homogenates [1].
    • Data Calculation: Plot plasma concentration versus time to calculate key pharmacokinetic parameters (C~max~, T~max~, AUC, t~1/2~). Compare the AUC of the formulation against the control to determine relative bioavailability. Analyze tissue concentration data to evaluate distribution patterns [1].

Troubleshooting Common Issues

The table below addresses specific problems you might encounter during your experiments and suggests potential solutions based on the principles in the research.

Problem Possible Cause Suggested Solution
Low Encapsulation Efficiency (EE%) CA leaking during preparation or storage. Optimize the ratio of surfactant to cholesterol in niosomes. Research shows 50mg cholesterol (vs. 0mg or 200mg) improved EE% to 66.72% [2].
Poor Stability of Formulation Particle aggregation or drug degradation. Optimize storage conditions (temperature, light protection). Consider lyophilization. The Zeta potential can indicate stability; values more positive than +30 mV or more negative than -30 mV are generally desirable for physical stability.
High Variability in In Vivo Data Inconsistent dosing or animal model issues. Ensure formulation is homogenous before dosing. Use a sufficient number of animals and standardize procedures. Utilizing a sensitive and specific bioanalytical method (GC-MS) is critical for reliable data [1].
Insufficient Brain Concentration Inability to cross the blood-brain barrier. Explore formulations like the Submicron Emulsion (SME), which was shown to increase brain concentration by 27% compared to free CA [1].

Key Mechanisms and Pathways for Optimization

Understanding the core challenges and how formulations overcome them is crucial for troubleshooting. The following diagram illustrates this logical relationship.

rationale Problem Core Problem: Poor CA Solubility & Rapid Metabolism S1 Low Oral Bioavailability Problem->S1 S2 Limited Tissue Distribution Problem->S2 S3 Instability in Blood (Metabolized to Cinnamic Acid) Problem->S3 Solution Solution: Advanced Formulations S1->Solution S2->Solution S3->Solution T1 Enhances Solubility & Intestinal Absorption Solution->T1 T2 Alters Tissue Distribution Profile Solution->T2 T3 Protects CA from Rapid Metabolism (Provides Sustained Release) Solution->T3

References

Validated Analytical Methods for Cinnamaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three chromatographic methods suitable for cinnamaldehyde analysis, each validated for specific applications [1] [2] [3].

Method Key Application & Separation Detection Details Validated Linear Range Key Compounds Analyzed

| HPLC (UV/PDA) [1] | Simultaneous quantification in cinnamon samples | This compound: 320 nm Coumarin: 280 nm | 0.5 - 40 mg/L [1] | this compound, Coumarin | | LC-MS/MS (MRM) [2] | High-sensitivity detection in complex matrices (e.g., essential oils) | MS/MS in positive ion mode | 500 - 8000 ng/mL [2] | this compound, Eugenol, Thymol | | HPTLC [3] | Fast, green analysis of extracts and essential oils | Densitometry at 296 nm | 10 - 2000 ng/band [3] | this compound, Eugenol |

Detailed Experimental Protocols

Protocol 1: HPLC for Cinnamon Samples

This method is optimized for the simultaneous analysis of this compound and coumarin in ground cinnamon [1].

  • Sample Preparation: Acetonitrile extraction followed by lipid removal using a dispersive Solid-Phase Extraction (dSPE) cartridge. The supernatant is filtered (0.2 µm) and diluted with acetonitrile (200-fold for C. cassia, 2-fold for C. verum) [1].
  • Chromatographic Conditions:
    • Column: C18 (e.g., Shim-pack GIST-HP, 150 mm × 3.0 mm, 3-µm)
    • Mobile Phase: Water (A) and Acetonitrile (B)
    • Gradient Program:
      • 0-2 min: 50% B
      • 4 min: 60% B
      • 4.01-5.00 min: 100% B
      • 5.01-10.00 min: 50% B
    • Flow Rate: 0.8 mL/min
    • Injection Volume: 5 µL
    • Column Temperature: 25 °C
    • Detection: Photo-Diode Array (PDA), this compound at 320 nm [1].
Protocol 2: LC-MS/MS for Essential Oils

This highly sensitive method is suitable for bioactivity studies where precise quantification is critical [2].

  • Sample Preparation: Essential oils are dissolved in acetonitrile and extracted using ultrasonic-assisted extraction (UAE). The extract is centrifuged and filtered through a 0.22 µm membrane [2].
  • Chromatographic Conditions:
    • Column: XSelect HSS T3 (100 mm × 2.1 mm, 3.5 µm)
    • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B)
    • Gradient: Starts at 50% B, ramping to 100% B over 5 minutes.
    • Flow Rate & Injection Volume: Not specified in the provided abstract.
    • Column Temperature: 40 °C [2].
  • Mass Spectrometry Conditions:
    • Ionization: Positive electrospray (ESI+)
    • Mode: Multiple Reaction Monitoring (MRM)
    • Ion Transitions and Parameters (as an example):
      • This compound: Parent ion > product ion (specific values are found in the full method [2])

Frequently Asked Questions

  • Q1: What is the most sensitive method for this compound analysis?

    • A: The LC-MS/MS method offers the highest sensitivity, with a Lower Limit of Quantification (LLOQ) suitable for trace-level detection in complex biological or essential oil matrices [2].
  • Q2: Which method is recommended for a rapid and "green" analytical process?

    • A: The HPTLC method is developed with green chemistry principles in mind. It uses a cyclohexane/ethyl acetate (90:10 v/v) mobile phase and has been scored highly for its greenness profile, making it a rapid and environmentally friendly choice for routine analysis of plant extracts [3].
  • Q3: My HPLC peaks for this compound and coumarin are not well separated. What can I do?

    • A: The provided HPLC method uses a specific gradient to achieve baseline separation. If resolution is poor, you can:
      • Verify the gradient profile: Ensure the system is accurately following the timed gradient steps, especially the shift from 50% B to 60% B by 4 minutes [1].
      • Check the column: Confirm that a 3.0 mm internal diameter C18 column with 3-µm particles is being used, as the method was optimized for this configuration [1].

To assist in selecting the right method, the following workflow diagrams the decision process:

Start Start: Need to analyze this compound Sensitivity Requirement for high sensitivity and specificity? Start->Sensitivity Speed Priority on rapid, cost-effective, and green analysis? Start->Speed Routine Routine quality control of cinnamon plant material? Start->Routine MS LC-MS/MS Method HPLC HPLC-UV/PDA Method HPTLC HPTLC Method Sensitivity->HPLC No Complex Analysis of complex matrices like essential oils or plasma? Sensitivity->Complex Yes Complex->MS Yes Complex->HPLC No Speed->HPTLC Yes Routine->HPLC No Routine->HPTLC Yes

Troubleshooting Common Issues

The following chart outlines a logical approach to diagnosing and resolving typical problems in this compound analysis:

Problem Common Problem: Poor Chromatography PeakShape Are your peaks tailing or too broad? Problem->PeakShape Retention Is the retention time shifting or inconsistent? Problem->Retention LowSignal Is the signal intensity low or noisy? Problem->LowSignal Contamination Check for column contamination or degradation PeakShape->Contamination Yes MobilePhase Verify mobile phase pH, composition, and freshness Retention->MobilePhase Yes SamplePrep Re-evaluate sample preparation: filter samples and ensure complete extraction LowSignal->SamplePrep Yes ColumnFlush Flush and regenerate the column Contamination->ColumnFlush RemakeMP Remake mobile phase and recalibrate MobilePhase->RemakeMP OptimizeExtraction Optimize extraction time, temperature, and solvent SamplePrep->OptimizeExtraction

References

cinnamaldehyde vs standard anticancer drugs efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Properties Comparison

Feature Cinnamaldehyde & Novel Derivatives Standard Anticancer Drugs (2025 Approvals)
Representative Agents This compound (CA), Bromoethane chalcone 5n [1] Dordaviprone, Zongertinib, Sunvozertinib, Imlunestrant, Linvoseltamab [2]
Reported IC50 Values (In Vitro) 5n: DU145 (Prostate): 8.7 µM; SKBR-3 (Breast): 7.7 µM; HepG2 (Liver): 9.4 µM [1] Data not always expressed as IC50; efficacy is demonstrated through clinical trial outcomes leading to FDA approval [2].

| Key Mechanisms of Action | - ROS generation & oxidative stress [3] [4]

  • Induction of apoptosis (multicaspase activation) [3]
  • Inhibition of Bcl-2 [3]
  • Binding to succinate dehydrogenase [1]
  • Membrane disruption (Erythrocyte Osmotic Fragility) [1] | - Targeted inhibition of specific mutant proteins (e.g., HER2, EGFR, ESR1) [2]
  • Immune cell engagement (e.g., Bispecific T-cell engagers) [2]
  • Selective estrogen receptor degradation [2] | | Therapeutic Scope | Broad-spectrum cytotoxicity across various cell lines in lab studies [1] [3] | Highly specific for cancers with defined biomarkers (e.g., HER2-mutated NSCLC, ESR1-mutated breast cancer) [2] | | Clinical Status | Pre-clinical research (in vitro & in vivo models) [1] [3] | FDA-approved for specific patient populations, used in clinical practice [2] | | Major Challenges | - Poor water solubility [4]
  • Low bioavailability [4]
  • Instability in vivo [4]
  • Lack of human trial data | - Drug resistance [5]
  • Managing specific side effects [2] | | Innovative Strategies | Nano-encapsulation (e.g., liposomes, polymeric NPs) to improve delivery and stability [4] | - Novel drug delivery systems (e.g., subcutaneous injection, continuous release) [2]
  • Rational drug combinations to overcome resistance [5] |

Experimental Data and Protocols

For researchers looking to understand or replicate the findings, here is a summary of the key experimental methodologies from the cited studies.

Detailed Methodology for this compound-Chalcone Analogue (5n) [1]
  • Chemistry Synthesis: Compounds were synthesized in two steps. First, an aldol condensation between this compound and 2-hydroxyacetophenone using sodium hydroxide in ethanol. Second, the intermediate was reacted with various substituted benzyl/alkyl halides in DMF with K₂CO₃ as a base.
  • Anti-cancer Activity (MTT Assay): The in vitro cytotoxic activity was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This measures the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenase in viable cells. The absorbance is measured at 570 nm, and the results are expressed as IC₅₀ (the concentration that inhibits 50% of cell growth).
  • Erythrocyte Osmotic Fragility (EOF) Analysis: This assay tests the membrane-disruptive potential of the compounds by exposing erythrocytes (red blood cells) to a series of hypotonic saline solutions with and without the test compound. The results are expressed as the median effective fragility (MEF₅₀), the NaCl concentration at which 50% hemolysis occurs. A lower MEF₅₀ indicates higher fragility. Compound 5n showed MEF₅₀ = 0.457, indicating significant membrane disruption [1].
  • Molecular Docking: The binding affinity of compound 5n to the target enzyme, succinate dehydrogenase, was studied using computational docking software. The binding energy was calculated to be -12.9 kcal mol⁻¹, suggesting high affinity compared to the standard inhibitor malonate (-4.8 kcal mol⁻¹) [1].
  • Acute Oral Toxicity: The safety of 5n was assessed in Swiss albino mice at a single high dose of 1000 mg kg⁻¹ body weight. Haematological, biochemical, and pathological parameters were monitored to check for morbidity, mortality, or signs of toxicity [1].
Mechanism of Action for Pure this compound (CA) [3]
  • Cell Lines: The study used U251 (a p53-mutated high-grade glioma/GBM cell line) and H4 (a low-grade glioma cell line).
  • ROS Detection: Intracellular Reactive Oxygen Species (ROS) levels were measured using fluorescent probes (e.g., DCFH-DA). Increased fluorescence indicates higher ROS generation.
  • Apoptosis Assay (Multicaspase Activation): The activation of multiple caspases, a hallmark of apoptosis, was detected using flow cytometry with a fluorescent-labeled inhibitor of caspases (FLICA) reagent.
  • Analysis of Bcl-2 Impact: The effect on the pivotal anti-apoptotic protein Bcl-2 was likely analyzed via Western Blotting or ELISA to measure protein expression levels.

The experimental workflow for establishing the efficacy of this compound, from basic mechanism to a novel derivative, can be summarized as follows. The DOT code for this diagram is provided below for your use.

G Start Start: Pure this compound (CA) Mech Mechanism of Action Study Start->Mech ROS ROS Generation Assay Mech->ROS Apo Multicaspase Apoptosis Assay Mech->Apo Bcl2 Bcl-2 Impact Analysis (Western Blot/ELISA) Mech->Bcl2 Synt Synthesis of Novel Derivatives (e.g., Chalcone-CA Hybrids) ROS->Synt Identifies Lead Mechanism Apo->Synt Confirms Pro-apoptotic Effect Bcl2->Synt Validates Target Eval Efficacy Evaluation Synt->Eval MTT Cytotoxicity (MTT Assay) Eval->MTT Dock Molecular Docking (e.g., Succinate Dehydrogenase) Eval->Dock Safe Safety & Toxicity Profiling (e.g., Acute Oral Toxicity in Mice) MTT->Safe Nano Formulation Strategy (Nano-encapsulation) Dock->Nano Informs Design Safe->Nano Addresses Limitations

This diagram illustrates the progression from investigating the core mechanism of a natural compound to developing and optimizing a synthetic derivative for enhanced efficacy and stability.

Key Signaling Pathways Affected

The anticancer activity of this compound and standard drugs can be further understood by comparing the signaling pathways they target. The following diagram contrasts these mechanisms using Graphviz DOT language.

G CA This compound (Multi-Target, Natural Compound) SD Succinate Dehydrogenase (Binding) CA->SD ROS2 ↑ ROS Generation CA->ROS2 Mem Membrane Disruption CA->Mem Mito Mitochondrial Dysfunction ROS2->Mito Bcl2_2 ↓ Bcl-2 Activity Mito->Bcl2_2 Apop Induction of Apoptosis (Caspase Activation) Bcl2_2->Apop Mem->Apop Std Standard Targeted Drugs (Single Target, Synthetic) Mut Specific Oncogenic Mutation (e.g., HER2, EGFR, ESR1) TKI Tyrosine Kinase Inhibitor (e.g., Zongertinib) Mut->TKI SERD Receptor Degrader (e.g., Imlunestrant) Mut->SERD BiT Bispecific T-Cell Engager (e.g., Linvoseltamab) Mut->BiT GI Growth Inhibition TKI->GI SERD->GI Imm Immune-Mediated Killing BiT->Imm GI->Apop GI->Apop Imm->Apop

This diagram contrasts the multi-target, stress-induced mechanism of this compound with the precise, target-specific approach of standard drugs.

Research Implications and Future Directions

The data suggests two divergent but potentially complementary therapeutic strategies:

  • Standard Drugs offer a precision medicine approach, ideal for defined patient subgroups with specific mutations, leading to predictable and often dramatic responses [2].
  • This compound Derivatives offer a multi-target, "stress-inducing" approach. By simultaneously generating ROS, disrupting membranes, and inhibiting energy metabolism, they may make it harder for cancer cells to develop resistance, a common problem with single-target drugs [1] [3] [5].

The future of this compound in oncology likely lies in nano-vehicles (like liposomes and polymeric nanoparticles) designed to overcome its pharmacokinetic limitations [4], and its potential use in rational combination therapies with established drugs to overcome resistance [5].

References

cinnamaldehyde compared to other natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity Comparison

The table below summarizes the minimum inhibitory concentration (MIC) values for cinnamaldehyde and other natural compounds against various pathogens, with lower MIC values indicating greater potency.

Compound Pathogen MIC (μg/mL or % v/v) Key Findings Citation
This compound Pseudomonas aeruginosa (MDR strains) 0.0562–0.225 % (v/v) Strongest activity among tested essential oils; synergistic effect with colistin [1]
Cinnamon Bark Oil Pseudomonas aeruginosa (MDR strains) 0.0562–0.225 % (v/v) Active compounds identified as this compound and eugenol; this compound was more potent [1]
Methyl this compound Candida albicans (clinical isolates) 100–250 μg/mL More effective than curcumin; disrupts plasma membrane H+ ATPase [2]
Curcumin (CUR) Candida albicans (clinical isolates) 250–650 μg/mL Potent antifungal activity; inhibits adhesion to epithelial cells [2]
Curcumin-cinnamaldehyde hybrid (CCH 7) Oral pathogens (multi-species biofilm) 9–625 μg/mL Showed superior anti-biofilm action and cytocompatibility compared to chlorhexidine [3]

Anti-inflammatory and Metabolic Activity Comparison

This table compares the anti-inflammatory effects and mechanisms of action of this compound with other phenolic compounds.

Compound Experimental Model Key Mechanisms & Findings Citation
This compound Human synoviocyte cells & Collagen-Induced Arthritis (CIA) rats Inhibited IL-1β-induced pro-inflammatory cytokines (IL-6, IL-8, TNF-α); suppressed JAK/STAT pathway; ameliorated arthritis symptoms in vivo [4]
This compound STZ-induced diabetic rats Ameliorated diabetes via modulation of the IRS1/PI3K/AKT2 pathway and AGEs/RAGE interaction [5]
Quercetin, Apigenin, Luteolin, Kaempferol, Curcumin, Resveratrol In vitro & in vivo (animal) studies for diabetes complications Reduced macrovascular complication severity via Nrf2 activation, P13K/Akt, PPARs, and suppression of NF-κB, TGF-β [5]
This compound Cinnamomum osmophloeum leaf essential oil (this compound chemotype) Remarkable anti-inflammatory and antioxidant actions; modulates key inflammatory mediators (e.g., NF-κB) and neutralizes free radicals [6]

Experimental Protocols for Key Findings

To ensure reproducibility, here are the methodologies from the cited studies.

  • Antimicrobial Susceptibility Testing (Broth Microdilution) [1]

    • Method: Broth microdilution assay used to determine Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).
    • Procedure: Bacterial suspensions (~1.0 × 10^6 CFU/mL) were incubated with two-fold serial dilutions of essential oils or compounds in a 96-well plate for 18-24 hours. MIC was the lowest concentration with no visible growth. MBC was determined by sub-culturing from clear wells onto agar plates and observing for growth after another 24 hours.
    • Synergy Testing: Checkerboard assay combined this compound with antibiotics (e.g., colistin). The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), or antagonistic (FICI > 1) effects.
  • Anti-inflammatory Mechanism (Cell Signaling) [4]

    • Cell Model: Used human synoviocyte cells (fibroblast-like synoviocytes).
    • Stimulation & Treatment: Cells were stimulated with interleukin-1β (IL-1β) to induce inflammation and treated with this compound.
    • Analysis:
      • Cytokine Measurement: ELISA and quantitative PCR assessed secretion and expression of IL-6, IL-8, and TNF-α.
      • Pathway Analysis: Western blotting analyzed protein phosphorylation to investigate NF-κB and JAK/STAT signaling pathways.
  • In Vivo Anti-arthritis Model [4]

    • Animal Model: Collagen-Induced Arthritis (CIA) in rats.
    • Dosing: this compound (75 mg/kg per day) administered by gavage after disease induction.
    • Assessment: Disease progression monitored via clinical scoring (swelling), radiographic (X-ray) imaging, and histologic examination of joints.

Signaling Pathways and Mechanisms

The anti-inflammatory mechanism of this compound, particularly its inhibition of the JAK/STAT pathway, can be visualized as follows:

G cluster_normal Normal Inflammatory Response cluster_cin This compound (Cin) Action IL1b IL-1β Stimulus JAK2_Act JAK2 Activation (Phosphorylation) IL1b->JAK2_Act NFkB_Path NF-κB Pathway IL1b->NFkB_Path ProInflammatoryGenes Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) CytokineRelease Release of Pro-inflammatory Cytokines ProInflammatoryGenes->CytokineRelease STAT_Act STAT1/STAT3 Activation (Phosphorylation) JAK2_Act->STAT_Act STAT_Act->ProInflammatoryGenes NFkB_Path->ProInflammatoryGenes Cin This compound (Cin) Inhibit_JAK Inhibits JAK2 Phosphorylation Cin->Inhibit_JAK NoEffect_NFkB No Effect on NF-κB Pathway Cin->NoEffect_NFkB Inhibit_STAT Inhibits STAT1/STAT3 Phosphorylation Inhibit_JAK->Inhibit_STAT Inhibit_STAT->ProInflammatoryGenes Blocks

Conclusion for Research and Development

The experimental data positions this compound as a highly versatile natural compound with key advantages for drug development:

  • Potent and Broad-Spectrum Antimicrobial Activity: Its efficacy against challenging multidrug-resistant (MDR) bacteria and fungal biofilms is a significant strength [1] [3] [2].
  • Well-Defined Anti-inflammatory Mechanism: Unlike some broader-acting compounds, this compound selectively targets the JAK/STAT pathway, reducing cytokine release without affecting NF-κB, offering a more targeted therapeutic approach [4].
  • Multi-Target Potential for Metabolic Disease: Evidence of efficacy in diabetes models through multiple pathways (IRS1/PI3K/AKT2) highlights its potential for complex metabolic disorders [5].

While other phenolics like quercetin and curcumin are also powerful, this compound's combination of strong, direct antimicrobial action and a targeted anti-inflammatory mechanism makes it a particularly compelling candidate for further development, especially in areas like anti-infectives and rheumatology.

References

cinnamaldehyde cathepsin B inhibition comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Comparative Inhibition Data

The table below summarizes key findings from recent studies on the cathepsin B inhibitory activity of cinnamaldehyde and its derivatives compared to established drugs.

Compound / Drug Inhibition Percentage / IC₅₀ Value Experimental Context & Model Citation
This compound (CM) 52.76% inhibition In vitro assay, direct enzyme inhibition [1]
Chlorambucil (CB) 62.41% inhibition Comparative drug in the same study [1]
Docetaxel (DOC) 72.48% inhibition Comparative drug in the same study [1]
Melphalan (MP) 65.52% inhibition Comparative drug in the same study [1]

| Compound 7 (CA Derivative) | IC₅₀ = 0.06 nM (liver), 0.09 nM (CSF) ~80% inhibition at 10⁻⁹ M | (E)-1-(2-nitrophenyl)-2-(E-3-phenylallylidene) hydrazone derivative, tested on enzyme from goat liver and cerebrospinal fluid | [2] [3] |

Detailed Experimental Protocols

To ensure reproducibility and provide depth for a professional audience, here are the methodologies from the key studies cited.

  • Source of Cathepsin B: The enzyme was isolated from two distinct biological sources: fresh goat liver obtained from a local slaughterhouse and human cerebrospinal fluid (CSF) arranged from medical hospitals under sterilized conditions [2].
  • Inhibition Assay: The inhibitory activity was assessed by measuring the hydrolysis of the specific substrate α-N-benzoyl-D,L-arginine-β-naphthylamide (BANA). The reaction was quantified using Fast Garnet GBC, which couples with the released β-naphthylamine to produce a colored complex that can be measured spectrophotometrically [2].
  • Synthesis of Derivatives (Hydrazones): Six hydrazone-based Schiff base derivatives of this compound were synthesized. The reaction proceeded via a nucleophilic addition-elimination mechanism, where various hydrazines attacked the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate, followed by proton transfer and dehydration [2] [4].

Mechanism of Action and Signaling Pathways

This compound's therapeutic potential extends beyond direct enzyme inhibition to modulating key cellular signaling pathways implicated in cancer and other diseases.

The diagram below illustrates the multi-target mechanism by which this compound exerts its effects, based on the studies analyzed.

G cluster_direct Direct Cathepsin B Inhibition cluster_pathways Signaling Pathway Modulation CA This compound (CA) Inhib Inhibition of Enzyme Activity CA->Inhib Direct Binding LeptinR Leptin Receptor CA->LeptinR Suppresses Phosphorylation RhoA RhoA Activation CA->RhoA Blocks Activation NFkB NF-κB Activation CA->NFkB Inhibits CatB Cathepsin B Enzyme STAT3 STAT3 Phosphorylation LeptinR->STAT3 Inhibits LeptinR->RhoA Inhibits MMP1 MMP-1 Expression STAT3->MMP1 Promotes RhoA->STAT3 Activates RhoA->NFkB Activates NFkB->MMP1 Promotes

This multi-target action is significant because:

  • Cathepsin B is a well-known promoter of cancer metastasis and tumor invasion [1] [5].
  • MMP-1 is a matrix metalloproteinase that degrades extracellular matrix components, facilitating cancer spread and contributing to disc degeneration [6] [7].
  • The inhibition of these parallel pathways suggests that this compound could be effective in mitigating disease processes that involve both proteolytic enzyme activity and inflammatory signaling.

Research Implications and Future Directions

The collected evidence positions this compound as a promising starting point for drug development.

  • Advantages of Natural Product Origin: As a natural compound, this compound is perceived to have fewer toxicities and side effects, and it offers the potential for synergistic effects when used with other agents [8] [4].
  • Potency of Synthetic Derivatives: The data showing that This compound hydrazone derivatives can inhibit cathepsin B at nanomolar and even sub-nanomolar concentrations are particularly compelling [2] [3]. This indicates that chemical modification of the core this compound structure can dramatically enhance its potency and selectivity.
  • Therapeutic Scope: Beyond oncology, the inhibition of cathepsin B and the modulation of related pathways are also relevant for other conditions, including rheumatoid arthritis, neurodegenerative diseases like Alzheimer's, and intervertebral disc degeneration [2] [6] [9].

References

cinnamaldehyde anti-inflammatory vs NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below summarizes the core differences in how cinnamaldehyde and NSAIDs exert their anti-inflammatory effects.

Feature This compound (Natural Product) Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Primary Source Natural compound from Cinnamomum species (e.g., C. cassia) [1] Synthetic chemicals (e.g., Ibuprofen, Celecoxib) [2]
Molecular Target Multiple; key pathway is inhibition of NF-κB signaling [1] [3] Cyclooxygenase (COX) enzymes: COX-1 and COX-2 [2]
Key Mechanism Inhibits NF-κB activation, reducing pro-inflammatory cytokines (TNF-α, IL-6, IL-8) [1] [4] Inhibits prostaglandin synthesis from arachidonic acid [2]
Specific Pathways Modulates PI3K/AKT, JAK/STAT, and MAPK pathways; induces NRF2-mediated antioxidant response [5] [1] [6] Direct, reversible/irreversible inhibition of COX enzyme active site [2]

The following diagram illustrates the key anti-inflammatory signaling pathway targeted by this compound, focusing on the NF-κB pathway:

G InflammatoryStimulus Inflammatory Stimulus (e.g., H. pylori, OVA) IKKComplex IKK Complex InflammatoryStimulus->IKKComplex Activates IkB IkB (Inhibitor of NF-κB) IKKComplex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm NFkBActive NF-κB (Active) IkB->NFkBActive Degradation Releases Nucleus Nucleus NFkBActive->Nucleus Translocates to GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) Nucleus->GeneExpression Binds DNA Induces This compound This compound This compound->IKKComplex Inhibits

Diagram Title: this compound Inhibition of NF-κB Pathway

Experimental Efficacy and Data

The table below summarizes quantitative data from key studies on this compound's efficacy in various disease models.

Disease Model Test System This compound Treatment Key Efficacy Findings Citation
Allergic Asthma OVA-induced mouse model 20 & 40 mg/kg, oral ↓ Total inflammatory cells in BALF; ↓ IL-4, IL-5, IL-13; ↓ Oxidative stress (MDA); ↑ Antioxidants (GSH, Catalase) [3] [3]
Gastric Mucosal Injury Aspirin-induced mouse model; GES-1 cells N/A (in vitro focus) Activated PI3K/AKT pathway; ↓ Apoptosis, autophagy, and ferroptosis [5] [5]
Recurrent Aphthous Stomatitis HGF & THP-1 cell lines Nano-cinnamaldehyde (Niosomal, 228.75 nm) ↑ TGF-β (tissue repair); ↓ TNF-α, IL-6 (inflammation); Dose-dependent toxicity [4] [4]
Osteoarthritis Human observational study (OAI) Prescription NSAIDs (e.g., Ibuprofen, Naproxen) No significant effect on MRI-detected synovitis over 4 years; Modest reduction in cartilage damage progression [7] [7]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from two pivotal studies.

1. Protocol: Anti-inflammatory Effect in Allergic Asthma Model [3]

  • Model Induction: Female BALB/c mice were sensitized and challenged with Ovalbumin (OVA) to induce asthma.
  • Treatment: this compound (20 and 40 mg/kg) or dexamethasone (2.5 mg/kg, positive control) was administered orally.
  • Sample Collection: Bronchoalveolar lavage fluid (BALF) was collected for inflammatory cell count (eosinophils, lymphocytes).
  • Cytokine & Oxidative Stress Measurement:
    • ELISA was performed on BALF and lung homogenates to measure cytokine levels (IL-4, IL-5, IL-13).
    • Spectrophotometry was used to assess oxidative stress markers: Malondialdehyde (MDA), Glutathione (GSH), and Catalase activity in lung tissue.

2. Protocol: Nano-Cinnamaldehyde Synthesis and In Vitro Testing [4]

  • Niosome Fabrication: this compound was loaded into niosomal nanoparticles using a modified ethanol injection method. Span 60, Tween 60, and Cholesterol were mixed as the oily phase and injected into an aqueous phase.
  • Characterization: The particle size, polydispersity index (PDI), zeta potential, and drug encapsulation percentage were measured using Dynamic Light Scattering (DLS).
  • In Vitro Bioactivity:
    • XTT Assay: Used to assess dose-dependent toxicity on gingival fibroblast (HGF) and macrophage (THP-1) cells.
    • ELISA: The levels of cytokines (TNF-α, IL-6, TGF-β) released from cells were quantified using commercial ELISA kits.

Comparative Advantages and Research Implications

  • This compound's Potential Strengths:

    • Multi-Target Action: Its ability to modulate several inflammatory pathways (NF-κB, PI3K/AKT, NRF2) may offer broader therapeutic potential in complex diseases beyond the reach of single-target NSAIDs [3] [5] [1].
    • Gastroprotective Properties: Unlike NSAIDs which can cause gastric damage, this compound has demonstrated protective effects against aspirin-induced gastric mucosal injury, making it a compelling candidate for co-therapy [5].
    • Nanotechnology Compatibility: The successful development of nano-formulations (e.g., niosomes) can enhance its bioavailability and efficacy, as shown in oral mucositis models [4].
  • Advantages of NSAIDs:

    • Well-Established Use: NSAIDs have a long history of clinical use, with clear, dose-dependent efficacy for pain and inflammation relief [2].
    • Phenotype-Specific Effects: Emerging evidence suggests their structural effects might be more pronounced in specific patient subgroups, such as those with an "inflammatory phenotype" in osteoarthritis [7].

Future Research Directions

  • Clinical Translation: Most data on this compound is preclinical. Rigorous human clinical trials are needed to confirm efficacy and determine appropriate dosing [8] [1].
  • Synergistic Combinations: Research into combining this compound with low-dose NSAIDs could reveal synergistic effects, improving efficacy while mitigating the adverse effects associated with higher NSAID doses.
  • Formulation Optimization: Further work on drug delivery systems, like nanoparticles, is crucial to overcome this compound's limitations regarding solubility and stability [4] [8].

References

cinnamaldehyde synergistic effects with conventional drugs

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of Cinnamaldehyde

The table below summarizes the synergistic effects of this compound with various conventional drugs against different pathogens and cancer cells.

Conventional Drug / Agent Pathogen / Condition Synergistic Effect & Key Findings Experimental Model Reference
Enterocin Gr17 (Bacteriocin) Escherichia coli, Candida albicans Disrupts cell wall/membrane, causes K+ and ATP efflux, suppresses virulence genes. In vitro [1]
Ciprofloxacin (Antibiotic) Various Bacteria & Yeasts 128-fold reduction in Minimum Inhibitory Concentration (MIC) of the antibiotic. In vitro (Checkerboard Assay) [2]
Vancomycin (Antibiotic) Various Bacteria & Yeasts 128-fold reduction in MIC of the antibiotic. In vitro (Checkerboard Assay) [2]
Fluconazole (Antifungal) Various Bacteria & Yeasts 32-fold reduction in MIC of the antifungal. In vitro (Checkerboard Assay) [2]
Amphotericin B (Antifungal) Various Bacteria & Yeasts 32-fold reduction in MIC of the antifungal. In vitro (Checkerboard Assay) [2]
Nano-cinnamaldehyde (Niosomal formulation) Oral Candida species (e.g., C. albicans) Exhibited excellent antifungal activity, superior to pure this compound. GM MIC: 0.554 µg/mL. In vitro (Broth microdilution) [3]
Organoarsenic (Prodrug TAO-CA) Cancer Co-delivery disrupts cellular redox balance (inhibits TrxR, reduces GSH), inducing apoptosis. In vitro & In vivo [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

Checkerboard Assay for Antimicrobial Synergy

This method is used to quantify the synergy between this compound and antimicrobial drugs [2].

  • Procedure: A microtiter plate is used where the concentrations of two agents (e.g., this compound and an antibiotic) are varied in a two-dimensional matrix.
  • Fractional Inhibitory Concentration (FIC) Calculation:
    • FIC of agent A = MIC of A in combination / MIC of A alone
    • FIC of agent B = MIC of B in combination / MIC of B alone
    • FIC Index = FIC-A + FIC-B
  • Interpretation:
    • Synergy: FIC Index ≤ 0.5
    • Additivity: 0.5 < FIC Index ≤ 1.0
    • Indifference: 1.0 < FIC Index ≤ 4.0
    • Antagonism: FIC Index > 4.0
Broth Microdilution for Antifungal Testing

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobials, as used in the nano-cinnamaldehyde study [3].

  • Procedure:
    • Prepare serial dilutions of the antifungal agent (e.g., this compound, nano-cinnamaldehyde, fluconazole) in a broth medium (like RPMI 1640) in a 96-well microtiter plate.
    • Inoculate each well with a standardized fungal suspension (e.g., Candida species).
    • Incubate the plate at 35°C for 24 hours.
    • The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the fungus.
Fabrication of Nano-cinnamaldehyde (Niosomes)

To overcome the poor water solubility of this compound, a niosomal nano-formulation was developed [3].

  • Method: Modified ethanol injection method.
  • Materials: this compound, Span 60, Tween 60, Cholesterol, Ethanol.
  • Steps:
    • Dissolve cholesterol, Span 60, and Tween 60 in ethanol (oily phase) with magnetic stirring at 40–45°C.
    • Add this compound to the oily phase.
    • Inject the oily phase into heated water (aqueous phase) using a syringe to form niosomal vesicles.
    • Use a probe sonicator to reduce the size of the vesicles.
    • Place the system in an ice bath to stabilize the niosomes.
  • Optimal Formulation (Cinnosome 2): 100 mg Span 60, 100 mg Tween 60, 50 mg cholesterol, 5 ml ethanol, and 100 µl this compound [3].

Mechanism of Action: Synergistic Anticancer Prodrug

The synergistic mechanism is particularly well-demonstrated in a this compound-containing organoarsenic prodrug designed for cancer therapy [4]. The following diagram illustrates the activated mechanism that leads to cancer cell death.

G Prodrug TAO-CA Prodrug Tumor Tumor Microenvironment (Mildly Acidic) Prodrug->Tumor Administration Release Drug Release Tumor->Release Triggers CA This compound (CA) Release->CA TAO Organoarsenical (TAO) Release->TAO GSH Depletes GSH CA->GSH Reduces cellular level TrxR Inhibits Thioredoxin Reductase (TrxR) TAO->TrxR Inhibits activity ROS Redox Dyshomeostasis GSH->ROS Leads to TrxR->ROS Apoptosis Cancer Cell Apoptosis ROS->Apoptosis

Key Insights for Research and Development

  • Broad-Spectrum Potential: The evidence for synergy spans antibiotics, antifungals, and anticancer agents, suggesting this compound is a broad-spectrum synergistic candidate [4] [1] [2].
  • Formulation is Crucial: Nano-encapsulation significantly enhances the efficacy of this compound, as seen with the niosomal formulation, which outperformed pure this compound against Candida [3]. This approach can overcome inherent limitations like poor solubility.
  • Rational Drug Design: The organoarsenic prodrug exemplifies a rational design where this compound is integral to the mechanism of action, not just an additive, providing a blueprint for developing novel combination therapies [4].

References

cinnamaldehyde toxicity comparison synthetic drugs

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity and Safety Profile of Cinnamaldehyde

The table below summarizes key toxicity findings for this compound from recent in vivo studies.

Model System Tested Form Key Toxicity Findings Significant Effects / Doses
Galleria mellonella (Larvae) [1] [2] Isolated Not toxic No toxicity at up to 20 mg/kg [1] [2].
Mouse (Genotoxicity) [1] [2] Isolated No genotoxicity No genotoxicity at up to 4 mg/kg [1] [2].
Danio rerio (Zebrafish Embryos) [1] [2] Isolated Toxic LC50: 0.311 μg/mL; EC50: 0.097 μg/mL (hatching delay) [1] [2].
Rat (Keratinized Oral Mucosa) [1] [2] Orabase Ointment Safe Safe for use at up to 700 μg/mL [1] [2].
Mouse (Acute Oral Toxicity) [3] Novel Derivative (5n) Safe No morbidity/mortality at 1000 mg/kg [3].

Experimental Protocols for Key Toxicity Assays

For researchers to replicate or compare findings, here are the methodologies used in the cited studies.

  • Acute Toxicity in Galleria mellonella Larvae [1]

    • Objective: To assess dose-dependent toxicity on larval survival.
    • Procedure: Larvae (200-300 mg) were injected via the last left proleg with this compound doses (0.15 to 20.0 mg/kg) or a 0.9% NaCl control. Groups were incubated at 30°C, and survival was monitored for 72 hours. Larvae unresponsive to touch were considered dead.
  • Fish Embryo Acute Toxicity (FET) Test [1]

    • Objective: To determine lethal and sublethal effects on zebrafish embryos.
    • Procedure: Zebrafish embryos (≤3 hours post-fertilization) were exposed to increasing concentrations of this compound (0.017 to 0.56 μg/L) in a 24-well plate. Exposure was static (no renewal of medium) for 96 hours. Embryos were analyzed every 24 hours for lethal endpoints (coagulation, lack of somite formation, lack of heartbeat) and sublethal malformations. The LC50 (median lethal concentration) and EC50 (median effective concentration) were calculated using probit regression.
  • Micronucleus Assay for Genotoxicity [1]

    • Objective: To evaluate the potential of this compound to cause chromosomal damage.
    • Procedure: Mice were administered a 4 mg/kg dose of this compound via gavage. A negative control group (saline solution) and a positive control group (cyclophosphamide) were included. After 48 hours, blood samples were collected via tail incision, and slides were prepared and stained. A minimum of 2000 erythrocytes per animal were examined under a microscope for the presence of micronuclei.

Mechanisms of Action and Comparison with Synthetic Drugs

This compound's biological activity arises from its multi-target nature, which differs from many single-target synthetic drugs. The diagram below illustrates its key mechanisms relevant to disease treatment.

mechanism cluster_1 Anti-inflammatory & Immunomodulatory cluster_2 Anticancer & Pro-apoptotic cluster_3 Antimicrobial & Antifungal CA This compound (CA) NFkB Inhibition of NF-κB activation CA->NFkB InflamCyt Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) CA->InflamCyt NK Enhanced activity of Natural Killer (NK) cells CA->NK Apop Induction of apoptosis CA->Apop ROS Increased intracellular ROS levels CA->ROS MMP Loss of mitochondrial membrane potential CA->MMP Angio Inhibition of angiogenesis (VEGF) CA->Angio Fungal Disruption of fungal cell development & biofilm CA->Fungal Ergosterol Complexation with ergosterol CA->Ergosterol ROS->Apop MMP->Apop

The table below contrasts this compound's profile with typical synthetic drug characteristics.

Feature This compound Typical Synthetic Drugs
Mechanism of Action Multi-target: Affects inflammation, apoptosis, microbial membranes, and oxidative stress simultaneously [4] [5]. Often single-target: Designed to interact with a specific protein or pathway.
Toxicity Profile Model-dependent: Shows low toxicity in some in vivo models (e.g., larvae, mice) but toxicity in others (e.g., zebrafish) [1] [2]. Varies, but typically has a well-defined and narrow therapeutic window.
Chemical Origin Natural product; can be isolated or synthesized [6]. Fully synthetic.
Research Stage Extensive pre-clinical data on mechanisms; some novel derivatives in early investigation [3]. Clinically validated.
Advantage Broad-spectrum activity, potential to overcome resistance, and low toxicity in certain contexts. High potency and specificity, predictable pharmacokinetics.
Challenge Potential for allergic contact dermatitis, reactivity, and complex pharmacokinetics [6]. Off-target side effects, potential for drug resistance.

Research Implications and Future Directions

The data suggests that this compound is a promising scaffold for drug development. Its multi-target mechanism is particularly valuable for complex diseases like cancer and for addressing antimicrobial resistance [4] [7]. The favorable in vivo safety profile of some novel this compound-chalcone derivatives up to 1000 mg/kg in mice is a strong positive indicator for further development [3].

Future research should focus on:

  • Direct comparative studies with standard-of-care synthetic drugs in the same experimental systems.
  • ADME (Absorption, Distribution, Metabolism, and Excretion) studies to better understand its pharmacokinetics.
  • Structural optimization to enhance potency and reduce potential toxicity, as demonstrated with the derivative 5n [3].

References

Quantitative Data on Cinnamaldehyde's Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate experimental findings on cinnamaldehyde's effects across different biological contexts.

Table 1: Anticancer Mechanisms in Various Cell Lines

Cancer Type Cell Line Concentration / Dose Key Effects & Mechanisms Citation
Ovarian Cancer A2780, SKOV3 0.5 - 10 µg/mL Inhibited cell proliferation, migration, invasion; induced apoptosis (↑cleaved-PARP, ↑cleaved-caspase-3); suppressed EGF-induced EMT (↓N-cadherin, ↓vimentin) via PI3K/AKT pathway. [1]
Glioma (Brain Cancer) U251 (GBM), H4 (LGG) 80 µM (IC₅₀) Increased ROS levels; induced multicaspase activity and apoptosis; decreased Bcl-2 activation. [2]
Lung Cancer A549, NCI-H460 Not Specified Induced apoptosis; upregulated hsa_circ_0043256; inhibited Wnt/β-catenin signaling pathway. [3]

Table 2: Anti-inflammatory and Other Therapeutic Mechanisms

Condition / Effect Model System Concentration / Dose Key Effects & Mechanisms Citation
Ulcerative Colitis TNBS-induced rat model Not Specified Alleviated inflammatory injury; ↓IL-6, ↓TNF-α; inhibited NF-κB; modulated JAK2/STAT3/SOCS3 pathway. [4]
Helicobacter pylori Gastritis AGS/MKN-45 cells co-cultured with H. pylori Non-cytotoxic doses Inhibited IL-8 secretion and expression; suppressed H. pylori-induced NF-κB activation and IκB degradation. [4]
Wound Healing HUVECs; Zebrafish; Mouse cutaneous wound model 12.5 µM (HUVECs) Stimulated proliferation, migration, tube formation in HUVECs; activated PI3K/AKT and MAPK pathways; ↑VEGF secretion; promoted angiogenesis in vivo. [5]
Antimicrobial Action Various bacteria and fungi Varies by organism Disrupted bacterial cell membranes and energy metabolism; inhibited ATPases; induced ROS overload and oxidative stress. [6]
Direct Cardiotoxicity Human iPSC-derived Cardiac Myocytes 1 - 100 µM Acutely altered contractility, beating rate, and cell morphology; caused progressive depolarization and loss of rhythmic action potentials. [7]

Detailed Experimental Protocols

For researchers looking to replicate or design related studies, here are the methodologies from key experiments.

1. Protocol for Anti-Proliferation and Migration Assays (Ovarian Cancer) This methodology is adapted from [1].

  • Cell Lines: Human ovarian cancer cell lines A2780 and SKOV3.
  • Treatment: Cells were treated with this compound at concentrations of 0.5, 1, 5, and 10 µg/mL for specified durations.
  • Key Assays:
    • Cell Viability: Measured using Cell Counting Kit-8 (CCK-8). Absorbance was read at 450nm after 2-hour incubation.
    • Colony Formation: Cells (1x10³ per well) were treated with CA for two weeks, then fixed with 4% paraformaldehyde and stained with 0.05% crystal violet. Colonies were counted with ImageJ software.
    • Wound Healing: A monolayer of cells was scratched with a pipette tip. Migration distance was measured at 0, 24, and 48 hours after CA treatment.
    • Invasion: Evaluated using Transwell assays.
  • Apoptosis Analysis: Flow cytometry and Western blotting were used to detect levels of apoptosis markers like cleaved-PARP and cleaved-caspase-3.

2. Protocol for Elucidating Apoptosis Mechanisms (Glioma) This methodology is adapted from [2].

  • Cell Lines: Glioma cell lines U251 (high-grade, p53 mutated) and H4 (low-grade).
  • Treatment: Cells were treated with this compound at its IC₅₀ concentration (80 µM) for 72 hours.
  • Key Flow Cytometry Assays (Luminex Muse):
    • Oxidative Stress: Intracellular ROS levels were measured using the Oxidative Stress kit (MCH100111).
    • Apoptosis: Apoptotic cell populations were assessed using the Annexin V & Dead Cell Kit (MCH100105) and MultiCaspase Kit (MCH100109).
    • Mitochondrial Health: The Mitopotential Assay kit (MCH100110) was used.
    • Bcl-2 Analysis: Bcl-2 activation and inactivation were measured with the Bcl-2 Dual Detection Activation Assay (MCH200105).

3. Protocol for Anti-inflammatory Studies (Gastritis & Colitis) This methodology is adapted from [4].

  • Helicobacter pylori-induced Gastritis Model:
    • System: AGS/MKN-45 human gastric epithelial cells co-cultured with H. pylori.
    • Treatment: Application of non-cytotoxic doses of this compound.
    • Analysis: IL-8 secretion was quantified by ELISA. NF-κB activation and IκB degradation were analyzed by Western blot and real-time PCR.
  • Ulcerative Colitis Model:
    • System: Rats with 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis.
    • Treatment: Administration of this compound.
    • Analysis: Expression of IL-6, TNF-α, and proteins in the JAK2/STAT3/SOCS3 pathway was examined.

This compound Signaling Pathways

The diagrams below illustrate the key molecular pathways through which this compound exerts its anticancer and anti-inflammatory effects, based on the cited research.

ovarian_cancer_mechanism This compound in Ovarian Cancer (PI3K/AKT/EMT) EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR EMT EMT AKT->EMT Proliferation Proliferation EMT->Proliferation Invasion Invasion EMT->Invasion CA CA CA->EGFR Inhibits CA->PI3K Inhibits CA->AKT Inhibits CA->mTOR Inhibits CA->EMT Suppresses Apoptosis Apoptosis CA->Apoptosis Induces

inflammatory_mechanism This compound Anti-inflammatory Action (NF-κB) InflammatoryStimulus Inflammatory Stimulus (H. pylori, TNBS) NFkB_Pathway NF-κB Pathway Activation InflammatoryStimulus->NFkB_Pathway IkB_Degradation IκB Degradation NFkB_Pathway->IkB_Degradation ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-8, IL-6, TNF-α) IkB_Degradation->ProInflammatoryCytokines Inflammation Inflammation ProInflammatoryCytokines->Inflammation CA CA CA->NFkB_Pathway Inhibits CA->IkB_Degradation Inhibits CA->ProInflammatoryCytokines Downregulates

Key Research Implications

  • Multi-Target Potential: this compound acts on multiple, distinct pathways (e.g., PI3K/AKT, NF-κB, JAK2/STAT3) across different diseases, supporting its potential as a versatile therapeutic agent [4] [1].
  • Context-Dependent Effects: The biological effects are dose and context-dependent. While it shows cardioprotective benefits in some disease models, it can cause direct cardiotoxicity in cardiomyocytes at specific concentrations, highlighting the need for precise dosing [7].
  • Promising yet Preliminary Data: The pro-angiogenic effect that promotes wound healing [5] presents a seemingly contradictory role alongside the anti-angiogenic effects reported in cancer research [3], underscoring the complexity of its action and the need for further target-specific studies.

References

Summary of Cinnamaldehyde Clinical & Pre-Clinical Trial Results

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Area Study Model / Population Key Outcome Measures Results & Efficacy Findings Cited Source
Recurrent Aphthous Stomatitis Human RCT (n=not specified) Ulcer size, Pain intensity (VAS) Significant reduction in ulcer size and pain on days 3, 5, and 7 vs. placebo [1]
Denture Disinfection Human RCT, Crossover (n=33) Microbial counts (CFU/mL) Equivalent efficacy to 0.5% sodium hypochlorite against Candida spp. and S. mutans [2]
Diabetic Nephropathy Pre-clinical (STZ-induced diabetic rats) Blood glucose, HbA1c, Urinary albumin, AGEs Significantly reversed diabetic nephropathy hallmarks; inhibited AGEs formation [3]
Broiler Gut Health Large-scale On-Farm Trials (~30,000 birds/trial) NE incidence, Mortality, Fecal oocyst counts Reduced necrotic enteritis (NE) incidence and mortality during an outbreak [4]
Wound Healing Pre-clinical (Diabetic db/db mice) Wound size, Angiogenesis, VEGF levels Accelerated wound closure; promoted angiogenesis via VEGF [5]
Osteoarthritis Pre-clinical (In vitro & patient blood analysis) Apoptosis-related gene expression Rectified abnormal expression of key apoptosis-related genes in chondrocytes [6]

Detailed Experimental Protocols and Mechanisms

For researchers, the methodological details and mechanistic insights are critical for evaluating these findings.

Oral Mucositis Clinical Trial Protocol

The human trial for aphthous stomatitis utilized a rigorous design:

  • Design: Randomized, double-blind, placebo-controlled clinical trial [1].
  • Intervention: The intervention group used mucoadhesive patches containing cinnamaldehyde three times daily (morning, afternoon, and night). The control group used an identical placebo patch [1].
  • Primary Outcomes:
    • Ulcer Size: Measured by clinical examination on days 0, 3, 5, and 7 [1].
    • Pain Intensity: Assessed using a Visual Analog Scale (VAS) at baseline and after every meal for seven days [1].
  • Key Mechanism: this compound is known to limit the release of inflammatory mediators from mast cells, thereby reducing inflammation in aphthous lesions [7].
Anti-diabetic Mechanism Investigation Protocol

The pre-clinical study on diabetic nephropathy elucidated a novel anti-glycation mechanism:

  • In Vivo Model: Diabetic nephropathy was induced in rats using streptozotocin-complete Freund's adjuvant (STZ-CFA) [3].
  • Treatment: Rats were treated with This compound (20 mg/kg) or aminoguanidine (a reference AGE inhibitor) for a period during the 4-month study [3].
  • Key Assessments: Biochemical parameters (FBG, HbA1c, urinary microalbumin) and renal tissue analysis for AGEs and related receptors (RAGE) were performed [3].
  • Mechanistic Insight: The study combined in silico molecular docking and Saturation Transfer Difference NMR (STD-NMR) to demonstrate that this compound competitively binds to serum albumin, inhibiting the formation of Advanced Glycation End-products (AGEs) by blocking glucose binding sites [3]. The signaling pathway involved is summarized below:

G HighGlucose High Blood Glucose AGEs AGEs Formation HighGlucose->AGEs RAGE RAGE Activation AGEs->RAGE NFkB NF-κB Pathway RAGE->NFkB Inflammation ↑ Inflammation ↑ Cytokines (TNF-α, IL-6) NFkB->Inflammation Complications Diabetic Complications (Nephropathy) Inflammation->Complications This compound This compound This compound->AGEs Inhibits

Angiogenesis and Wound Healing Mechanism

The pro-angiogenic effect of this compound, critical for wound healing, was validated through a detailed protocol:

  • In Vitro Models: Used Human Umbilical Vein Endothelial Cells (HUVECs) [5].
  • Key Assays:
    • Proliferation: Cell Counting Kit-8 (CCK-8) and CFSE flow cytometry [5].
    • Migration: Standard cell migration assays [5].
    • Tube Formation: Assay on Matrigel to simulate capillary network formation [5].
  • In Vivo Validation: A cutaneous wound model in diabetic (db/db) mice showed that this compound attenuated wound sizes and elevated VEGF and CD31-positive vascular density [5].
  • Mechanistic Insight: this compound activates the PI3K/AKT and MAPK (Erk1/2, p38) signaling pathways, leading to increased production of VEGF, a master regulator of angiogenesis [5]. The experimental workflow and signaling pathways are illustrated below:

G CA This compound (CA) PI3K PI3K Activation CA->PI3K MAPK MAPK Pathway (Erk1/2, p38) CA->MAPK AKT AKT Phosphorylation PI3K->AKT VEGF ↑ VEGF Secretion PI3K->VEGF Proliferation Cell Proliferation AKT->Proliferation MAPK->VEGF Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis VEGF->Angiogenesis WoundHealing Accelerated Wound Healing Angiogenesis->WoundHealing Proliferation->Angiogenesis Migration->Angiogenesis TubeFormation Tube Formation TubeFormation->Angiogenesis

Interpretation and Future Directions for Researchers

The existing data provides a strong foundation for further investment in this compound research:

  • Strongest Human Evidence: The most compelling human clinical trial results are in dentistry, specifically for managing aphthous ulcers and as a denture disinfectant, where it presents a natural and effective alternative to chemical agents [1] [2].
  • Promising Pre-clinical Data: Robust animal and in vitro studies validate its potential for diabetic complications, wound healing, and osteoarthritis, outlining clear molecular mechanisms involving AGE inhibition, pro-angiogenic pathways, and anti-apoptotic effects [3] [5] [6].
  • Translation Gap: A significant gap remains between these promising pre-clinical results and confirmed human efficacy in systemic diseases like diabetes and osteoarthritis. Future clinical trials in these areas are the critical next step.

References

×

Physical Description

Liquid, Other Solid; Liquid
Yellowish oily liquid; [HSDB]
Clear yellow liquid with a cinnamon odor; [CAMEO]
Liquid
Yellow liquid, strong cinnamon odou

Color/Form

Yellowish oily liquid
GREENISH-YELLOW LIQUID

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

132.057514874 Da

Monoisotopic Mass

132.057514874 Da

Boiling Point

253 °C @ 760 MM HG (SLIGHT DECOMP)
248.00 °C. @ 760.00 mm Hg

Flash Point

160 °F
120 °C closed cup

Heavy Atom Count

10

Taste

BURNING TASTE
SWEET TASTE

Vapor Density

VAPOR DENSITY: 4.6 (AIR= 1)

Density

1.048-1.052 at 25 °C/25 °C
1.046-1.053

LogP

1.90

Odor

PUNGENT, SPICY NOTE
Strong odor of cinnamon

Odor Threshold

50-750 ppb

Melting Point

-7.5 °C

UNII

SR60A3XG0F

Drug Indication

Cinnamaldehyde is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

/EXPL THER/ Cinnamonum zeylanicum (cinnamon) is widely used in traditional system of medicine to treat diabetes in India. The present study was carried out to isolate and identify the putative antidiabetic compounds ... Cinnamaldehyde was administered at different doses (5, 10 and 20 mg/kg bw) for 45 days to streptozotocin (STZ) (60 mg/kg bw)-induced male diabetic wistar rats. It was found that plasma glucose concentration was significantly (p<0.05) decreased in a dose-dependent manner (63.29%) compared to the control. In addition, oral administration of cinnamaldehyde (20 mg/kg bw) significantly decreased glycosylated hemoglobin (HbA(1C)), serum total cholesterol, triglyceride levels and at the same time markedly increased plasma insulin, hepatic glycogen and high-density lipoprotein-cholesterol levels. Also cinnamaldehyde restored the altered plasma enzyme (aspartate aminotransferase, alanine aminotransferase, lactate dehydrogenase, alkaline phosphatase and acid phosphatase) levels to near normal. Administration of glibenclamide, a reference drug (0.6 mg/kg bw) also produced a significant (p < 0.05) reduction in blood glucose concentration in STZ-induced diabetic rats. The results of this experimental study indicate that cinnamaldehyde possesses hypoglycemic and hypolipidemic effects in STZ-induced diabetic rats.

Vapor Pressure

2.89X10-2 mm Hg at 25 °C

Other CAS

57194-69-1

Absorption Distribution and Excretion

Cinnamaldehyde is 52% absorbed through the skin and shown to be rapidly absorbed from the gut.
Cinnamaldehyde is metabolized and excreted primarily in the urine and, to a minor extent, in the feces. After oral or intraperitoneal administration to rats and mice, 69–98% of the dose of cinnamaldehyde was recovered in the urine and feces within 24 h.
The bioavailability of microencapsulated cinnamaldehyde (CNMA) was investigated in male F344 rats. Rats were gavaged with CNMA in corn oil using either microencapsulated or the neat chemical at doses of 50, 250, and 500 mg/kg. No differences between the two formulations at any of the doses were found in either CNMA blood concentration profiles or in the rate of urinary hippuric acid excretion. Both formulations showed a low bioavailability (< 20%) at 250 and 500 mg/kg. Regardless of the formulation used, oral gavage of CNMA significantly increased the urinary excretion of hippuric acid. About 75% of the dose of CNMA was metabolized to hippuric acid and recovered in the urine. The total amount of hippuric acid recovered in a 50-hr urinary collection correlated well with the CNMA dose. The data suggest that there was complete release of CNMA from the microcapsules and that microencapsulation of CNMA does not affect its bioavailability or its metabolism ...
/Cinnamaldehyde is/ presumably oxidized in vivo to cinnamic acid, which is excreted in urine as benzoic and hippuric acids.
After ip admin of cinnamic aldehyde to rats, urinary thio ether excretion amounted to 6.5% of dose.
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
For more Absorption, Distribution and Excretion (Complete) data for CINNAMALDEHYDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of trans-[3-14C]cinnamaldehyde was investigated in male and female Fischer 344 rats and CD1 mice at doses of 2 and 250 mg/kg bw given by ip injection and in males at 250 mg/kg by oral gavage. Some 94% of the administered dose was recovered in the excreta in 72 hr in both species with most (75-81%) present in the 0-24-hr urine. Less than 2% of the administered dose was found in the carcasses at 72 hr after dosing. Urinary metabolites were identified by their chromatographic characteristics. In both species the major urinary metabolite was hippuric acid accompanied by 3-hydroxy-3-phenylpropionic acid, benzoic acid and benzoyl glucuronide. The glycine conjugate of cinnamic acid was formed to a considerable extent only in the mouse. The oxidative metabolism of cinnamaldehyde essentially follows that of cinnamic acid, by beta-oxidation analogous to that of fatty acids. Apart from the metabolites common to cinnamic acid and cinnamaldehyde, 7% of 0-24-hr urinary 14C was accounted for by two new metabolites in the rat and three in the mouse, which have been shown in other work to arise from a second pathway of cinnamaldehyde metabolism involving conjugation with glutathione. The excretion pattern and metabolic profile of cinnamaldehyde in rats and mice are not systematically affected by sex, dose size and route of administration. The data are discussed in terms of their relevance to the safety evaluation of trans-cinnamaldehyde, particularly the validity or otherwise of extrapolation of toxicity data from high to low dose. /trans-Cinnamaldehyde/
To evaluate the extent of cinnamaldehyde and cinnamic alcohol metabolism in human skin and provide evidence for the role of cutaneous alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in such metabolism ... the extent of cinnamic alcohol and aldehyde metabolism was investigated in human skin homogenates and sub-cellular fractions ... Studies were conducted in the presence and absence of the ADH/cytochrome P450 inhibitor 4-methylpyrazole and the cytosolic ALDH inhibitor, disulfiram. Differential metabolism of cinnamic alcohol and cinnamaldehyde was observed in various subcellular fractions: skin cytosol was seen to be the major site of cinnamic compound metabolism. Significant metabolic inhibition was observed using 4-methylpyrazole and disulfiram in whole skin homogenates and cytosolic fractions only ... This study has demonstrated that cutaneous ADH and ALDH activities, located within defined subcellular compartments, play important roles in the activation and detoxification of CAlc and CAld in skin ...
Cinnamaldehyde administered intraperitoneally to a rabbit was excreted in the urine as cinnamic acid, cinnamoylglycine, benzoic acid and hippuric acid.
Identification of 2 sulfur containing urinary metabolites of cinnamic aldehyde in rat which are 3-S-(N-acetylcysteinyl)-3-phenylpropyl alcohol and 3-S-(N-acetylcysteinyl)-3-phenylpropionic acid.
For more Metabolism/Metabolites (Complete) data for CINNAMALDEHYDE (6 total), please visit the HSDB record page.
Cinnamaldehyde is a known human metabolite of cinnarizine.
Cinnamaldehyde is converted to cinnamoyl-CoA by cinnamoyl-CoA reductase.

Wikipedia

Cinnamaldehyde

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant

Methods of Manufacturing

For the synthesis, only the base-catalyzed condensation of benzaldehyde with acetaldehyde has been adopted on an industrial scale.
Cinnamaldehyde has been efficiently isolated in high purity by fractional distillation from cassia and cinnamon bark essential oils.
Preparation by condensation of benzaldehyde and acetaldehyde.
... Oxidation of cinnamyl alcohol

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
2-Propenal, 3-phenyl-: ACTIVE
Controls/repels a variety of pests including aphids, sharpshooter aphids, mites, spider mites (including two-spotted mites, Pacific mites and Williamette mites), leafhoppers, whiteflies (including sifverleaf and greenhouse), thrips (including western flower), algae, moss, and liverworts/hornworts/pearlworts. /Cinnacure A3005/
Method of purification: rectification

Storage Conditions

Do not use, pour, spill or store near heat or open flame. /Cinnacure A3005/

Interactions

The Japanese medaka (Oryzias latipes) was used in the medaka embryo-larval assay (MELA) to determine possible adverse developmental effects of ethanol and the spice component, cinnamaldehyde (CAD) ... Medaka were exposed to ethanol at 100 mM, CAD at 10, 1.0, 0.67 or 0.50 mM, to ethanol and CAD combined, or were non-treated controls. Ethanol at 100 mM was without effect. CAD alone at 10 mM and 1.0 mM was lethal by 1 dpf. Embryos exposed to 100 mM ethanol and 0.67 mM CAD exhibited cardiovascular and pigmentation defects and delayed hatching. Embryos exposed to 0.50 mM CAD alone had less severe cardiovascular problems as compared to the combined ethanol and CAD treatment. Taken together the results indicate that the combined effects of ethanol and CAD are greater than the individual effects and indicate the need to monitor effluents in fish nursery areas to protect natural fish populations.

Dates

Last modified: 08-15-2023

Explore Compound Types